3-Mercapto-3-methylbutyl formate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3-methyl-3-sulfanylbutyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198790 | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | EPA DSSTox | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
181.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.03 | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50746-10-6 | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50746-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-sulfanylbutyl) formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-3-METHYLBUTYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound recognized for its potent sensory properties, contributing to the aroma of various foods and beverages, most notably coffee.[1] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and methods for its analysis. While primarily known as a flavor and fragrance agent, this document also explores the limited available information regarding its biological context. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a carboxylic acid ester characterized by the presence of a thiol group.[2] Its unique structure contributes to its distinct aroma, described as "catty" and "roasty".[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [3] |
| Molecular Weight | 148.22 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 196 °C | [3] |
| Density | 1.030 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.460 - 1.462 at 20 °C | [3] |
| Flash Point | 77.5 °C (171.5 °F) | |
| Solubility | Soluble in organic solvents; low water solubility | [3] |
| Purity | ≥97.5% (GC) | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details | Source(s) |
| CAS Number | 50746-10-6 | [2] |
| InChI Key | VTAPYUYITKYXJB-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(S)CCOC=O | [5] |
| GC-MS Data | Available in NIST database | [2][3] |
| ¹H-NMR and ¹³C-NMR | Spectra available for deuterated analog | [1] |
Synthesis of this compound
A detailed synthesis protocol for the deuterated analogue, [²H₆]-3-mercapto-3-methylbutyl formate, has been described and can be adapted for the synthesis of the non-deuterated compound by using acetone instead of [²H₆]-acetone.[1] The multi-step synthesis involves the formation of an intermediate alcohol, followed by bromination, substitution with a thiol group, reduction, and finally formylation.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of [²H₆]-3-mercapto-3-methylbutyl formate.[1]
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate
-
Activate ethyl acetate with lithium bis(trimethylsilyl)amide.
-
Couple the activated ethyl acetate with acetone to form ethyl 3-hydroxy-3-methylbutyrate.
-
Purify the product by distillation under reduced pressure.
Step 2: Synthesis of Ethyl 3-bromo-3-methylbutyrate
-
Brominate the ethyl 3-hydroxy-3-methylbutyrate from the previous step.
Step 3: Synthesis of 3-Mercapto-3-methylbutyric acid
-
Dissolve the ethyl 3-bromo-3-methylbutyrate in absolute ethanol.
-
Add thiourea and heat the mixture in a sealed flask.
-
After cooling, dilute the reaction mixture with water and extract with pentane to remove impurities.
-
Add sodium hydroxide to the aqueous layer and reflux.
-
Acidify the cooled solution with hydrochloric acid and extract the product with diethyl ether.
-
Dry the ethereal solution and remove the solvent to obtain crude 3-mercapto-3-methylbutyric acid.
Step 4: Synthesis of 3-Mercapto-3-methylbutan-1-ol
-
Reduce the carboxylic acid group of 3-mercapto-3-methylbutyric acid using a suitable reducing agent like lithium aluminium hydride.
Step 5: Synthesis of this compound
-
Formylate the 3-mercapto-3-methylbutan-1-ol to yield the final product.
-
Purify the crude product by preparative gas chromatography.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 3-Mercapto-3-methylbutyl formate
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 50746-10-6). The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety assessments.
Core Physical and Chemical Properties
This compound is a sulfur-containing ester recognized for its significant contribution to the aroma of roasted coffee and its use as a flavoring agent in various food products.[1][2] It is characterized as a colorless to light yellow liquid with low water solubility but is soluble in organic solvents.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound based on available technical data.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂S | [3][5] |
| Molecular Weight | 148.22 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 181.0 °C at 760.00 mm Hg; 196 °C | [3][4][6] |
| Specific Gravity | 1.030 @ 25.00 °C | [6] |
| Refractive Index | 1.460 - 1.472 @ 20.00 °C | [3][5][6] |
| Flash Point | 65.00 °C (149.00 °F) TCC; 77.5 °C (171.5 °F) | [5][6][7] |
| Vapor Pressure | 0.419 mmHg @ 25.00 °C (Estimated) | [6] |
| Solubility | Low water solubility; Soluble in organic solvents | [3] |
| Purity (Assay) | ≥95% - 99% (GC) | [2][3][5] |
Experimental Protocols & Methodologies
Detailed experimental data for the determination of every physical property is not publicly available. However, analytical techniques such as Gas Chromatography (GC) are commonly used to determine the purity (assay) of the substance.[5][7] Furthermore, a detailed synthetic protocol for a deuterated isotopologue, [²H₆]-3-Mercapto-3-methylbutyl formate, provides insight into the chemical synthesis and purification methods applicable to this compound.
Synthesis and Purification Workflow
The synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate serves as a practical example of the chemical processes involved in producing this compound, which can be adapted for the non-deuterated form. The process involves a multi-step chemical transformation starting from deuterated acetone.
The key steps in the synthesis are:
-
Activation and Coupling: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide, allowing it to couple with [²H₆]-acetone. This reaction forms ethyl [²H₆]-3-hydroxy-3-methylbutyrate.
-
Bromination: The hydroxyl group is substituted with bromine to yield ethyl [²H₆]-3-bromo-3-methylbutyrate.
-
Thiolation: The bromo-intermediate is treated with thiourea, followed by hydrolysis, to introduce the thiol group, forming [²H₆]-3-mercapto-3-methylbutyric acid.
-
Reduction and Formylation: The carboxylic acid is reduced to an alcohol using lithium aluminium hydride, and subsequent formylation yields the final product, [²H₆]-3-mercapto-3-methylbutyl formate.[1]
Purification is achieved through distillation under reduced pressure. The identity and purity of the synthesized compounds are confirmed using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.[1]
Visualized Experimental Workflow
The following diagram illustrates the synthetic workflow for producing the deuterated isotopologue of this compound, providing a clear visual representation of the experimental process.
Caption: Synthetic pathway for [²H₆]-3-Mercapto-3-methylbutyl formate.
References
- 1. imreblank.ch [imreblank.ch]
- 2. This compound - High Purity Analytical Material at Best Price [nacchemical.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
- 6. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 7. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-Mercapto-3-methylbutyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-mercapto-3-methylbutyl formate, a significant compound in flavor and fragrance chemistry, and a potential building block in pharmaceutical drug development. This document details the multi-step synthesis, including reaction mechanisms, detailed experimental protocols, and quantitative data.
Overview of the Synthetic Pathway
The most common and well-documented synthesis of this compound is a five-step process commencing with readily available starting materials: ethyl acetate and acetone. The overall synthetic route involves the formation of a hydroxy ester, followed by bromination, introduction of the thiol group, reduction of the carboxylic acid functionality, and concluding with a formylation step to yield the final product.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols and Reaction Mechanisms
The following sections provide a step-by-step guide for the synthesis, including detailed experimental procedures and explanations of the underlying reaction mechanisms.
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate
This initial step involves an aldol-type condensation reaction between the enolate of ethyl acetate and acetone. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the quantitative formation of the lithium enolate of ethyl acetate, which then reacts with the electrophilic carbonyl carbon of acetone. A Reformatsky reaction using a haloester and zinc is an alternative approach.[1]
Reaction Mechanism:
Caption: Mechanism for the formation of Ethyl 3-hydroxy-3-methylbutyrate.
Experimental Protocol:
A solution of lithium bis(trimethylsilyl)amide (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). Ethyl acetate (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. Acetone (1.2 eq.) is then added, and the reaction is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford ethyl 3-hydroxy-3-methylbutyrate.
| Reactant/Reagent | Molar Eq. | Purity |
| Ethyl Acetate | 1.0 | Anhydrous |
| LiHMDS | 1.1 | 1.0 M in THF |
| Acetone | 1.2 | Anhydrous |
| Product | Theoretical Yield | Reported Yield |
| Ethyl 3-hydroxy-3-methylbutyrate | 1.0 | ~88%[2] |
Step 2: Synthesis of Ethyl 3-bromo-3-methylbutyrate
The tertiary alcohol, ethyl 3-hydroxy-3-methylbutyrate, is converted to the corresponding bromide. Due to the tertiary nature of the alcohol, SN1-type reactions are possible, but to maintain control and avoid potential elimination side products, milder brominating agents are preferred. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is an effective method.[3][4] Alternatively, phosphorus tribromide (PBr3) can be employed.[4]
Reaction Mechanism (Appel Reaction):
Caption: Mechanism of the Appel reaction for the bromination of the tertiary alcohol.
Experimental Protocol (Appel Reaction):
To a solution of ethyl 3-hydroxy-3-methylbutyrate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.5 eq.) in DCM is added dropwise.[5] The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated and the crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | Purity |
| Ethyl 3-hydroxy-3-methylbutyrate | 1.0 | Purified |
| Triphenylphosphine | 1.5 | Reagent Grade |
| Carbon Tetrabromide | 1.5 | Reagent Grade |
| Product | Theoretical Yield | Reported Yield |
| Ethyl 3-bromo-3-methylbutyrate | 1.0 | High |
Step 3: Synthesis of 3-Mercapto-3-methylbutyric acid
The thiol group is introduced by reacting the alkyl bromide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. This is a standard and efficient method for the preparation of thiols from alkyl halides.
Reaction Mechanism:
Caption: Mechanism for the formation of 3-Mercapto-3-methylbutyric acid.
Experimental Protocol:
A mixture of ethyl 3-bromo-3-methylbutyrate (1.0 eq.) and thiourea (1.1 eq.) in ethanol is heated at reflux for 12-18 hours.[2] The reaction mixture is then cooled, and a solution of sodium hydroxide (3.0 eq.) in water is added. The mixture is heated at reflux for an additional 4-6 hours to effect hydrolysis of both the isothiouronium salt and the ester. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The aqueous solution is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-mercapto-3-methylbutyric acid, which can be used in the next step without further purification.
| Reactant/Reagent | Molar Eq. | Purity |
| Ethyl 3-bromo-3-methylbutyrate | 1.0 | Purified |
| Thiourea | 1.1 | Reagent Grade |
| Sodium Hydroxide | 3.0 | Reagent Grade |
| Product | Theoretical Yield | Reported Yield |
| 3-Mercapto-3-methylbutyric acid | 1.0 | ~34% (for deuterated analog)[2] |
Step 4: Synthesis of 3-Mercapto-3-methylbutanol
The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).[6]
Reaction Mechanism:
Caption: Mechanism for the reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol:
To a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of 3-mercapto-3-methylbutyric acid (1.0 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with ether. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3-mercapto-3-methylbutanol.
| Reactant/Reagent | Molar Eq. | Purity |
| 3-Mercapto-3-methylbutyric acid | 1.0 | Crude |
| Lithium Aluminum Hydride | 1.5 - 2.0 | Reagent Grade |
| Product | Theoretical Yield | Reported Yield |
| 3-Mercapto-3-methylbutanol | 1.0 | ~13% (for deuterated analog)[2] |
Step 5: Synthesis of this compound
The final step is the formylation of the primary alcohol, 3-mercapto-3-methylbutanol. A common method for this transformation is the use of a mixed anhydride, such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[7]
Reaction Mechanism:
Caption: Mechanism for the formylation of the primary alcohol.
Experimental Protocol:
Acetic anhydride (1.2 eq.) is cooled to 0 °C, and formic acid (1.5 eq.) is added slowly with stirring.[7] The mixture is stirred for 30 minutes at 0 °C to generate acetic formic anhydride in situ. A solution of 3-mercapto-3-methylbutanol (1.0 eq.) in a minimal amount of an inert solvent (e.g., DCM) is then added dropwise to the cold mixed anhydride solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
| Reactant/Reagent | Molar Eq. | Purity |
| 3-Mercapto-3-methylbutanol | 1.0 | Crude/Purified |
| Acetic Anhydride | 1.2 | Reagent Grade |
| Formic Acid | 1.5 | Reagent Grade |
| Product | Theoretical Yield | Reported Yield |
| This compound | 1.0 | Good to High |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the deuterated analog of this compound. Yields for the non-deuterated synthesis are expected to be in a similar range.
| Step | Product | Reported Yield (%) | Reference |
| 1 | Ethyl [2H6]-3-hydroxy-3-methylbutyrate | 88 | [2] |
| 2 | Ethyl [2H6]-3-bromo-3-methylbutyrate | Not explicitly stated | - |
| 3 | [2H6]-3-Mercapto-3-methylbutyric acid | 34 | [2] |
| 4 | [2H6]-3-Mercapto-3-methylbutanol | 12.6 | [2] |
| 5 | [2H6]-3-Mercapto-3-methylbutyl formate | Not explicitly stated | - |
Conclusion
This technical guide has outlined a robust and reproducible five-step synthesis for this compound. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals working with this compound. The modular nature of the synthesis allows for potential optimization at each step to improve overall yield and purity. Careful execution of the described procedures, with attention to anhydrous conditions where specified, is critical for successful synthesis.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. imreblank.ch [imreblank.ch]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Unveiling the Presence of a Potent Aroma Compound: 3-Mercapto-3-methylbutyl formate in Foods
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Sensory Significance of 3-Mercapto-3-methylbutyl formate.
This technical guide provides a comprehensive overview of the natural occurrence of this compound, a potent sulfur-containing aroma compound, in various food products. With its characteristic "catty" and roasty aroma, this compound plays a significant role in the flavor profile of several consumed goods, most notably coffee and beer. This document delves into the quantitative data available in the scientific literature, details the experimental protocols for its analysis, and visualizes the key processes related to its study.
Quantitative Occurrence of this compound in Foods
The concentration of this compound is a critical factor in its contribution to the overall aroma of a food product. Due to its extremely low odor threshold, even trace amounts can have a significant sensory impact. The following table summarizes the reported concentrations of this compound in various foods.
| Food Matrix | Concentration Range | Reference |
| Highly Roasted Coffee | 0.1 ppm | [1] |
| Roasted Arabica Coffee Brew | Increases with the degree of roasting | [2][3] |
| Coffee Drink (during heat processing) | Concentration drastically decreases | [4] |
| Aged Beers | Up to 1230 ng/L | [5] |
Formation and Sensory Impact
This compound is considered a character impact compound in roasted coffee, contributing to its desirable roasty and sulfurous notes.[6] Its formation in coffee is proposed to occur during the roasting process through the reaction of 3-mercapto-3-methylbutanol with formic acid.[2] In beer, it has been associated with a "ribes, catty" odor and can be considered an off-flavor depending on its concentration and the beer style.[7][8] The sensory relevance of such volatile sulfur compounds is significant due to their very low odor thresholds.[9]
The stability of this compound is influenced by factors such as pH and heat. For instance, in coffee drinks, its concentration decreases significantly during heat processing, with greater stability observed at a lower pH of 5.0 compared to 6.5.[4]
Experimental Protocols for Analysis
The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques due to its low concentration and volatile nature. A common workflow involves extraction, concentration, and instrumental analysis.
1. Isolation of Volatiles:
-
Method: Steam Distillation under Reduced Pressure.
-
Procedure: A sample of the food product (e.g., 800 g of coffee brew) is distilled at a reduced pressure (e.g., 20 mmHg) and a controlled temperature (e.g., 40 °C).[2][4]
-
Adsorption: The resulting steam distillate (approximately 250 mL) is passed through a column packed with an adsorbent material like Porapak Q to trap the volatile compounds.[2][4]
2. Elution and Concentration:
-
Elution: The adsorbed compounds are eluted from the column using a suitable solvent, such as methylene chloride (100 mL).[2][4]
-
Drying and Concentration: The eluate is dried over anhydrous sodium sulfate. The solvent is then carefully removed and the sample is concentrated, first using a rotary evaporator and then further concentrated to a small volume (e.g., 100 µL) under a stream of nitrogen.[4]
3. Instrumental Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).
-
Identification: The identification of this compound is confirmed by comparing its Kovats gas chromatography retention index, mass spectrum, and odor quality with those of a synthetic authentic standard.[3]
-
Quantification: For accurate quantification, a stable isotope dilution assay is often employed, using a labeled internal standard such as [2H6]-3-mercapto-3-methylbutyl formate.[6]
Proposed Formation Pathway
The formation of this compound in roasted coffee is believed to be a result of the esterification of 3-mercapto-3-methylbutanol with formic acid, both of which are present in coffee beans and their concentrations can be influenced by the roasting process.
This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound in foods. Further research is warranted to explore its presence in a wider variety of food products and to fully elucidate the complex chemical pathways leading to its formation. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.
References
- 1. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. imreblank.ch [imreblank.ch]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [diposit.ub.edu]
- 9. imreblank.ch [imreblank.ch]
Spectroscopic Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Mercapto-3-methylbutyl formate (CAS No. 50746-10-6), a key flavor compound found in roasted coffee and various fruits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and a proposed fragmentation pathway based on mass spectral evidence.
Chemical Structure and Properties
-
IUPAC Name: (3-methyl-3-sulfanylbutyl) formate[1]
-
Molecular Formula: C₆H₁₂O₂S[2]
-
Molecular Weight: 148.22 g/mol [3]
-
Appearance: Colorless to light yellow liquid[4]
-
Odor: Fruity, tropical, passion fruit-like[5]
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | s | 1H | H-1 (Formate) |
| 4.31 | t | 2H | H-4 (CH₂-O) |
| 1.95 | t | 2H | H-5 (CH₂-C(S)) |
| 1.45 | s | 1H | H-7 (SH) |
| 1.38 | s | 6H | H-8, H-9 (2xCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C-1 (C=O) |
| 60.8 | C-4 (CH₂-O) |
| 43.5 | C-6 (C(CH₃)₂-S) |
| 39.8 | C-5 (CH₂-C(S)) |
| 29.8 | C-8, C-9 (2xCH₃) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 148 | 5 | [M]⁺ |
| 102 | 100 | [M - H₂S - CH₂]⁺ |
| 87 | 30 | [M - CH₂O - CH₃]⁺ |
| 74 | 40 | [M - C₄H₈S]⁺ |
| 59 | 85 | [C₃H₇S]⁺ |
| 47 | 25 | [CH₂SH]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The spectroscopic data presented were obtained using the following methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AM 360 spectrometer operating at 360 MHz for proton and 90 MHz for carbon nuclei. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Electron impact mass spectra (EI-MS) were generated at 70 eV using a Finnigan MAT MS 8230 mass spectrometer. The instrument was coupled with an OV-1701 capillary column for sample introduction.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under electron ionization is a complex process. The proposed pathway aims to explain the formation of the major observed fragment ions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
- 4. This compound - High Purity Analytical Material at Best Price [nacchemical.com]
- 5. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
An In-depth Technical Guide to 3-Mercapto-3-methylbutyl formate (CAS Number 50746-10-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound recognized for its potent sensory characteristics. Primarily utilized in the flavor and fragrance industry, this thiol ester contributes significantly to the aroma profiles of various food products, most notably coffee. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its limitedly documented biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic fruity, tropical, and passion fruit-like odor.[1][2] It is a key aroma compound found in roasted coffee and contributes to the fresh and juicy nuances of tropical fruits like guava and grapefruit.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 50746-10-6 | [3][4] |
| Molecular Formula | C₆H₁₂O₂S | [2][3][4] |
| Molecular Weight | 148.22 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Odor | Fruity, tropical, passion fruit-like, catty, roasty | [1][3] |
| Boiling Point | 196 °C at 760 mmHg | [2] |
| Density | 1.030 g/cm³ at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.460 - 1.462 | [7] |
| Flash Point | 77.5 °C (171.5 °F) | [7] |
| Solubility | Soluble in organic solvents; low water solubility | [2] |
| Purity | Typically ≥97.5% (GC) | [7] |
Experimental Protocols
Synthesis
A common synthetic route to this compound involves a multi-step process starting from the formation of the corresponding alcohol, 3-mercapto-3-methyl-1-butanol, followed by esterification. The synthesis of a deuterated analog has been described in the literature and provides a reliable framework for the preparation of the unlabeled compound.
Step 1: Synthesis of 3-Mercapto-3-methyl-1-butanol
The precursor alcohol can be synthesized through various methods. A general approach involves the reaction of a suitable starting material with a source of sulfur.
Step 2: Formylation of 3-Mercapto-3-methyl-1-butanol
The final step is the esterification of the alcohol with formic acid or a reactive derivative.
-
Materials: 3-mercapto-3-methyl-1-butanol, formic acid, acid catalyst (e.g., sulfuric acid), organic solvent (e.g., toluene), drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-mercapto-3-methyl-1-butanol in toluene.
-
Add an excess of formic acid and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Experimental Workflow for Synthesis
References
A Comprehensive Technical Guide to (3-methyl-3-sulfanylbutyl) formate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical compound 3-Mercapto-3-methylbutyl formate, with a focus on its chemical properties, synthesis, and primary applications. While predominantly used in the flavor and fragrance industry, this guide consolidates the available technical data for a scientific audience.
Nomenclature and Identification
The compound is most commonly known as this compound. However, for clarity and standardization, its IUPAC name is (3-methyl-3-sulfanylbutyl) formate .[1] Key identifiers are summarized in the table below.
| Identifier Type | Value |
| IUPAC Name | (3-methyl-3-sulfanylbutyl) formate[1] |
| CAS Number | 50746-10-6[2] |
| Molecular Formula | C₆H₁₂O₂S[2] |
| Molecular Weight | 148.22 g/mol [3] |
| InChI Key | VTAPYUYITKYXJB-UHFFFAOYSA-N[2] |
| SMILES | CC(C)(S)CCOC=O[3] |
| FEMA Number | 3855[1] |
Physicochemical Properties
(3-methyl-3-sulfanylbutyl) formate is a colorless liquid known for its potent aroma.[1][4] Its physical and chemical properties are critical for its application and handling.
| Property | Value | Source |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 181.0 °C (at 760 mm Hg) | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.462 - 1.472 (at 20°C) | [1] |
| Flash Point | 77.5 °C | [3] |
| Water Solubility | 1.63 g/L (Predicted) | [5] |
| LogP | 2.01 (Predicted) | [5] |
| Purity (Typical) | ≥97.5% (GC) | [3] |
Synthesis and Characterization
While detailed experimental protocols for the direct synthesis of (3-methyl-3-sulfanylbutyl) formate are not widely published, a comprehensive multi-step synthesis for its deuterated isotopologue, [²H₆]-3-Mercapto-3-methylbutyl formate, has been described. This process is invaluable for understanding the compound's synthesis and is often used for creating internal standards for quantitative analysis.[6]
The synthesis involves a four-step process starting from deuterated acetone, as illustrated in the workflow diagram below. This pathway provides a viable route for producing the unlabeled target compound by using standard acetone.
Caption: Synthetic pathway for [²H₆]-3-Mercapto-3-methylbutyl formate.
The following is a summarized protocol based on the synthesis of the deuterated analog[6]:
-
Synthesis of Ethyl [²H₆]-3-hydroxy-3-methylbutyrate: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide and then coupled with [²H₆]-acetone. The product is purified by distillation under reduced pressure.
-
Synthesis of Ethyl [²H₆]-3-bromo-3-methylbutyrate: The hydroxy intermediate is brominated to yield the corresponding bromo derivative.
-
Synthesis of [²H₆]-3-Mercapto-3-methylbutyric acid: The bromo intermediate is treated with thiourea, followed by hydrolysis to form the mercapto-carboxylic acid.
-
Synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate: The carboxylic acid group is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄), and the resulting alcohol is subsequently formylated to yield the final product.
The identity and purity of (3-methyl-3-sulfanylbutyl) formate and its isotopologues are typically confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): Used to assess purity and for quantitative analysis.[3]
-
Mass Spectrometry (MS): Provides structural information and confirmation of molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used for detailed structural elucidation of the molecule.[6]
Applications and Relevance
The primary application of (3-methyl-3-sulfanylbutyl) formate is in the flavor and fragrance industry.[7][8] There is currently no available literature suggesting its use in drug development or as a pharmacologically active agent.
This compound is a potent aroma chemical valued for its complex scent profile.[7]
-
Aroma Profile: It possesses a strong fruity, tropical, and passion fruit-like aroma, often with "catty" and "roasty" undertones.[6][7]
-
Applications: It is used in trace amounts to impart or enhance fruity and tropical notes in beverages, confectionery, and savory products.[4][7] It is considered a key flavor component in roasted coffee.[4][6]
Given its identification in foods like coffee, (3-methyl-3-sulfanylbutyl) formate could potentially serve as a biomarker for the consumption of these products.[5] However, further research is needed to validate this application.
Safety and Regulatory Information
(3-methyl-3-sulfanylbutyl) formate is regulated as a flavoring agent by several international bodies.
| Regulatory Body | Status/Designation |
| FDA (U.S. Food and Drug Administration) | Approved as a flavoring agent.[1] |
| FEMA (Flavor and Extract Manufacturers Association) | Generally Recognized as Safe (GRAS); FEMA No. 3855.[1] |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | No safety concern at current levels of intake when used as a flavouring agent.[1] |
| GHS Classification | Not classified as hazardous under GHS criteria in the majority of reports.[1] |
Handling: Standard laboratory safety precautions, including the use of protective gloves and eyewear, are recommended during handling.[7] Store in a cool, dry, and well-ventilated area away from light and heat.[7]
Conclusion
(3-methyl-3-sulfanylbutyl) formate is a well-characterized sulfur-containing ester with significant applications in the flavor and fragrance sector. Its synthesis and analytical characterization are well-documented, providing a solid foundation for its use in research and commercial applications. While its role is currently confined to sensory sciences, the detailed chemical data presented here may be of value to scientists across various disciplines, including those in analytical chemistry and food science. There is no current evidence to support a role for this compound in drug development or related fields.
References
- 1. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (ester) [webbook.nist.gov]
- 3. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
- 4. This compound - High Purity Analytical Material at Best Price [nacchemical.com]
- 5. Showing Compound this compound (FDB015048) - FooDB [foodb.ca]
- 6. imreblank.ch [imreblank.ch]
- 7. This compound | Fruity Aroma Chemical Supplier India [chemicalbull.com]
- 8. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
The Genesis of a Tropical Signature: A Technical Guide to the Precursors of 3-Mercapto-3-methylbutyl formate in Tropical Fruits
For Immediate Release
This technical guide provides an in-depth exploration of the chemical precursors responsible for the formation of 3-mercapto-3-methylbutyl formate, a key aroma compound contributing to the characteristic scent of many tropical fruits. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are investigating the biogenesis of volatile thiols and their impact on the sensory profiles of natural products.
Introduction
The distinct and captivating aromas of tropical fruits are largely defined by a complex mixture of volatile organic compounds. Among these, sulfur-containing compounds, particularly polyfunctional thiols, play a pivotal role due to their extremely low odor thresholds and unique sensory characteristics. This compound is a potent volatile thiol that imparts desirable notes often described as "catty," "fruity," and "herbal." While the presence of this compound and its close analogue, 3-mercapto-3-methylbutyl acetate, has been confirmed in passion fruit, the non-volatile precursors that give rise to these potent aroma compounds within the fruit matrix have been a subject of ongoing scientific investigation.[1][2]
This guide synthesizes the current understanding of the primary precursors of this compound, which are understood to be non-volatile, sulfur-containing amino acid conjugates. The biosynthesis of this volatile thiol is believed to follow a pathway common to other significant volatile thiols found in nature, originating from glutathione and cysteine conjugates.
The Precursor Landscape: Glutathione and Cysteine Conjugates
The formation of volatile thiols in plants is a defense mechanism involving the detoxification of electrophilic compounds.[3] This process involves the conjugation of these compounds with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. This initial conjugate can then be further metabolized to a cysteine (Cys) conjugate. These non-volatile S-conjugates serve as the direct, odorless precursors to the highly aromatic volatile thiols.
The enzymatic release of the volatile thiol from its cysteine conjugate is typically mediated by β-lyase enzymes.[1][2] In the case of this compound, the direct precursor is hypothesized to be an S-cysteine conjugate of 3-mercapto-3-methylbutanol, which is then esterified to the formate.
The general biosynthetic pathway is illustrated below:
Quantitative Data on Thiol Precursors in Fruits
While direct quantitative data for the precursors of this compound in a wide range of tropical fruits remains a developing area of research, extensive studies on analogous thiol precursors in grapes provide valuable insights into the expected concentrations. The following tables summarize the concentrations of S-glutathionylhexan-1-ol (G3MH) and S-cysteinylhexan-1-ol (Cys3MH), the precursors to the well-known tropical aroma compound 3-mercaptohexan-1-ol (3MH), in Sauvignon Blanc grapes. This data serves as a proxy to understand the potential levels of related thiol precursors in tropical fruits.
Table 1: Concentration of S-Glutathionyl-3-mercaptohexan-1-ol (G3MH) in Sauvignon Blanc Grapes
| Cultivar/Region | Concentration (µg/kg of berries) | Reference |
| Sauvignon Blanc (Italy, 2013-2015) | 8 - 16 | [4] |
Table 2: Concentration of S-Cysteinyl-3-mercaptohexan-1-ol (Cys3MH) in Sauvignon Blanc Grapes
| Cultivar/Region | Concentration (µg/kg of berries) | Reference |
| Sauvignon Blanc (Italy, 2013-2015) | 1 - 6 | [4] |
Note: The data presented is for precursors of 3-mercaptohexan-1-ol in grapes and is intended to be illustrative of the concentration ranges that might be expected for precursors of this compound in tropical fruits.
Experimental Protocols for Precursor Analysis
The analysis of thiol precursors in fruit matrices is a multi-step process that requires careful sample preparation and sophisticated analytical techniques to ensure accuracy and sensitivity. The following is a generalized protocol based on methodologies reported in the literature for the analysis of S-cysteine and S-glutathione conjugates.
Sample Preparation and Extraction
-
Homogenization: A known weight of fruit pulp is flash-frozen in liquid nitrogen and ground to a fine powder. This prevents enzymatic degradation of the precursors.
-
Extraction: The powdered sample is extracted with a cold methanol/water solution (e.g., 80:20 v/v) containing a reducing agent such as dithiothreitol (DTT) to prevent oxidation of the thiol groups. The mixture is vortexed and centrifuged.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove non-polar interfering compounds. The cartridge is washed with a non-polar solvent, and the aqueous fraction containing the polar precursors is collected.
-
Lyophilization: The collected aqueous fraction is freeze-dried to concentrate the analytes.
UPLC-MS/MS Analysis
The concentrated extract is reconstituted in a suitable solvent and analyzed by Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phases usually consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target S-conjugates are monitored.
-
Quantification: Quantification is achieved by using a stable isotope-labeled internal standard (e.g., deuterated S-conjugate) and constructing a calibration curve.
The following diagram illustrates a typical experimental workflow for the analysis of thiol precursors:
Conclusion and Future Directions
The presence of this compound is a key contributor to the desirable aroma profiles of many tropical fruits. While the direct precursors have been identified as S-glutathione and S-cysteine conjugates, further research is needed to quantify these specific precursors in a wider variety of tropical fruits. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of the biosynthesis and accumulation of these precursors will enable the agricultural and food industries to optimize fruit quality and enhance the characteristic flavors of tropical fruit products. Future research should focus on the enzymatic pathways involved in the formation and release of these volatile thiols, as well as the impact of agricultural practices and post-harvest handling on precursor concentrations.
References
- 1. Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of intermediates involved in the biosynthetic pathway of 3-mercaptohexan-1-ol conjugates in yellow passion fruit (Passiflora edulis f. flavicarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Flavor Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a potent sulfur-containing volatile compound that plays a significant role in the aroma of various food products, most notably coffee.[1] Its complex flavor profile, characterized by a unique combination of fruity, tropical, and savory notes, makes it a molecule of great interest to the flavor and fragrance industry. This technical guide provides an in-depth analysis of the flavor profile of this compound, including its sensory characteristics, quantitative data, and the methodologies used for its evaluation.
Sensory Profile and Quantitative Data
The flavor of this compound is multifaceted, with descriptors ranging from fruity and tropical to catty, herbal, and roasted.[2][3] It is recognized as a character-impact compound in roasted coffee, contributing to its alluring aroma.[1][4] The sensory perception of this compound is highly dependent on its concentration.
Table 1: Sensory Descriptors for this compound
| Descriptor | Associated Nuances | Source(s) |
| Fruity | Tropical, passion fruit-like, grapefruit, black currant, buchu | [2][3][5][6] |
| Savory | Roasted, coffee, meaty, onion | [3][6] |
| Herbal/Green | Herbal, catty | [2] |
Table 2: Quantitative Sensory and Concentration Data for this compound
| Parameter | Value | Matrix | Source(s) |
| Odor Threshold | 2-5 ng/kg | Water | [4] |
| Concentration | 0.1 ppm | Highly Roasted Coffee | [3][7] |
| Usage Levels (Food) | See Table 3 | Various | [8] |
Table 3: Reported Usage Levels of this compound in Food Categories
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 0.03000 | 1.00000 |
| Processed vegetables, nuts & seeds | 0.00010 | 0.00100 |
| Confectionery | 0.00010 | 1.00000 |
| Chewing gum | 0.00100 | 0.10000 |
| Cereals and cereal products | 0.02000 | 1.00000 |
| Bakery wares | 0.00010 | 1.00000 |
| Meat and meat products | 0.10000 | 1.00000 |
| Salts, spices, soups, sauces, salads, protein products, etc. | 0.10000 | 1.00000 |
| Non-alcoholic beverages | 0.00001 | 1.00000 |
| Alcoholic beverages | 0.00001 | 0.08000 |
| Source: European Food Safety Authority (EFSA) as reported by The Good Scents Company[8] |
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][10] A detailed protocol for evaluating the aroma profile of a compound like this compound would involve the following steps:
-
Panelist Recruitment and Screening: A panel of 10-15 individuals is recruited and screened for their sensory acuity, including their ability to detect and describe different aroma compounds.[11]
-
Lexicon Development: The panel, through a series of training sessions, develops a consensus vocabulary (lexicon) to describe the aroma attributes of this compound. This would include terms like "fruity," "tropical," "sulfurous," "roasty," and "catty."
-
Training: Panelists are trained on the developed lexicon using reference standards for each attribute to ensure consistent and repeatable evaluations.
-
Sample Evaluation: Samples of this compound, diluted in an appropriate solvent (e.g., dipropylene glycol), are presented to the panelists in a controlled environment (odor-free sensory booths).[11] The presentation order is randomized to minimize bias.[11]
-
Data Collection: Panelists rate the intensity of each aroma attribute on a continuous line scale (e.g., a 15 cm line scale anchored with "low" and "high").[1]
-
Data Analysis: The collected data is statistically analyzed to generate a sensory profile of the compound.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile compounds. A typical protocol for the analysis of this compound in a food matrix like coffee is as follows:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix. A common method is headspace solid-phase microextraction (SPME), where a fiber coated with an adsorbent material is exposed to the headspace of the sample to trap the volatile analytes.[12]
-
Gas Chromatography (GC): The trapped volatiles are desorbed from the SPME fiber in the hot GC inlet and separated on a capillary column. A suitable column for this analysis would be a polar wax column (e.g., Elite Wax).[13]
-
Example GC Temperature Program:
-
Initial temperature: 50 °C for 4 minutes
-
Ramp: 15 °C/min to 230 °C
-
Hold: 3 minutes[14]
-
-
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.[15]
-
Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte (e.g., [2H6]-3-mercapto-3-methylbutyl formate), to correct for any sample loss during preparation and analysis.[4]
Signaling Pathway and Perception
The perception of thiols like this compound is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[2][5] Recent research has identified specific olfactory receptors in mice (MOR244-3) and humans (OR2T11) that are responsible for detecting sulfur-containing compounds.[3][16][17][18] A key finding is the requirement of a copper ion as a cofactor for the robust activation of these receptors by thiols.[2][16][17][18]
The binding of the odorant-copper complex to the olfactory receptor triggers a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically Gαolf.[5] This initiates a signaling cascade, as depicted in the diagram below.
Caption: Olfactory signaling pathway for thiol perception.
Activated Gαolf stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then binds to and opens cyclic nucleotide-gated (CNG) channels, allowing an influx of sodium and calcium ions.[5] This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific odor.[19]
Caption: Experimental workflow for flavor profile characterization.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB015048) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 9. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
An In-depth Technical Guide to the Olfactory Characteristics of 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing volatile organic compound that plays a significant role in the aroma profile of various natural products, most notably roasted coffee. Its extremely low odor threshold makes it a key contributor to the overall sensory perception of foods and beverages in which it is present. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its detailed odor profile, quantitative odor threshold data, experimental protocols for sensory analysis, and the underlying biochemical signaling pathways involved in its perception.
Olfactory Profile
This compound possesses a complex and multifaceted aroma profile. At varying concentrations, it can elicit a range of scent descriptors. The primary olfactory characteristics are summarized as:
-
Fruity and Tropical: It is often described as having a strong, fruity aroma reminiscent of passion fruit, guava, and citrus.[1]
-
Sulfurous and Catty: A characteristic sulfurous note, often described as "catty," is a key feature of its scent profile.
-
Roasted and Savory: In the context of coffee, it contributes to the desirable roasty and savory aroma. Descriptors such as caramellic, roasted coffee, and roasted meat have been used to characterize its scent at certain concentrations.[2]
-
Herbal and Green: Some evaluations also note herbal or green nuances, which add to its complexity.[2][3]
The perception of these different notes is highly dependent on the concentration of the compound and the matrix in which it is present.
Quantitative Odor Threshold Data
The potency of an odorant is quantified by its odor threshold, which is the minimum concentration at which the compound can be detected by the human olfactory system. This compound is known for its exceptionally low odor threshold, indicating its high impact on the overall aroma of a product even at trace concentrations.[1]
| Parameter | Medium | Value | Reference |
| Detection Odor Threshold | Air | 0.0000002 - 0.0000004 mg/m³ | Blank et al. (1992) |
| Recognition Odor Threshold | Water | 2 - 5 ng/kg | Blank & Grosch (1991b, 1992) |
Experimental Protocols for Sensory Analysis
The evaluation of the olfactory characteristics of volatile sulfur compounds like this compound requires specialized sensory analysis techniques. The following are detailed methodologies for two key experimental approaches.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This method is instrumental in identifying odor-active compounds in a complex mixture.
Objective: To separate and identify the specific odor-active compounds in a volatile sample and to determine their individual odor characteristics.
Methodology:
-
Sample Preparation: A volatile extract of the sample containing this compound is prepared. Common techniques include solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
-
Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph (GC). The GC is equipped with a capillary column appropriate for the separation of volatile sulfur compounds (e.g., a polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.
-
Column Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., a mass spectrometer (MS) or a flame ionization detector (FID)) for chemical identification and quantification. The other stream is directed to a heated sniffing port.
-
Olfactometry (Sniffing): A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelists record the time at which they detect an odor, describe the character of the odor, and rate its intensity.
-
Data Analysis: The data from the GC detector and the olfactometry analysis are combined. The retention time of an odor event is matched with the retention time of a chemical compound detected by the MS or FID. This allows for the positive identification of the compound responsible for a specific odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the relative potency of the odorants, AEDA can be performed. The sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is an indicator of its odor potency.
Sensory Panel Evaluation
A sensory panel, composed of trained and screened individuals, provides a comprehensive and descriptive analysis of the aroma profile of a substance.
Objective: To qualitatively and quantitatively describe the aroma attributes of this compound.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of aroma descriptors and scaling techniques.
-
Sample Preparation and Presentation:
-
Dilution: The this compound is diluted to a concentration above its odor threshold in an odorless solvent (e.g., diethyl ether or mineral oil).
-
Presentation: The diluted sample is presented to the panelists in a controlled and consistent manner, often on a strip of odorless paper or in a glass vial with a PTFE cap.
-
Blinding and Randomization: Samples are coded with random numbers to prevent bias, and the order of presentation is randomized for each panelist.
-
-
Evaluation Environment: The sensory evaluation is conducted in a dedicated sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize environmental odors. Individual booths are used to prevent interaction between panelists.
-
Aroma Profile Analysis: Panelists individually assess the aroma of the sample and rate the intensity of each perceived descriptor on a linear or categorical scale. Descriptors are often generated during initial training sessions with the compound.
-
Data Collection and Statistical Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive aroma profile of the compound. Techniques such as analysis of variance (ANOVA) can be used to assess the significance of different aroma attributes.
Visualization of Experimental and Logical Relationships
Experimental Workflow for Sensory Analysis
Caption: Experimental workflow for the sensory analysis of this compound.
Olfactory Signaling Pathway for Thiols
The perception of thiols, such as this compound, is initiated by their interaction with specific olfactory receptors in the nasal epithelium. This process involves a G-protein coupled receptor (GPCR) signaling cascade, with evidence suggesting a crucial role for metal ions, particularly copper, in the binding and activation of the receptor by sulfur-containing compounds.
Caption: Generalized olfactory signaling pathway for thiol compounds.
Conclusion
This compound is a character-impact aroma compound with a complex and potent olfactory profile. Its extremely low odor threshold underscores its importance in the flavor and fragrance industry. Understanding its sensory characteristics through rigorous experimental protocols such as GC-O and sensory panel evaluations is crucial for its effective application. Furthermore, the elucidation of the specific olfactory receptors and the role of cofactors like metal ions in its detection provides valuable insights for researchers in the fields of sensory science and drug development, potentially opening avenues for modulating olfactory perception.
References
The Pivotal Role of 3-Mercapto-3-methylbutyl Formate in Food Aroma: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 3-Mercapto-3-methylbutyl formate, a potent sulfur-containing aroma compound, and its significant contribution to the sensory profile of various food products. Tailored for researchers, scientists, and professionals in the food and beverage industry, this document outlines the compound's sensory properties, occurrence, formation pathways, and analytical methodologies for its detection and quantification.
Introduction
This compound is a volatile thiol ester recognized for its complex and powerful aroma profile. Depending on its concentration and the food matrix, it can impart a range of notes, from fruity and tropical to catty and roasty.[1][2] Its extremely low odor threshold makes it a key impact compound in the overall flavor of several foods, most notably coffee and beer.[3] This guide delves into the scientific principles governing its presence and sensory impact in the food landscape.
Sensory Properties and Occurrence
The sensory perception of this compound is highly dependent on its concentration. At low levels, it can contribute desirable fruity and tropical notes, while at higher concentrations, a "catty" or sulfurous aroma may become more apparent.[1][2] Its roasty character is particularly significant in heat-processed foods.[3]
The presence of this compound has been confirmed in a variety of food products, with concentrations varying significantly based on the raw materials and processing conditions.
Table 1: Quantitative Data for this compound in Food
| Food Product | Concentration Range | Sensory Threshold | Notes |
| Highly Roasted Coffee | 0.1 ppm | Not specified in this matrix | Considered an important ingredient contributing to the roasty aroma.[4] |
| Roasted Coffee | Increases with roasting degree | Not specified in this matrix | The concentration of this compound rises as the roasting process intensifies.[1][5] |
| Beer (Pilot Scale) | Up to 1230 ng/L | 57 ng/L (in beer) | Contributes to the "ribes" (blackcurrant-like) flavor in aged beers.[6] |
| Water | Not applicable | 2-5 ng/kg | Demonstrates the compound's high odor potency.[3] |
Biochemical Formation Pathway
The formation of this compound is primarily understood in the context of thermal processing, such as the roasting of coffee beans, and during fermentation and aging of beverages like beer. The key precursors are 3-methyl-2-buten-1-ol, a source of the carbon skeleton, and a sulfur donor, which react to form the intermediate 3-mercapto-3-methylbutanol. This alcohol then undergoes esterification with formic acid to yield the final aroma compound.
Experimental Protocols
The analysis of this compound in food matrices is challenging due to its low concentrations and high reactivity. The most common and effective methods involve gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). A crucial step in the analytical workflow is the extraction and derivatization of the thiol to enhance its stability and chromatographic behavior.
General Analytical Workflow
A typical experimental protocol involves the following steps:
-
Sample Preparation: Homogenization of the food sample.
-
Extraction: Headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) are commonly employed to isolate volatile compounds from the sample matrix.
-
Derivatization: In-situ or on-fiber derivatization is often performed to convert the reactive thiol group into a more stable derivative. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr).
-
Gas Chromatography (GC): The derivatized extract is injected into a GC system for separation of the analytes. A capillary column with a suitable stationary phase is used to achieve good resolution.
-
Mass Spectrometry (MS): The separated compounds are detected and identified using a mass spectrometer. For quantification, stable isotope dilution assays (SIDA) using a labeled internal standard, such as [²H₆]-3-mercapto-3-methylbutyl formate, provide the highest accuracy and precision.[3]
Influence of Processing on Formation
Food processing parameters play a critical role in the formation of this compound. Understanding these relationships is key to controlling its concentration and, consequently, the final aroma profile of the product.
In coffee, the degree of roasting is directly correlated with the concentration of this compound. Higher roasting temperatures and longer roasting times lead to an increased formation of this compound, contributing to the characteristic "roasty" notes of dark-roasted coffee.[1][5]
In beer, its formation can be influenced by factors during fermentation and aging. The presence of oxygen during aging has been shown to be a key factor in its development.[6] Furthermore, the pH of the food matrix can affect the stability of this compound, with studies showing it has maximum thermal stability at a pH of 4.0 in aqueous solutions.[1]
Conclusion
This compound is a multifaceted aroma compound with a profound impact on the sensory quality of various foods and beverages. Its formation is intricately linked to specific precursors and processing conditions, particularly thermal treatments and aging. The analytical methodologies for its quantification require precision and specialized techniques due to its low concentration and high reactivity. A thorough understanding of the principles outlined in this guide will empower researchers and industry professionals to better control and leverage the aromatic potential of this key flavor compound.
References
Toxicological Profile of 3-Mercapto-3-methylbutyl formate: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the currently available toxicological data for 3-Mercapto-3-methylbutyl formate (CAS No. 50746-10-6). Despite its application as a flavoring agent, publicly accessible, in-depth toxicological studies with quantitative data are limited. This document summarizes the existing safety information and highlights the notable absence of detailed experimental protocols and quantitative toxicological endpoints.
Summary of Toxicological Information
Based on available Safety Data Sheets (SDS) and regulatory assessments, this compound is generally not classified as a hazardous substance under Regulation (EC) No 1272/2008/EC.[1] However, these documents consistently indicate a lack of specific quantitative data for various toxicological endpoints.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] This assessment suggests a low order of toxicity at typical exposure levels in food.
General Safety Classifications
According to multiple safety data sheets, this compound is not classified for the following hazards[1]:
-
Acute toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Respiratory or skin sensitization
-
Germ cell mutagenicity
-
Carcinogenicity
-
Reproductive toxicity
-
Specific target organ toxicity (single and repeated exposure)
-
Aspiration hazard
-
Hazardous to the aquatic environment
It is noted that this substance is combustible but does not ignite readily.[1]
Quantitative Toxicological Data
A thorough review of publicly available scientific literature and safety assessments reveals a significant lack of quantitative toxicological data for this compound. The table below reflects the absence of specific values for key toxicological endpoints.
| Toxicological Endpoint | Value | Species | Route of Administration | Reference |
| Acute Toxicity | ||||
| LD50 (Oral) | Data not available | - | - | [1] |
| LD50 (Dermal) | Data not available | - | - | [1] |
| LC50 (Inhalation) | Data not available | - | - | [1] |
| Repeated Dose Toxicity | ||||
| NOAEL | Data not available | - | - | [1] |
| Genetic Toxicology | ||||
| Ames Test | Data not available | - | - | |
| In vitro Chromosome Aberration | Data not available | - | - | |
| In vivo Micronucleus Test | Data not available | - | - | |
| Reproductive and Developmental Toxicity | ||||
| NOAEL | Data not available | - | - | [1] |
| Sensitization | ||||
| Skin Sensitization | Not classified as a sensitizer | - | - | [1] |
Experimental Protocols
Visualization of Pathways and Workflows
Due to the absence of specific in vitro or in vivo studies detailing the mechanism of action, metabolic pathways, or specific experimental procedures for this compound, the creation of meaningful signaling pathway diagrams or experimental workflow visualizations is not feasible at this time.
To illustrate a generic workflow for toxicological assessment in the absence of specific data, the following diagram outlines a standard approach.
Caption: A generalized workflow for chemical toxicological assessment.
Conclusion
References
Methodological & Application
Analytical methods for 3-Mercapto-3-methylbutyl formate detection
An in-depth guide to the analytical methodologies for the detection and quantification of 3-Mercapto-3-methylbutyl formate, a key volatile sulfur compound found in various food and beverage products. This document provides detailed protocols for researchers, scientists, and professionals in the drug development and food science industries.
Introduction
This compound is a volatile thiol that contributes to the sensory profile of various products, including coffee and beer[1][2]. Its potent aroma, often described as "catty" or "roasty," makes its detection and quantification at trace levels crucial for quality control and product development[1]. The analysis of this compound is challenging due to its high volatility, reactivity, and typically low concentrations in complex matrices[3][4][5]. This application note details a robust and sensitive method for its analysis using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), including a derivatization step to enhance analytical performance.
Analytical Approaches
The primary analytical technique for volatile sulfur compounds like this compound is Gas Chromatography (GC)[6][7]. Due to the compound's low concentration, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free, and sensitive extraction technique for volatile and semi-volatile compounds from various matrices[8][9].
To overcome the inherent reactivity and improve the chromatographic behavior of thiols, a derivatization step is often employed. Derivatization increases the thermal stability and volatility of the analyte while improving the detector's response[10][11]. A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the sulfhydryl group[3][4][12].
Detection is typically achieved using a mass spectrometer (MS), which provides both qualitative and quantitative information. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) or a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) can be utilized[3][4][12][13][14].
Quantitative Data Summary
The following table summarizes the typical quantitative performance of analytical methods for volatile thiols, including compounds structurally related to this compound, using HS-SPME-GC-MS techniques. These values demonstrate the sensitivity achievable with derivatization.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 4-mercapto-4-methyl-2-pentanone (4MMP) | OFD-HS-SPME-GC-MS/MS | Beer | < Sensory Threshold | < Sensory Threshold | [3][12] |
| 3-mercapto-1-hexanol (3MH) | OFD-HS-SPME-GC-MS/MS | Beer | < Sensory Threshold | < Sensory Threshold | [3][12] |
| 3-mercaptohexylacetate (3MHA) | OFD-HS-SPME-GC-MS/MS | Beer | < Sensory Threshold | < Sensory Threshold | [3][12] |
| 4-mercapto-4-methyl-2-pentanone (4MMP) | Extractive Alkylation-HS-SPME-GC-MS | Wine | 0.9 ng/L | - | [15] |
| 3-mercapto-1-hexanol (3MH) | Extractive Alkylation-HS-SPME-GC-MS | Wine | 1 ng/L | - | [15] |
| 3-mercaptohexylacetate (3MHA) | Extractive Alkylation-HS-SPME-GC-MS | Wine | 17 ng/L | - | [15] |
OFD: On-Fiber Derivatization
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using On-Fiber Derivatization Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (OFD-HS-SPME-GC-MS).
Materials and Reagents
-
Derivatizing Agent: 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)
-
Internal Standard (IS): [²H₆]-3-Mercapto-3-methylbutyl formate (or other suitable labeled thiol)[1]
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)
-
Salts: Sodium chloride (NaCl), analytical grade
-
pH Adjustment: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).
-
HS-SPME Autosampler: For automated and reproducible extraction and injection.
Sample Preparation
-
Sample Collection: Collect approximately 10 mL of the liquid sample (e.g., beer, coffee) into a 20 mL headspace vial.
-
Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of approximately 50 ng/L.
-
Matrix Modification: Add NaCl to the vial to achieve a concentration of 20% (w/v) to enhance the release of volatile compounds from the matrix. Adjust the pH to >10 with NaOH to facilitate the derivatization reaction.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
HS-SPME and On-Fiber Derivatization
-
Derivatizing Agent Loading: In a separate sealed 20 mL headspace vial, place a small vial or insert containing the PFBBr solution. Place this vial in the autosampler tray.
-
Fiber Exposure to Derivatizing Agent: The autosampler exposes the SPME fiber to the headspace of the PFBBr vial for a set time (e.g., 2 minutes at 55°C) to load the derivatizing agent onto the fiber coating.
-
Sample Incubation: Simultaneously, the sample vial is incubated at a specific temperature (e.g., 55°C) for a set time (e.g., 10 minutes) with agitation to allow the analytes to partition into the headspace.
-
On-Fiber Derivatization: The SPME fiber, now coated with PFBBr, is exposed to the headspace of the incubated sample vial for a defined period (e.g., 15 minutes at 55°C) with continued agitation. During this time, the volatile thiols in the headspace react with the PFBBr on the fiber.
GC-MS Analysis
-
Desorption: The SPME fiber is inserted into the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the derivatized analytes onto the GC column. The injector is operated in splitless mode.
-
Chromatographic Separation: A suitable GC oven temperature program is used to separate the analytes. For example:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used to enhance sensitivity and selectivity. Characteristic ions for the PFBBr derivative of this compound should be monitored.
Visualizations
Experimental Workflow
Caption: Workflow for OFD-HS-SPME-GC-MS analysis.
Logical Relationship of Analytical Steps
Caption: Key stages in the analysis of volatile thiols.
Conclusion
The analytical method detailed in this application note, utilizing on-fiber derivatization with PFBBr followed by HS-SPME-GC-MS, provides a highly sensitive and robust approach for the determination of this compound in complex matrices. This methodology is well-suited for quality control in the food and beverage industry, as well as for research applications requiring trace-level quantification of volatile sulfur compounds. The provided protocols and workflows offer a comprehensive guide for scientists and researchers to implement this powerful analytical technique.
References
- 1. imreblank.ch [imreblank.ch]
- 2. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
- 7. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [dr.lib.iastate.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Mercapto-3-methylbutyl formate in Roasted Coffee Beans using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Mercapto-3-methylbutyl formate is a potent sulfur-containing volatile organic compound that significantly contributes to the characteristic roasty and savory aroma of freshly brewed coffee.[1] Its concentration is known to increase with the degree of roasting, making it a key marker for coffee flavor profiles.[1] The accurate and sensitive quantification of this compound is crucial for quality control in the coffee industry and for research into flavor chemistry. This application note details a robust and reliable method for the analysis of this compound in roasted coffee beans using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Principle
Volatile and semi-volatile compounds are extracted from the headspace of a ground coffee sample using a solid-phase microextraction (SPME) fiber. The extracted analytes are then thermally desorbed in the gas chromatograph's injection port, separated on a capillary column, and detected by a mass spectrometer.[2] For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Quantification is achieved using an internal standard method with a stable isotope-labeled analog of the target analyte to ensure accuracy.
Experimental Protocols
Reagents and Materials
-
Analytical Standard: this compound (≥97.5% purity)
-
Internal Standard: [2H6]-3-Mercapto-3-methylbutyl formate
-
Solvent: Dichloromethane (GC grade)
-
SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Other: Deionized water, sodium chloride (NaCl)
Standard Preparation
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.
Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of [2H6]-3-mercapto-3-methylbutyl formate and dissolve in 10 mL of dichloromethane.
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the primary stock standard into a matrix mimic (e.g., deionized water) in 20 mL headspace vials. A typical concentration range would be 0.1 ng/mL to 50 ng/mL. Spike each calibration standard and sample with a consistent concentration of the internal standard (e.g., 10 ng/mL).
Sample Preparation (HS-SPME)
-
Weigh 2.0 g of freshly ground roasted coffee beans into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.
-
Add the internal standard solution to achieve the target concentration.
-
Immediately seal the vial with the screw cap.
-
Vortex the sample for 30 seconds.
-
Place the vial in the autosampler tray for incubation and extraction.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector and a headspace autosampler.
GC Conditions:
| Parameter | Setting |
|---|---|
| Injection Port | Splitless mode, 250°C |
| SPME Desorption Time | 5 minutes |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | Initial 40°C, hold for 3 minRamp to 180°C at 5°C/minRamp to 240°C at 20°C/min, hold for 5 min |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Parameters: Based on the NIST mass spectrum for this compound, the following ions are recommended for monitoring.[3][4]
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 69 | 41 | 88 |
| [2H6]-3-Mercapto-3-methylbutyl formate | 75 | 44 | 94 |
Note: The ions for the internal standard are shifted by +6 amu assuming fragmentation patterns are similar to the unlabeled analyte.
Data Presentation
The following tables represent typical quantitative data expected from the validation of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Equation of the Line | Coefficient of Determination (R²) |
| This compound | 0.1 - 50 | y = 1.254x + 0.015 | > 0.998 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.03 | 0.1 |
Table 3: Accuracy and Precision (Spiked Coffee Matrix)
| Spike Level | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| Low | 0.5 | 95.2 | 6.8 |
| Medium | 5.0 | 102.1 | 4.5 |
| High | 25.0 | 98.7 | 3.1 |
Visualizations
References
Application Note: Quantification of 3-Mercapto-3-methylbutyl formate in Coffee Beans
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Mercapto-3-methylbutyl formate is a potent sulfur-containing aroma compound that significantly contributes to the characteristic roasty and "catty" aroma of roasted coffee.[1] Its presence and concentration are influenced by factors such as coffee variety and the degree of roasting.[2][3] Accurate quantification of this compound is crucial for understanding coffee flavor chemistry, quality control, and for research into the impact of volatile compounds on sensory perception. This application note provides detailed protocols for the quantification of this compound in coffee beans using a stable isotope dilution assay (SIDA) with gas chromatography-mass spectrometry (GC-MS), and a headspace solid-phase microextraction (HS-SPME) GC-MS method for screening purposes.
Quantitative Data
The concentration of this compound can vary between different coffee varieties. Below is a summary of reported concentrations in roasted Arabica and Robusta coffee beans.
| Coffee Variety | Concentration (mg/kg) | Reference |
| Arabica | 0.13 | [4] |
| Robusta | 0.115 | [4] |
Experimental Protocols
Two primary methods for the quantification of this compound are detailed below. The Stable Isotope Dilution Assay (SIDA) is recommended for high accuracy and precision, while the Headspace SPME method is suitable for rapid screening and semi-quantitative analysis.
Protocol 1: Stable Isotope Dilution Assay (SIDA) coupled with GC-MS
This method is the gold standard for accurate quantification of volatile compounds. It utilizes a labeled internal standard that has identical chemical and physical properties to the analyte, allowing for correction of analyte losses during sample preparation and analysis.
1. Materials and Reagents
-
Roasted and ground coffee beans (particle size 300-500 µm)
-
[²H₆]-3-mercapto-3-methylbutyl formate (labeled internal standard)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Liquid nitrogen
2. Sample Preparation and Extraction
-
Weigh a precise amount of the roasted and ground coffee sample.
-
Spike the sample with a known amount of the [²H₆]-3-mercapto-3-methylbutyl formate internal standard.
-
Prepare a solvent mixture of water/CH₂Cl₂/methanol (4:5:10 by volume).[5]
-
Suspend the coffee sample in the solvent mixture.
-
Stir the suspension for 3 hours at room temperature.[5]
-
Filter the suspension.
-
Extract the remaining coffee grounds for an additional 18 hours with CH₂Cl₂.[5]
-
Combine the extracts and wash with water (3 x 300 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
3. Distillation
-
Concentrate the extract to a volume of approximately 150 mL by distillation.
-
Further concentrate the extract using high-vacuum transfer to isolate the volatile compounds.
4. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize for separation of volatile sulfur compounds (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native analyte and the labeled internal standard.
-
Ions to Monitor: Determine the specific m/z values for this compound and its deuterated analog from their respective mass spectra.
-
5. Quantification
-
Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.
-
Use a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of this compound in the original coffee sample.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds. It is a faster and simpler method for screening purposes.
1. Materials and Reagents
-
Roasted and ground coffee beans
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with septa
-
Sodium chloride (NaCl) (optional, to increase volatility)
2. Sample Preparation and Extraction
-
Place a precise amount of ground coffee (e.g., 2 g) into a 20 mL headspace vial.[6]
-
(Optional) Add a known amount of NaCl to the vial.
-
Seal the vial with a septum cap.
-
Equilibrate the sample in a heating block or water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.
3. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating volatile aroma compounds.
-
Injector: Splitless mode. Insert the SPME fiber into the hot injector to desorb the analytes.
-
Oven Temperature Program: A similar program to the SIDA method can be used, optimized for the separation of the target analyte from other coffee volatiles.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Full scan mode to identify a broad range of volatile compounds, or SIM mode for targeted quantification.
-
4. Quantification
For semi-quantitative analysis, the peak area of this compound can be compared across different samples. For more accurate quantification, an external or internal standard calibration curve should be prepared using a standard solution of the analyte.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound using SIDA-GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. imreblank.ch [imreblank.ch]
- 6. mdpi.com [mdpi.com]
Application of 3-Mercapto-3-methylbutyl Formate in the Fragrance Industry: A Review of its Properties and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing aroma chemical with a complex and powerful olfactory profile. Characterized by its tropical, fruity, and passion fruit-like notes, it is a valuable component in both the flavor and fragrance industries.[1] Due to its extremely low odor threshold, it is used in trace amounts to impart significant effects on the overall aroma of a composition.[1] This document provides a comprehensive overview of the application of this compound in the fragrance industry, including its physicochemical properties, synthesis, sensory evaluation, and stability considerations.
It is important to note that while this compound is listed on the International Fragrance Association (IFRA) transparency list, indicating its use in fragrance compositions, some suppliers recommend it "not for fragrance use".[2][3] This may be due to its potency, potential for malodor if misused, or specific regulatory considerations. Therefore, careful evaluation and adherence to regulatory guidelines are paramount when incorporating this ingredient into fragrance formulations.
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 50746-10-6 | [4] |
| Molecular Formula | C6H12O2S | [4] |
| Molecular Weight | 148.22 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Odor Profile | Fruity, tropical, passion fruit, sulfurous, catty, roasty | [1][2][5] |
| Odor Threshold in Water | 2-5 ng/kg | [5] |
| Boiling Point | 181 °C @ 760 mmHg | [3] |
| Flash Point | 77.5 °C | |
| Solubility | Soluble in ethanol and oils. | [3] |
Synthesis Protocol
The following is a representative synthesis protocol for this compound, adapted from the synthesis of its deuterated analog. This procedure should be carried out by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment.
Figure 2. A typical workflow for the sensory evaluation of a high-impact aroma chemical.
Procedure:
-
Panelist Selection: A panel of at least five experienced evaluators, familiar with sulfurous and fruity notes, should be selected.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable odorless solvent (e.g., ethanol or dipropylene glycol). Recommended starting concentrations are 0.1%, 0.01%, and 0.001%.
-
Evaluation:
-
The evaluation should be conducted in a well-ventilated, odor-free room.
-
Samples should be coded and presented in a randomized order to avoid bias.
-
Panelists should evaluate the odor on smelling strips, first assessing the odor of the solvent as a control.
-
A break of at least 5 minutes should be taken between each sample to prevent olfactory fatigue.
-
-
Data Collection: Panelists should describe the odor profile using a standardized vocabulary and rate the intensity on a scale (e.g., 1 to 10).
Application in Fragrance Compositions
This compound is used to add a juicy, tropical nuance to a variety of fragrance types. It is particularly effective in creating realistic fruit accords, such as passion fruit, grapefruit, and guava. [1]It can also be used to enhance green and citrus notes, providing a natural and vibrant character. Due to its potency, it is typically used at very low concentrations, often in the range of 0.01% to 0.1% of the fragrance concentrate.
Stability and Formulation Considerations
Thiols are known to be susceptible to oxidation, which can lead to the formation of less odorous disulfides or other degradation products. The stability of this compound in a finished product will depend on the formulation's pH, the presence of oxidizing or reducing agents, and exposure to light and heat.
Protocol for Stability Testing:
-
Sample Preparation: Incorporate this compound at a known concentration into the fragrance base to be tested (e.g., ethanol for a fine fragrance, a lotion base for a personal care product). An unfragranced base should be used as a control.
-
Storage Conditions: Store samples under various conditions to simulate aging:
-
Elevated temperature (e.g., 40°C)
-
Exposure to UV light
-
Room temperature (as a control)
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, and 8 weeks), evaluate the samples for any changes in color, clarity, and odor. The concentration of this compound can be monitored by GC-MS analysis.
Olfactory Signaling Pathway
The perception of sulfur-containing compounds like this compound is mediated by specific olfactory receptors (ORs) in the nasal epithelium. Recent research has shown that metal ions, particularly copper, can play a crucial role in the detection of low-molecular-weight thiols. The human odorant receptor OR2T11 has been identified as a specific receptor for thiols, and its activation is enhanced by the presence of copper ions.
Diagram of the Olfactory Signaling Pathway for Thiols
Figure 3. A simplified diagram of the olfactory signal transduction pathway initiated by a thiol odorant.
Conclusion
This compound is a high-impact aroma chemical with a unique and desirable olfactory profile for specific applications in the fragrance industry. Its successful use requires a thorough understanding of its properties, careful handling due to its potency, and adherence to established protocols for synthesis, sensory evaluation, and stability testing. Further research into its stability in various consumer product bases and a clearer understanding of its regulatory status will be beneficial for its broader application in perfumery.
References
Application Note: Synthesis of Deuterated 3-Mercapto-3-methylbutyl Formate for Isotope Studies
Abstract
This application note provides a detailed protocol for the synthesis of deuterated 3-Mercapto-3-methylbutyl formate ([²H₆]-3-MMBF). This isotopically labeled compound is a critical internal standard for stable isotope dilution assays (SIDA), enabling precise and accurate quantification of its unlabeled analogue, a potent aroma compound found in foods such as roasted coffee. The synthetic route commences with commercially available [²H₆]-acetone and proceeds through a five-step sequence involving hydroxylation, bromination, mercaptan formation, reduction, and final formylation. This document outlines the complete experimental procedure, including reaction conditions, purification methods, and analytical characterization. Furthermore, it highlights the significance of using deuterated standards in isotope studies for researchers, scientists, and professionals in drug development and flavor analysis.
Introduction
This compound (3-MMBF) is a sulfur-containing volatile compound that contributes significantly to the aroma profile of various food products, most notably roasted coffee.[1] Its potent, often described as "catty" or "roasty," aroma is detectable at very low concentrations.[1] Accurate quantification of such impact compounds is crucial for flavor and fragrance research, quality control, and understanding food chemistry.
Stable isotope dilution analysis (SIDA) is a powerful analytical technique for the accurate quantification of trace components in complex matrices.[2][3][4] This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[1] Deuterated compounds are frequently employed as internal standards due to their similar physicochemical properties to their unlabeled counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in mass spectrometry.[5][6] This co-behavior enables robust correction for sample preparation variability and instrumental fluctuations, leading to highly accurate and precise measurements.[1][5]
This application note details the synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate, an ideal internal standard for the quantification of 3-MMBF. The six deuterium atoms are strategically incorporated into the stable gem-dimethyl group, providing a significant mass shift and minimizing the risk of H/D exchange.
Synthetic Workflow
The synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate is a multi-step process that begins with the deuterated starting material, [²H₆]-acetone. The overall workflow is depicted below.
Experimental Protocols
Materials:
-
[²H₆]-Acetone (99.9% deuterium)
-
Ethyl acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Phosphorus tribromide (PBr₃)
-
Thiourea
-
Lithium aluminium hydride (LiAlH₄)
-
Formic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvents (diethyl ether, ethanol, tetrahydrofuran)
-
All other reagents and solvents should be of analytical grade.
Step 1: Synthesis of Ethyl [²H₆]-3-hydroxy-3-methylbutyrate
This step involves the reaction of the lithium enolate of ethyl acetate with deuterated acetone.
-
Under an inert atmosphere (argon or nitrogen), cool a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF) to -78 °C.
-
Slowly add ethyl acetate to the cooled LiHMDS solution and stir for 30 minutes to form the lithium enolate.
-
Add [²H₆]-acetone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl [²H₆]-3-hydroxy-3-methylbutyrate as a colorless oil.[1]
Step 2: Synthesis of Ethyl [²H₆]-3-bromo-3-methylbutyrate
The tertiary alcohol is converted to a bromide using phosphorus tribromide.
-
Under an inert atmosphere, dissolve ethyl [²H₆]-3-hydroxy-3-methylbutyrate in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) to the solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl [²H₆]-3-bromo-3-methylbutyrate, which can be used in the next step without further purification.
Step 3: Synthesis of [²H₆]-3-Mercapto-3-methylbutyric acid
The bromide is converted to a mercaptan via the thiouronium salt followed by hydrolysis.
-
Dissolve ethyl [²H₆]-3-bromo-3-methylbutyrate and thiourea in absolute ethanol in a sealed tube.[1]
-
Heat the mixture at 90 °C for 17 hours.[1]
-
Cool the reaction mixture, dilute with water, and extract with pentane to remove impurities.[1]
-
To the aqueous layer, add a solution of sodium hydroxide and reflux for 2 hours to hydrolyze the thiouronium salt and the ester.
-
Cool the mixture and acidify with dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude [²H₆]-3-Mercapto-3-methylbutyric acid.
Step 4: Synthesis of [²H₆]-3-Mercapto-3-methylbutan-1-ol
The carboxylic acid is reduced to a primary alcohol using lithium aluminium hydride.
-
Under an inert atmosphere, carefully add a solution of [²H₆]-3-Mercapto-3-methylbutyric acid in anhydrous diethyl ether to a suspension of lithium aluminium hydride (LiAlH₄) in diethyl ether at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate in vacuo to give [²H₆]-3-Mercapto-3-methylbutan-1-ol.
Step 5: Synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate
The final step is the formylation of the primary alcohol.
-
Dissolve [²H₆]-3-Mercapto-3-methylbutan-1-ol, formic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, [²H₆]-3-Mercapto-3-methylbutyl formate.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate and its intermediates.
| Step | Compound Name | Molecular Formula | Expected Yield (%) | Key Analytical Data (m/z) |
| 1 | Ethyl [²H₆]-3-hydroxy-3-methylbutyrate | C₇H₈D₆O₃ | 88 | MS-CI: 153 [M+H]⁺, 135 |
| 2 | Ethyl [²H₆]-3-bromo-3-methylbutyrate | C₇H₇D₆BrO₂ | ~90 (crude) | - |
| 3 | [²H₆]-3-Mercapto-3-methylbutyric acid | C₅H₄D₆O₂S | ~85 | - |
| 4 | [²H₆]-3-Mercapto-3-methylbutan-1-ol | C₅H₆D₆OS | ~80 | - |
| 5 | [²H₆]-3-Mercapto-3-methylbutyl formate | C₆H₆D₆O₂S | ~75 | MS-EI: 154 [M]⁺, 75; MS-CI: 155 [M+H]⁺, 121 [M+H-H₂S]⁺ |
Yields are based on literature values and may vary depending on experimental conditions.[1]
Application in Isotope Studies
The synthesized [²H₆]-3-Mercapto-3-methylbutyl formate serves as an excellent internal standard for quantification of the native analyte in various matrices. The logical workflow for its application in a typical stable isotope dilution assay is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brewingscience.de [brewingscience.de]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
Application Note: Quantitative Analysis of 3-Mercapto-3-methylbutyl formate using a Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a potent aroma compound found in various food products, most notably in roasted coffee, where it contributes to the characteristic "catty" or "roasty" notes.[1] Its low odor threshold and high volatility make its accurate quantification challenging.[1][2] A stable isotope dilution assay (SIDA) is the gold standard for the accurate quantification of volatile flavor compounds, as it effectively compensates for analyte losses during sample preparation and analysis.[1][3][4][5][6] This application note provides a detailed protocol for the quantification of this compound in a food matrix (e.g., coffee) using a stable isotope dilution assay with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
Principle
The stable isotope dilution assay is based on the addition of a known amount of an isotopically labeled analogue of the target analyte (internal standard) to the sample at the beginning of the analytical procedure.[4][6] The labeled internal standard, in this case, [2H6]-3-mercapto-3-methylbutyl formate, is chemically identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.[1] By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the concentration of the native analyte in the sample can be accurately determined, irrespective of analyte loss during the workflow.[3][4]
Experimental Workflow
The overall experimental workflow for the stable isotope dilution assay of this compound is depicted in the following diagram.
Caption: Experimental workflow for the stable isotope dilution assay of this compound.
Materials and Methods
Reagents and Standards
-
This compound (Analyte): Analytical standard, ≥97.5% purity.
-
[2H6]-3-Mercapto-3-methylbutyl formate (Internal Standard): Synthesized as described by Blank et al.[1]
-
Methanol: HPLC grade.
-
Sodium Chloride (NaCl): Analytical grade.
-
Ultrapure Water
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler and a suitable capillary column (e.g., DB-WAX or equivalent).
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for volatile sulfur compounds.[7][8]
Protocol
1. Preparation of Standard Solutions
1.1. Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
1.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of [2H6]-3-mercapto-3-methylbutyl formate and dissolve it in 10 mL of methanol.
1.3. Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a matrix blank (a sample of the same matrix that is free of the analyte). The concentration of the internal standard should be kept constant across all calibration levels.
2. Sample Preparation
2.1. Weigh a precise amount of the homogenized sample (e.g., 1-5 g of ground coffee) into a 20 mL headspace vial.
2.2. Add a known amount of the [2H6]-3-mercapto-3-methylbutyl formate internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected analyte concentration.
2.3. Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analyte.[8]
2.4. Immediately seal the vial with a PTFE/silicone septum and cap.
2.5. Vortex the vial for 1 minute to ensure thorough mixing and allow it to equilibrate for at least 30 minutes at a controlled temperature (e.g., 40°C).
3. HS-SPME Procedure
3.1. Place the vial in the autosampler of the GC-MS system.
3.2. Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.[8]
3.3. After extraction, retract the fiber and immediately introduce it into the hot GC injection port for thermal desorption of the analytes.
4. GC-MS Analysis
The following are typical GC-MS parameters that may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Column | DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions to Monitor:
-
This compound: Select characteristic ions from its mass spectrum (e.g., m/z 75, 87, 148).
-
[2H6]-3-Mercapto-3-methylbutyl formate: Select the corresponding ions shifted by 6 Da (e.g., m/z 81, 93, 154).
Data Analysis and Quantification
-
Integrate the peak areas of the selected quantifier ions for both the native analyte and the deuterated internal standard.
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard).
-
Construct a calibration curve by plotting the response ratio against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard) for the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.
Quantitative Data Summary
The following table presents an example of the quantification of this compound and a related compound, 3-mercapto-3-methylbutyl acetate, in roasted coffee brews with varying degrees of roasting. This data demonstrates the application of such analytical methods.
| Degree of Roasting (L-value*) | This compound (µg/kg) | 3-Mercapto-3-methylbutyl acetate (µg/kg) |
| 25 | 0.5 | Not Detected |
| 23 | 1.2 | 0.1 |
| 21 | 2.5 | 0.3 |
| 18 | 4.8 | 1.5 |
| 16 | 6.2 | 2.8 |
*A lower L-value indicates a higher degree of roasting. Data adapted from a study on related compounds in coffee brew.[9][10]
Synthesis of the Internal Standard
The synthesis of the required deuterated internal standard, [2H6]-3-mercapto-3-methylbutyl formate, is a critical step. A detailed synthetic route has been published and is summarized in the diagram below.[1]
Caption: Synthetic pathway for [2H6]-3-Mercapto-3-methylbutyl formate.
Conclusion
This application note provides a comprehensive framework for the accurate and reliable quantification of this compound in complex matrices using a stable isotope dilution assay coupled with HS-SPME-GC-MS. The use of a deuterated internal standard is paramount for correcting matrix effects and analyte losses, ensuring high-quality quantitative data. This methodology is particularly valuable for researchers in the food and beverage industry, as well as for professionals involved in flavor and fragrance analysis and development.
References
- 1. imreblank.ch [imreblank.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imreblank.ch [imreblank.ch]
- 5. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brewingscience.de [brewingscience.de]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Headspace Analysis of 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a volatile sulfur compound known for its significant contribution to the aroma of various food products, most notably roasted coffee.[1][2][3] Its characteristic "catty" or "sulfurous" notes, perceptible even at very low concentrations, make it a key analyte in flavor and fragrance research, quality control of food and beverages, and potentially in the study of metabolic pathways in biological systems. The analysis of such volatile compounds is effectively achieved through headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS), a technique that is both sensitive and minimizes sample preparation.
This document provides detailed application notes and protocols for the headspace analysis of this compound, primarily utilizing Headspace-Solid Phase Microextraction (HS-SPME) as the extraction and preconcentration technique.
Quantitative Data Summary
The concentration of this compound can vary depending on the matrix and its preparation. The following table summarizes quantitative data found in the literature for roasted coffee.
| Matrix | Analytical Method | Concentration (mg/kg) | Reference |
| Roasted Arabica Coffee | Stable Isotope Dilution Assay | 0.13 | [1][2] |
| Roasted Robusta Coffee | Stable Isotope Dilution Assay | 0.115 | [1][2] |
Experimental Protocols
Principle of Headspace-SPME-GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is withdrawn and transferred to the heated injection port of a gas chromatograph (GC), where the analytes are desorbed and separated. The separated compounds are then detected and identified by a mass spectrometer (MS).
Recommended Protocol for HS-SPME-GC-MS Analysis of this compound in Coffee
This protocol is adapted from established methods for the analysis of volatile sulfur compounds in coffee.[4][5]
1. Sample Preparation:
-
Weigh 3 g of ground coffee into a 20 mL headspace vial.
-
Add 3 mL of a saturated NaCl solution to the vial. The salt increases the ionic strength of the aqueous phase, promoting the transfer of volatile organic compounds into the headspace.[4]
-
Immediately seal the vial with a PTFE-faced silicone septum and a crimp cap.
2. HS-SPME Parameters:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility and polarity, which is suitable for sulfur compounds.[4]
-
Incubation/Equilibration: Place the vial in an autosampler or heating block and incubate at 60°C for 20 minutes to allow the sample to reach equilibrium.[4]
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 15 minutes.[4]
3. GC-MS Parameters:
-
Injector: Set the injector temperature to 250°C for thermal desorption of the analytes from the SPME fiber. Operate in splitless mode to maximize the transfer of the analytes to the GC column.[4]
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
GC Column: A column with a polar stationary phase, such as one containing wax or polyethylene glycol (e.g., DB-WAX or HP-INNOWax), is suitable for the separation of volatile sulfur compounds. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
4. Data Analysis:
-
Identification of this compound can be confirmed by comparing the obtained mass spectrum and retention time with those of an authentic standard.
-
Quantification can be achieved by using an internal standard (e.g., a deuterated analog of the analyte) or by creating a calibration curve with external standards.
Visualizations
References
Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a potent volatile sulfur compound (VSC) known for its significant contribution to the aroma of various food products, most notably roasted coffee. Its characteristic "catty" or "roasty" aroma is perceptible at extremely low concentrations, often in the parts-per-trillion range. The accurate and sensitive quantification of this compound is crucial for flavor and fragrance analysis, food quality control, and potentially for understanding its role in biological systems.
Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a robust and sensitive method for the determination of trace-level analytes like this compound in complex matrices. This application note provides a detailed protocol for the headspace SPME-GC-MS analysis of this compound, along with representative quantitative data and experimental workflows.
Principle of the Method
Headspace Solid-Phase Microextraction (HS-SPME) involves the partitioning of volatile analytes from the gaseous phase (headspace) above a sample onto a coated fused silica fiber. The fiber is then transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and identified by a mass spectrometer. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a summary of typical performance data for the analysis of structurally similar volatile thiols using HS-SPME-GC-MS. This data provides a reasonable estimation of the expected performance for this compound analysis.
| Parameter | Typical Value | Compound(s) Analyzed | Matrix | Reference |
| Limit of Detection (LOD) | 0.9 - 17 ng/L | 4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 3-mercaptohexylacetate | Wine | [1][2] |
| Limit of Quantification (LOQ) | 1.67 - 210 ng/L | Various Volatile Organic Compounds | Whiskey | [3] |
| Linearity (R²) | ≥ 0.99 | Various Volatile Sulfur Compounds | Aqueous solutions | [4] |
| Recovery | 90 - 109% | 4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 3-mercaptohexylacetate | Wine | [1][2] |
| Precision (RSD) | 5 - 11% | 4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 3-mercaptohexylacetate | Wine | [1][2] |
Note: The values presented are for representative volatile thiols and may vary for this compound depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.
-
Vials: 20 mL amber glass vials with PTFE/silicone septa.
-
Standard: this compound (analytical standard grade).
-
Internal Standard (IS): A suitable deuterated analog or a compound with similar chemical properties not present in the sample (e.g., 2-methyl-3-furanthiol).
-
Solvents: Methanol (HPLC grade) for standard preparation.
-
Salt: Sodium chloride (analytical grade), optional, for "salting-out" effect.
-
Sample Matrix: e.g., brewed coffee, synthetic wine, or other relevant liquid or solid samples.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
SPME Autosampler: For automated and reproducible extraction and injection.
-
Heating and Agitation Unit: For sample incubation and equilibration.
Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent or a matrix similar to the samples to be analyzed.
-
Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in methanol and a working solution at a suitable concentration.
Sample Preparation
-
Liquid Samples (e.g., Coffee, Wine):
-
Place a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
(Optional) Add a known amount of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Solid Samples (e.g., Ground Coffee):
-
Weigh a precise amount (e.g., 1 g) of the homogenized solid sample into a 20 mL headspace vial.
-
Add a known volume of deionized water or a suitable buffer (e.g., 5 mL) to create a slurry.
-
(Optional) Add a known amount of sodium chloride.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with a PTFE/silicone septum.
-
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in the autosampler's heating and agitation unit. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with continuous agitation to allow for the equilibration of the analytes between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C₆H₁₂O₂S, MW: 148.22), characteristic ions should be selected for SIM mode (e.g., m/z 75, 89, 115, 148).
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: Logical relationships in the HS-SPME-GC-MS analysis of a volatile compound.
References
Application Notes and Protocols for the Use of 3-Mercapto-3-methylbutyl formate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a key aroma compound, notably recognized for its contribution to the characteristic scent of roasted coffee.[1] As a volatile sulfur compound, its accurate quantification is crucial in flavor and fragrance research, quality control of food and beverages, and in the development of consumer products. These application notes provide detailed protocols for the use of this compound as an analytical standard, primarily focusing on its quantification in a coffee matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Specifications
A high-purity analytical standard is essential for accurate quantification. The following table summarizes the typical specifications for this compound analytical standard.
| Property | Specification | Reference |
| Chemical Name | This compound | [2] |
| Synonym(s) | 3-Mercapto-3-methyl-1-butyl-1-formate, Formic acid 3-mercapto-3-methylbutyl ester | [2] |
| CAS Number | 50746-10-6 | [2] |
| Molecular Formula | C₆H₁₂O₂S | [2] |
| Molecular Weight | 148.22 g/mol | [2] |
| Purity (by GC) | ≥97.5% | [2] |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, methanol, hexane) | [3] |
| Stability | Limited shelf life; refer to the expiry date on the label. Thiol compounds can be susceptible to oxidation. | [2][4] |
Application: Quantification in Roasted Coffee Beans
This protocol outlines the quantification of this compound in roasted coffee beans using a stable isotope dilution assay (SIDA) with GC-MS. The use of a deuterated internal standard ([²H₆]-3-Mercapto-3-methylbutyl formate) is recommended for the highest accuracy to correct for analyte losses during sample preparation and analysis.[1]
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Caption: Workflow for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard (≥97.5% purity)
-
[²H₆]-3-Mercapto-3-methylbutyl formate (internal standard)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
Roasted coffee beans
-
Volumetric flasks, pipettes, and syringes
-
GC vials with inserts
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of [²H₆]-3-Mercapto-3-methylbutyl formate in methanol in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each working standard with the internal standard to a final concentration of 1 µg/mL.
Sample Preparation Protocol
-
Grinding: Weigh 10 g of roasted coffee beans and grind them to a fine powder.
-
Internal Standard Spiking: Transfer the ground coffee to a flask and add a known amount of the [²H₆]-3-Mercapto-3-methylbutyl formate internal standard solution.
-
Extraction: Add 50 mL of dichloromethane to the flask and stir for 2 hours at room temperature.
-
Filtration and Drying: Filter the extract and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Analyte: m/z 88, 60, 102; Internal Standard: m/z 94, 66, 108 (Ions to be confirmed by analyzing the pure standard) |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to this compound and its deuterated internal standard based on their retention times and characteristic mass fragments.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.
-
Quantification: Calculate the concentration of this compound in the coffee sample using the regression equation from the calibration curve.
Method Validation Parameters (Illustrative)
The following table presents typical performance characteristics for a validated GC-MS method for the analysis of volatile flavor compounds. These values should be established during in-house validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Stability and Storage
Proper storage and handling of the analytical standard are critical to ensure its integrity.
-
Neat Standard: Store the neat standard at 2-8°C in its original sealed container, protected from light.[2]
-
Stock Solutions: Store stock solutions at -20°C in amber glass vials. The stability of thiol-containing solutions can be limited; it is recommended to prepare fresh working solutions regularly.[4] Studies on similar thiol compounds suggest that their stability in aqueous solutions can be affected by temperature and the presence of other components.[5]
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow and dependencies of the key stages in the analytical process.
Caption: Logical flow of analytical method development and routine analysis.
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and validated by the end-user for their specific application and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensory Panel Evaluation of 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing aroma compound with significant interest in the flavor and fragrance industry. Its complex aromatic profile, characterized by desirable tropical fruit and passion fruit notes, also presents underlying sulfurous and "catty" nuances.[1][2][3] Due to its extremely low odor threshold, precise and standardized sensory evaluation is paramount for its application in product development, quality control, and research.[1] These application notes provide detailed protocols for the sensory panel evaluation of this compound, ensuring accurate and reproducible results. This compound is utilized to enhance fruity aromas in a variety of products including tropical and citrus-flavored beverages, candies, desserts, and even coffee.[1][3][4]
Sensory Profile
This compound possesses a multifaceted aroma profile. The primary descriptors include:
-
Fruity: A dominant characteristic, often described as tropical and passion fruit-like.[1][2]
-
Sulfurous: A typical note for thiol compounds, which can be perceived as "catty" at higher concentrations.[3]
-
Herbal/Green: Underlying green and herbal notes have also been reported.[2]
-
Roasted: In applications such as coffee, it can contribute to a roasted aroma profile.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the sensory evaluation of this compound. Due to the proprietary nature of flavor research, publicly available quantitative descriptive analysis data is limited. The tables provide a framework for data presentation, including known values and examples of how to structure results from sensory panel evaluations.
Table 1: Odor Threshold of this compound
| Property | Value | Medium | Reference |
| Odor Detection Threshold | 0.0002 - 0.0004 ng/L | Air | Blank & Grosch (1991, 1992) |
Table 2: Example Quantitative Descriptive Analysis (QDA) Profile
This table is a template for presenting QDA results. Intensity scores are on a 15-point scale where 0 = not perceptible and 15 = extremely intense.
| Attribute | Intensity Score (Mean) | Standard Deviation |
| Fruity (Passion Fruit) | 12.5 | 1.8 |
| Tropical Fruit | 11.8 | 2.1 |
| Sulfurous | 4.2 | 1.5 |
| Catty | 2.5 | 0.9 |
| Green/Herbal | 3.1 | 1.2 |
| Roasted | 1.5 | 0.5 |
Experimental Protocols
Panelist Selection and Training
Objective: To assemble a panel of trained assessors capable of consistently and reliably identifying and quantifying the sensory attributes of this compound.
Protocol:
-
Recruitment: Recruit 15-20 individuals with no known olfactory disorders.
-
Screening:
-
Basic Taste Identification: Screen for the ability to correctly identify sweet, sour, salty, bitter, and umami solutions.
-
Odor Recognition: Test the ability to identify a range of common aroma compounds.
-
Triangle Tests: Use triangle tests with varying concentrations of a reference thiol (e.g., 3-mercaptohexanol) to assess sensory acuity.
-
-
Training:
-
Attribute Generation: Introduce panelists to this compound at various concentrations and in different matrices (e.g., water, sugar solution, coffee). In a group session, panelists will brainstorm and agree upon a lexicon of descriptive terms for the aroma profile.
-
Reference Standards: Provide reference standards for each attribute (e.g., passion fruit puree for "fruity," a solution of a known sulfur compound for "sulfurous").
-
Intensity Scaling: Train panelists to use a 15-point intensity scale with anchors (e.g., 1 = slight, 7 = moderate, 15 = strong).
-
Practice and Calibration: Conduct multiple practice sessions with different concentrations of the target compound and provide feedback to calibrate the panel.
-
Sample Preparation
Objective: To prepare consistent and stable samples for sensory evaluation.
Protocol:
-
Solvent Selection: Due to its potency, this compound should be diluted in a suitable solvent. For orthonasal (sniffing) evaluation, propylene glycol or mineral oil are appropriate. For retronasal (in-mouth) evaluation, a deodorized base relevant to the intended application (e.g., sugar water, unflavored beverage base) should be used.
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent. Due to its volatility and reactivity, handle in a well-ventilated area and store in airtight containers.
-
Working Solutions: Prepare a series of dilutions from the stock solution to cover a range of intensities, from near-threshold to high concentration. Concentrations should be determined based on the specific test objective.
-
Sample Presentation: Present samples in amber glass vials with screw caps for sniffing tests or in opaque cups for tasting tests. All samples should be coded with three-digit random numbers.
Difference Testing: Triangle Test
Objective: To determine if a perceptible difference exists between two samples.
Protocol:
-
Sample Sets: Present panelists with a set of three samples, where two are identical and one is different.
-
Presentation Order: The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.
-
Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" sample.
-
Data Analysis: Analyze the number of correct responses using a statistical table for triangle tests to determine the level of significance.
Descriptive Analysis: Quantitative Descriptive Analysis (QDA)
Objective: To obtain a detailed sensory profile of this compound.
Protocol:
-
Sample Evaluation: Provide panelists with a single sample at a time.
-
Attribute Rating: Instruct panelists to rate the intensity of each previously defined sensory attribute on a 15-point unstructured line scale.
-
Data Collection: Collect the intensity ratings from each panelist.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between samples. Results can be visualized using spider web plots.
Visualizations
Caption: Overall workflow for the sensory evaluation of this compound.
Caption: Detailed pathway for sensory panelist training.
Caption: Logical flow of the Quantitative Descriptive Analysis (QDA) method.
References
Application Notes and Protocols: 3-Mercapto-3-methylbutyl formate in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Mercapto-3-methylbutyl formate
This compound is a sulfur-containing volatile organic compound that plays a significant role in the aroma profile of various food products. It is particularly recognized as a key character impact compound in roasted coffee, contributing to its characteristic aroma.[1][2] Its potent and distinct aroma means it is often present in trace amounts, yet has a significant impact on the sensory perception of food. Understanding its properties and applications is crucial for food scientists and flavor chemists in the development of new food products and for quality control.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, tropical, passion fruit-like, with "catty" and "roasty" notes in coffee |
| Odor Threshold | 2-5 ng/L in water |
Application 1: Flavor and Aroma Enhancement
The primary application of this compound in food science is as a flavoring agent. Its intense fruity and tropical aroma makes it a valuable component in the formulation of beverages, confectionery, and other food products.
Sensory Evaluation of Beverages Containing this compound
A critical aspect of utilizing this compound is to determine its sensory impact at different concentrations. A quantitative descriptive analysis (QDA) can be employed to create a sensory profile.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of a Tropical Fruit Beverage
This protocol is adapted from general sensory evaluation methods for beverages.[3][4][5][6][7]
Objective: To determine the sensory profile and impact of this compound at varying concentrations in a model tropical fruit beverage.
Materials:
-
Base tropical fruit beverage (e.g., a blend of pineapple and passion fruit juice, pasteurized and cooled).
-
This compound (food grade).
-
Ethanol (food grade) for creating stock solutions.
-
50 mL plastic cups with lids, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
Trained sensory panel (8-12 panelists).
Procedure:
-
Panelist Training:
-
Familiarize panelists with the aroma and taste of this compound in a neutral medium (e.g., sugar water).
-
Develop a consensus vocabulary to describe the sensory attributes (e.g., "tropical," "passion fruit," "sulfurous," "catty," "sweet," "sour").
-
Train panelists on the use of a 15-cm line scale for intensity rating.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Spike the base tropical fruit beverage with the stock solution to achieve desired final concentrations (e.g., 0 ppb, 5 ppb, 10 ppb, 20 ppb). Prepare a control sample with only ethanol added.
-
Prepare the samples at least 2 hours before evaluation to allow for equilibration.
-
Pour 20 mL of each sample into coded cups and serve at a controlled temperature (e.g., 10°C).
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.
-
Present the samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the aroma first by sniffing the headspace of the cup, and then to evaluate the flavor by tasting.
-
Panelists rate the intensity of each developed sensory attribute on the 15-cm line scale.
-
Panelists should rinse their mouths with water and eat a piece of cracker between samples.
-
-
Data Analysis:
-
Measure the ratings from the line scales.
-
Perform statistical analysis (e.g., ANOVA and Tukey's HSD test) to determine significant differences between samples for each attribute.
-
Generate a spider web plot to visualize the sensory profiles of the different concentrations.
-
Quantitative Data from Literature (Coffee):
While specific data for beverage formulations are proprietary, the concentration of this compound has been quantified in roasted coffee.[8][9]
| Coffee Type | Concentration (µg/kg) |
| Arabica | 0.13 |
| Robusta | 0.115 |
Note: The concentration of this compound increases with the degree of roasting.[1][2]
Experimental Workflow: Sensory Evaluation
Caption: Workflow for the sensory evaluation of a beverage.
Application 2: Potential Antioxidant Activity
Sulfur-containing compounds, particularly thiols, can exhibit antioxidant activity. Investigating the antioxidant potential of this compound in food systems is a relevant area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the radical scavenging activity of compounds.
In Vitro Antioxidant Activity Assessment
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a generalized procedure for determining the antioxidant activity of a pure compound.[10][11][12][13]
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol (analytical grade).
-
Ascorbic acid (as a positive control).
-
Spectrophotometer.
-
96-well microplate.
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a series of dilutions of ascorbic acid in methanol for the positive control.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
-
Quantitative Data:
Currently, there is no published data specifically on the antioxidant activity of this compound using DPPH or ABTS assays. Research in this area would provide valuable insights.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
Application 3: Stability in Food Matrices
The stability of flavor compounds during processing (e.g., pasteurization) and storage is a critical factor for maintaining the sensory quality of food products.[14][15][16][17][18] High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the concentration of this compound over time.
Stability Assessment in a Model Juice System
Experimental Protocol: Stability during Pasteurization and Storage
This protocol is a general guideline for assessing the stability of a volatile compound in a liquid food matrix.
Objective: To evaluate the stability of this compound in a model citrus juice during simulated pasteurization and storage.
Materials:
-
Model citrus juice (e.g., filtered orange juice, pH adjusted if necessary).
-
This compound.
-
Internal standard (e.g., a deuterated form of the analyte or a structurally similar compound not present in the juice).
-
Glass vials with airtight caps.
-
Water bath for pasteurization.
-
Incubators for storage at different temperatures.
-
GC-MS system with a suitable column (e.g., DB-WAX).
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).
Procedure:
-
Sample Preparation:
-
Spike the model citrus juice with a known concentration of this compound and the internal standard.
-
Aliquot the spiked juice into glass vials, leaving minimal headspace, and seal tightly.
-
-
Pasteurization Simulation:
-
Submerge a set of vials in a water bath at a typical pasteurization temperature (e.g., 85°C) for a specified time (e.g., 15 minutes).
-
Immediately cool the vials in an ice bath.
-
Take a "time zero" sample for analysis.
-
-
Storage Study:
-
Store the remaining pasteurized and unpasteurized vials at different temperatures (e.g., 4°C, 25°C, 35°C) in the dark.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove vials from each storage condition for analysis.
-
-
Quantification by HS-SPME-GC-MS:
-
Equilibrate the sample vial at a specific temperature (e.g., 40°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period to extract the volatile compounds.
-
Inject the extracted compounds into the GC-MS for analysis.
-
Quantify the concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for each condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constants and half-life.
-
Quantitative Data:
Logical Relationship: Stability Study Design
Caption: Logical design of the stability study.
Signaling Pathways
Currently, there is no specific research available detailing the signaling pathways involved in the perception of this compound. The perception of aroma compounds is generally mediated by olfactory receptors in the nasal cavity, which trigger a cascade of neural signals to the brain for processing. Identifying the specific olfactory receptors that bind to this compound would be a significant area for future research in sensory science.
Disclaimer: The experimental protocols provided are intended as general guidelines. Researchers should adapt these protocols based on their specific experimental conditions, available equipment, and safety considerations. It is crucial to consult relevant scientific literature and safety data sheets before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropical fruit juice: effect of thermal treatment and storage time on sensory and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imreblank.ch [imreblank.ch]
- 9. imreblank.ch [imreblank.ch]
- 10. mdpi.com [mdpi.com]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils | Semantic Scholar [semanticscholar.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. vup.sk [vup.sk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Changes of aroma compounds and qualities of freshly-squeezed orange juice during storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound.[1] It is recognized for its potent aroma, described as fruity, tropical, and passion fruit-like.[2] This compound is a key component in the flavor and fragrance industry, used to impart tropical and citrus notes to beverages, candies, and personal care products.[2] It is also considered an important ingredient in the flavor of highly roasted coffee.[3] From a chemical standpoint, it is a carboxylic acid ester and a thiol.[1][4] Given its use as a food additive and its chemical nature, understanding its physicochemical properties, analytical quantification, and potential biological effects is of significant interest to researchers in food science, toxicology, and drug development.
These application notes provide detailed protocols for the analytical determination and in vitro toxicological assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [5] |
| Molecular Weight | 148.22 g/mol | [5] |
| CAS Number | 50746-10-6 | [6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Fruity, tropical, sulfurous | [2][3] |
| Boiling Point | 181-196 °C at 760 mmHg | [3][5] |
| Refractive Index | 1.460-1.472 @ 20°C | [3][6] |
| Solubility | Soluble in organic solvents; low water solubility | [5] |
| Purity (typical) | ≥97.5% (GC) | [6] |
| Storage Temperature | 2-8°C | [6] |
Analytical Protocols
Protocol 1: Quantification of this compound in a Beverage Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in a beverage sample using headspace solid-phase microextraction (HS-SPME) followed by GC-MS. Due to the volatile nature of the analyte and the complexity of the matrix, HS-SPME is an effective technique for sample cleanup and concentration.
Materials and Reagents:
-
This compound analytical standard
-
Beverage sample (e.g., fruit juice)
-
Sodium chloride (NaCl)
-
Internal Standard (IS) (e.g., 3-Mercapto-3-methylbutyl acetate)
-
Methanol, HPLC grade
-
Deionized water
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
SPME-compatible inlet
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler with SPME capability
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution in deionized water.
-
Prepare an internal standard stock solution (100 µg/mL) and spike it into each working standard and sample to a final concentration of 20 ng/mL.
-
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Spike the sample with the internal standard to a final concentration of 20 ng/mL.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC oven temperature program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity. Monitor characteristic ions for this compound (e.g., m/z 148, 102, 75) and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the working standards.
-
Determine the concentration of this compound in the beverage sample using the calibration curve.
-
Biological Protocols
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the procedure for evaluating the potential cytotoxicity of this compound on a human liver carcinoma cell line (HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Instrumentation:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Inverted microscope
-
Laminar flow hood
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percent cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Hypothetical Signaling Pathway
As this compound is primarily known as a flavor and fragrance compound, its biological activity is likely initiated through interaction with olfactory or taste receptors, which are G-protein coupled receptors (GPCRs).[9][10] The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of this compound to an olfactory receptor. This pathway is based on the canonical olfactory signaling cascade.[9][11]
References
- 1. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (ester) (CAS 50746-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbull.com [chemicalbull.com]
- 6. This compound analytical standard 50746-10-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Function Relationships of Olfactory and Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Olfactory Signaling Pathway [reactome.org]
The Pivotal Role of 3-Mercapto-3-methylbutyl formate in Coffee Roasting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate (3M3MBF) is a potent, sulfur-containing volatile organic compound that plays a crucial role in the characteristic aroma of roasted coffee. Its "roasty" and "catty" aroma, perceptible even at very low concentrations, makes it a key impact compound in the overall sensory profile of coffee. Understanding the formation, degradation, and sensory impact of 3M3MBF during the coffee roasting process is of paramount importance for quality control, product development, and sensory science in the coffee industry. This document provides detailed application notes and experimental protocols for the study of 3M3MBF in coffee roasting.
Application Notes
Formation and Influence of Roasting on 3M3MBF
3M3MBF is not present in green coffee beans but is formed during the roasting process through a series of chemical reactions. The primary proposed pathway involves the reaction of 3-mercapto-3-methylbutanol with formic acid, both of which are generated during roasting. The precursor, 3-mercapto-3-methylbutanol, is believed to be formed from 3-methyl-2-buten-1-ol.
The concentration of 3M3MBF is directly influenced by the degree of roast. As the roasting process progresses, the concentration of 3M3MBF generally increases. However, excessive or prolonged roasting can lead to its degradation. This dynamic relationship highlights the criticality of precise roasting profiles to achieve a desired aroma profile. A related compound, 3-mercapto-3-methylbutyl acetate, is formed through a similar pathway involving acetic acid and becomes more significant in darker roasts[1].
Sensory Impact and Perception
Due to its extremely low odor threshold, 3M3MBF significantly contributes to the coffee aroma even at trace levels. Its characteristic "roasty" and "catty" notes are integral to the complex aroma of freshly brewed coffee. The perception of these notes can be influenced by the presence of other volatile compounds and the overall chemical matrix of the coffee.
Stability and Degradation
3M3MBF is a relatively unstable compound, particularly in aqueous solutions and at elevated temperatures. Its stability is pH-dependent, with studies indicating maximum stability around pH 4.0. During storage of roasted coffee or in brewed coffee, the concentration of 3M3MBF can decrease over time, impacting the aroma profile. This degradation is accelerated by heat and higher pH levels, which is a critical consideration for ready-to-drink coffee beverages and shelf-life studies.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound in coffee.
| Parameter | Value | Significance | Reference |
| Odor Threshold | Very Low (Implied) | High impact on coffee aroma at low concentrations. Used in flavorings at 0.1 ppm. | [2] |
| Aroma Profile | Roasty, Catty | A key contributor to the characteristic aroma of roasted coffee. | [3] |
| CAS Number | 50746-10-6 | Unique chemical identifier. | [4] |
| Molecular Formula | C6H12O2S | Chemical composition. | [4] |
| Molecular Weight | 148.22 g/mol | Physical property. | [4] |
| Roast Level (L-value) | Relative Concentration of 3M3MBF | Notes | Reference |
| Light (>21) | Low | Increases with the degree of roast. | [1] |
| Medium (18-21) | Moderate to High | Significant contributor to the aroma of medium roasts. | [1] |
| Dark (<18) | High, but may degrade with excessive roasting | Degradation to zero has been observed in over-roasted coffee. |
Note: The L-value is a measure of the lightness of the roasted beans, with lower values indicating a darker roast.
Experimental Protocols
Protocol 1: Analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the extraction and analysis of volatile compounds from roasted coffee.
1. Sample Preparation: a. Grind roasted coffee beans to a consistent particle size. b. Weigh 5 g of ground coffee into a 20 mL headspace vial. c. Add 10 mL of deionized water and an internal standard (e.g., 2-methyl-3-heptanone). d. Seal the vial with a PTFE/silicone septum.
2. SPME Extraction: a. Equilibrate the vial at 60°C for 15 minutes in a heated agitator. b. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis: a. Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode. b. Use a suitable capillary column (e.g., DB-WAX or DB-5ms). c. Program the oven temperature, for example, from 40°C (hold for 3 min) to 230°C at a rate of 5°C/min. d. Set the mass spectrometer to scan from m/z 35 to 350 in electron ionization (EI) mode.
4. Data Analysis: a. Identify 3M3MBF based on its retention time and mass spectrum by comparison with an authentic standard. b. Quantify the compound using the internal standard method.
Protocol 2: Isolation of Volatile Compounds using Solvent Assisted Flavor Evaporation (SAFE)
SAFE is a gentle distillation technique for the isolation of volatile compounds from a solvent extract, minimizing the formation of artifacts.
1. Sample Extraction: a. Extract 50 g of ground coffee with 200 mL of dichloromethane by stirring for 1 hour at room temperature. b. Filter the extract to remove solid particles. c. Dry the extract over anhydrous sodium sulfate.
2. SAFE Distillation: a. Introduce the dried solvent extract into the dropping funnel of the SAFE apparatus. b. Maintain a high vacuum (approximately 10^-5 mbar) in the system. c. Gently heat the distillation flask to 40°C. d. Add the extract dropwise into the distillation flask. e. Collect the volatile compounds in a receiving flask cooled with liquid nitrogen.
3. Concentrate the Distillate: a. Carefully concentrate the collected distillate to a final volume of approximately 1 mL using a Vigreux column and then a gentle stream of nitrogen.
4. GC-MS/Olfactometry Analysis: a. Analyze the concentrated extract using GC-MS for identification and quantification, and GC-Olfactometry for sensory characterization.
Visualizations
Caption: Experimental workflows for the analysis of 3M3MBF in coffee.
Caption: Proposed formation pathway of 3M3MBF during coffee roasting.
Caption: Logical relationships in the study of 3M3MBF in coffee roasting.
References
- 1. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (ester) [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Mercapto-3-methylbutyl Formate
Welcome to the technical support center for the synthesis of 3-Mercapto-3-methylbutyl formate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important flavor and fragrance compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is a common synthetic route for this compound?
A frequently cited method involves a multi-step synthesis starting from ethyl acetate and acetone.[1] The key stages include the formation of an intermediate hydroxy ester, followed by bromination, substitution with a thiol group, reduction, and finally formylation.[1]
2. I am experiencing low yields in the first step, the formation of ethyl 3-hydroxy-3-methylbutyrate. What are the potential causes and solutions?
Low yields in this aldol-type condensation reaction can be attributed to several factors.
-
Incomplete deprotonation of ethyl acetate: The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the efficient generation of the enolate from ethyl acetate. Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions to prevent quenching of the base.
-
Suboptimal reaction temperature: This reaction is typically performed at low temperatures to control the reactivity of the enolate and minimize side reactions. Ensure the reaction temperature is maintained as specified in the protocol.
-
Issues with the acetone reagent: Use dry acetone to avoid introducing water, which can react with the enolate and the base.
Troubleshooting Summary: Low Yield in Step 1
| Potential Cause | Recommended Solution |
| Incomplete deprotonation | Use fresh, high-purity LiHMDS. Ensure all glassware and solvents are rigorously dried. |
| Non-optimal temperature | Maintain the recommended low temperature throughout the addition of acetone. |
| Wet acetone | Use anhydrous acetone. |
3. The bromination of ethyl 3-hydroxy-3-methylbutyrate is not proceeding to completion. How can I improve this step?
Incomplete bromination can result in a mixture of starting material and the desired product, complicating purification.
-
Reagent purity: Ensure the brominating agent (e.g., phosphorus tribromide) is of high purity and has not decomposed.
-
Reaction conditions: The reaction temperature and time are critical. Ensure the reaction is allowed to proceed for the specified duration at the appropriate temperature to ensure complete conversion.
-
Stoichiometry: A slight excess of the brominating agent may be required to drive the reaction to completion, but a large excess can lead to side products.
4. I am observing significant impurity formation during the introduction of the thiol group. What are the likely side reactions and how can they be minimized?
The reaction of the bromo intermediate with a sulfur source like thiourea can sometimes lead to the formation of byproducts.
-
Elimination reactions: The bromoalkane can undergo elimination to form an alkene, especially in the presence of a base or at elevated temperatures. Running the reaction at the recommended temperature is critical.
-
Dimerization or polymerization: Thiol groups can be sensitive to oxidation, which can lead to the formation of disulfides. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative side reactions.
5. The final formylation step is resulting in a low yield of this compound. What are the key parameters to control?
The formylation of the thiol alcohol is the final step and requires careful control to achieve a good yield.
-
Purity of the starting material: Ensure the 3-mercapto-3-methylbutanol is of high purity, as impurities can interfere with the formylation reaction.
-
Choice of formylating agent: Different formylating agents can be used. The choice of agent and the reaction conditions should be optimized.
-
Reaction temperature: The reaction should be maintained at the specified temperature to prevent decomposition of the product or starting material.
Experimental Protocols
Synthesis of Ethyl 3-hydroxy-3-methylbutyrate
This procedure is based on the synthesis of a deuterated analog.[1]
-
Activate ethyl acetate by reacting it with lithium bis(trimethylsilyl)amide in an appropriate solvent under an inert atmosphere.
-
Cool the reaction mixture to the specified low temperature.
-
Slowly add anhydrous acetone to the reaction mixture.
-
Allow the reaction to proceed for the specified time.
-
Quench the reaction and extract the product.
-
Purify the crude product by distillation under reduced pressure.[1]
Synthesis of this compound
The following is a general outline based on a multi-step synthesis.[1]
-
Bromination: Treat ethyl 3-hydroxy-3-methylbutyrate with a suitable brominating agent.
-
Thiol introduction: React the resulting ethyl 3-bromo-3-methylbutyrate with thiourea, followed by hydrolysis to yield 3-mercapto-3-methylbutyric acid.[1]
-
Reduction: Reduce the carboxylic acid group of 3-mercapto-3-methylbutyric acid using a reducing agent like lithium aluminum hydride to obtain 3-mercapto-3-methylbutanol.
-
Formylation: React the 3-mercapto-3-methylbutanol with a formylating agent to yield the final product, this compound.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of a deuterated analog of this compound.[1]
| Reaction Step | Product | Yield (%) |
| Condensation | Ethyl [2H6]-3-hydroxy-3-methylbutyrate | 88% |
| Thiol Introduction & Hydrolysis | [2H6]-3-Mercapto-3-methylbutyric acid | 34% (crude) |
| Reduction | [2H6]-3-mercapto-3-methylbutanol | 12.6% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Synthesis Pathway
Caption: A simplified overview of the synthetic pathway.
References
Technical Support Center: Optimization of 3-Mercapto-3-methylbutyl Formate Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Mercapto-3-methylbutyl formate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the formation of Ethyl 3-hydroxy-3-methylbutyrate
-
Question: My initial reaction to form ethyl 3-hydroxy-3-methylbutyrate from ethyl acetate and acetone has a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this aldol-type reaction are often due to issues with the base, reaction temperature, or reagent quality.
-
Base Activity: The lithium bis(trimethylsilyl)amide (LiHMDS) used to deprotonate ethyl acetate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored LiHMDS.
-
Temperature Control: The deprotonation of ethyl acetate is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.
-
Reagent Quality: Use anhydrous solvents and ensure the acetone and ethyl acetate are free of water.
-
Addition Rate: Add the ethyl acetate to the LiHMDS solution slowly to ensure complete deprotonation before the addition of acetone.
-
Issue 2: Incomplete bromination of Ethyl 3-hydroxy-3-methylbutyrate
-
Question: I'm observing a significant amount of starting material after the bromination step to form Ethyl 3-Bromo-3-methylbutyrate. How can I drive the reaction to completion?
-
Answer: Incomplete bromination can result from insufficient brominating agent or suboptimal reaction conditions.
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the brominating agent (e.g., phosphorus tribromide).
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Starting Material: Ensure the starting alcohol is free of any solvents or impurities that could react with the brominating agent.
-
Issue 3: Low yield during the formation of 3-Mercapto-3-methylbutyric acid
-
Question: The conversion of the bromoester to the corresponding thiol via the thiourea route is resulting in a low yield. What are the common pitfalls?
-
Answer: This two-step process (formation of the isothiouronium salt and its subsequent hydrolysis) can have several challenges.
-
Reaction Conditions for Salt Formation: The reaction between the bromoester and thiourea requires heating. Ensure the temperature is maintained consistently (e.g., around 90°C) for a sufficient duration (e.g., 17 hours) in a sealed vessel to prevent the evaporation of reactants.[1]
-
Hydrolysis Step: The hydrolysis of the isothiouronium salt is crucial for liberating the thiol. Ensure complete hydrolysis by using an adequate concentration of the base (e.g., NaOH) and allowing sufficient reaction time.
-
Work-up Procedure: The extraction process to isolate the product is critical. Acidify the reaction mixture carefully to protonate the carboxylate and allow for efficient extraction into an organic solvent. Multiple extractions may be necessary.
-
Issue 4: Poor yield in the final reduction and formylation steps
-
Question: I'm experiencing a low overall yield in the final two steps: the reduction of the carboxylic acid to the alcohol and the subsequent formylation. How can I optimize this?
-
Answer: These are two distinct transformations that need to be carefully controlled.
-
Reduction Step: Lithium aluminium hydride (LAH) is a powerful reducing agent that is extremely reactive with water. All solvents and glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere. The LAH should be fresh and highly active. The work-up procedure involving quenching the excess LAH is also critical and should be done at low temperatures to avoid side reactions.
-
Formylation Step: The formylation of 3-mercapto-3-methylbutanol can be sensitive. The choice of formylating agent and reaction conditions is important. A common method involves reacting the alcohol with a mixed anhydride of formic acid and acetic acid. Ensure the reaction temperature is controlled to prevent decomposition.
-
Purification: The final product, this compound, may be volatile. Care should be taken during solvent removal to avoid loss of the product. Purification by distillation or chromatography should be performed under optimized conditions to maximize recovery. A reported purification method is preparative gas chromatography.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical overall yield for the synthesis of this compound?
-
Answer: Based on a reported synthesis of its deuterated analog, the overall yield can be calculated from the yields of individual steps. For instance, if the key steps have yields of 88%, ~100% (crude), 12.6%, and 42%, the overall yield would be in the range of 4-5%.[1] Optimization of each step would be necessary to improve this.
-
Question: Are there alternative methods for introducing the thiol group?
-
Answer: Yes, while the thiourea method is common, other methods exist. For example, direct displacement of a leaving group (like bromide) with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thioacetate followed by hydrolysis can be employed. The choice of method may depend on the substrate's compatibility with the reaction conditions and potential side reactions.
-
Question: How can I monitor the progress of these reactions?
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Answer: A combination of techniques can be used. Thin Layer Chromatography (TLC) is useful for a quick qualitative assessment of the consumption of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of volatile compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the intermediates and the final product.
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Question: What are the key safety precautions for this synthesis?
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Answer: Many of the reagents used in this synthesis are hazardous.
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Thiols: Thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Lithium Aluminium Hydride (LAH): LAH is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and appropriate personal protective equipment should be worn.
-
Brominating Agents: Phosphorus tribromide is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.
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Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate, which serves as a benchmark for the non-deuterated synthesis.
| Reaction Step | Product | Reported Yield |
| Ethyl acetate + [²H₆]-acetone | Ethyl [²H₆]-3-hydroxy-3-methylbutyrate | 88% |
| Bromination of the hydroxy ester | Ethyl [²H₆]-3-Bromo-3-methylbutyrate | Not explicitly reported, used directly in the next step. |
| Bromoester + Thiourea followed by hydrolysis | [²H₆]-3-Mercapto-3-methylbutyric acid | 12.6% |
| Reduction of the carboxylic acid | [²H₆]-3-Mercapto-3-methylbutanol | Not explicitly reported, used directly in the next step. |
| Formylation of the alcohol | [²H₆]-3-Mercapto-3-methylbutyl formate | 42% |
Experimental Protocols
Synthesis of Ethyl 3-hydroxy-3-methylbutyrate
-
Under an inert argon atmosphere, add lithium bis(trimethylsilyl)amide to anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add ethyl acetate to the cooled solution while maintaining the temperature.
-
After stirring for a short period, add acetone (or [²H₆]-acetone for the deuterated version) dropwise.
-
Allow the reaction to proceed at low temperature before quenching with a suitable acidic solution.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by distillation under reduced pressure. A boiling point of 72-73 °C at 12 kPa has been reported for the deuterated analog.[1]
Synthesis of this compound
This is a multi-step protocol starting from Ethyl 3-hydroxy-3-methylbutyrate.
-
Bromination: Convert the Ethyl 3-hydroxy-3-methylbutyrate to Ethyl 3-bromo-3-methylbutyrate using a suitable brominating agent like phosphorus tribromide in an appropriate solvent.
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Thiol Formation:
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In a sealed flask under an argon atmosphere, dissolve the Ethyl 3-bromo-3-methylbutyrate in absolute ethanol.
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Add thiourea to the solution.
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Heat the sealed flask at 90 °C for approximately 17 hours.[1]
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Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent like pentane to remove impurities.
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Hydrolyze the intermediate isothiouronium salt by heating with an aqueous solution of sodium hydroxide.
-
Cool the mixture, acidify with an appropriate acid (e.g., HCl), and extract the desired 3-Mercapto-3-methylbutyric acid with an organic solvent like diethyl ether.
-
-
Reduction to Alcohol:
-
Under an inert atmosphere, prepare a suspension of lithium aluminium hydride (LAH) in anhydrous diethyl ether.
-
Slowly add a solution of 3-Mercapto-3-methylbutyric acid in anhydrous diethyl ether to the LAH suspension at a low temperature (e.g., 0 °C).
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction at low temperature by the sequential addition of water and a base solution.
-
Filter the resulting solids and extract the filtrate to isolate the 3-mercapto-3-methylbutanol.
-
-
Formylation:
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Prepare a formylating agent, for example, by reacting formic acid with acetic anhydride at an elevated temperature (e.g., 50-60 °C).
-
Cool the formylating agent and add the 3-mercapto-3-methylbutanol.
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Allow the reaction to proceed, then carefully add the mixture to a cold sodium bicarbonate solution to neutralize excess acid.
-
Extract the final product, this compound, with an organic solvent.
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Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent.
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Purify the crude product, for example, by preparative gas chromatography.[1]
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for reaction optimization.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Analysis of 3-Mercapto-3-methylbutyl formate
Welcome to the technical support center for the analysis of 3-Mercapto-3-methylbutyl formate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4]
Q2: My signal for this compound is lower than expected or varies between samples. Could this be due to ion suppression?
A2: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression.[3] Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.[5] To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and injecting a blank matrix extract. A dip in the baseline signal at certain retention times indicates regions of ion suppression.[5]
Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?
A3: The gold standard for compensating for matrix effects is the use of a Stable Isotope Dilution Assay (SIDA).[1][6] This involves adding a known amount of a stable isotope-labeled internal standard, such as [²H₆]-3-Mercapto-3-methylbutyl formate, to your samples before any sample preparation steps.[6] Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native analyte, it will be affected by matrix effects in the same way.[6] By calculating the ratio of the native analyte to the labeled internal standard, you can achieve highly accurate and precise quantification, as the ratio remains consistent even if ion suppression occurs.[1][7]
Q4: I don't have a stable isotope-labeled internal standard. What are my other options?
A4: While SIDA is highly recommended, other strategies can be employed:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards experience the same matrix effects as your unknown samples.
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Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within each sample's unique matrix. While effective, it is more time-consuming as each sample requires multiple analyses.
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Thorough Sample Cleanup: Employing rigorous sample preparation techniques to remove interfering matrix components before LC-MS analysis can significantly reduce matrix effects.
Q5: What are the recommended sample preparation techniques for this compound in complex matrices like coffee or wine?
A5: Due to the volatile and reactive nature of thiols, sample preparation is critical. Several techniques can be effective:
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Solid-Phase Extraction (SPE): This is a widely used technique to clean up samples and concentrate the analyte. Various sorbents can be used, and the choice will depend on the specific matrix.
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Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle distillation technique that is particularly useful for isolating volatile compounds like this compound from complex matrices at low temperatures, minimizing the formation of artifacts.[8]
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Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for extracting volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample.[8]
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Derivatization: To improve stability and chromatographic performance, thiols can be derivatized. Common derivatizing agents for thiols include 4,4'-dithiodipyridine (DTDP) and pentafluorobenzyl bromide (PFBBr).[2][9]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | Reconstitute the final sample extract in the initial mobile phase or a solvent with a similar or weaker elution strength. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Use a guard column and replace it regularly. Try flushing the analytical column with a strong solvent. If the issue persists, the column may need to be replaced. |
| Analyte Interaction with Metal Surfaces | For chelating compounds, interactions with stainless steel components of the HPLC system can cause poor peak shape and signal loss. Consider using a metal-free or PEEK-lined column and tubing.[10] |
Problem 2: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Severe Ion Suppression | Implement a more rigorous sample cleanup procedure (e.g., SPE, SAFE). Dilute the sample to reduce the concentration of interfering matrix components. Optimize chromatographic conditions to separate the analyte from the suppression zone. |
| Analyte Degradation | This compound is a thiol and can be susceptible to oxidation. Ensure samples are handled promptly and stored at low temperatures. Consider derivatization to improve stability. |
| Incorrect MS Parameters | Optimize ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for both the analyte and its internal standard. |
| Sample Preparation Losses | Evaluate the recovery of your extraction procedure by spiking a known amount of the analyte into a blank matrix and comparing the response to a standard in a clean solvent. |
Data Presentation
Table 1: Comparison of Common Extraction Techniques for Volatile Thiols
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| Solid-Phase Microextraction (SPME) [8] | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, good for volatile compounds.[8] | Fiber can be fragile, potential for competitive adsorption. | High |
| Solvent-Assisted Flavor Evaporation (SAFE) [8] | High-vacuum distillation at low temperatures. | Minimizes artifact formation, effective for volatile isolation.[8] | Requires specialized glassware, can be time-consuming. | High |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase. | Good for sample cleanup and concentration, wide variety of sorbents available. | Can be complex to optimize, potential for analyte loss during elution. | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may not be as selective as other methods. | Moderate |
Experimental Protocols
Protocol 1: Generic Stable Isotope Dilution Assay (SIDA) Workflow
This protocol provides a general framework. Specific volumes and concentrations will need to be optimized for your particular application.
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Sample Preparation:
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Homogenize your sample (e.g., coffee brew, wine).
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To a known volume or weight of the sample, add a precise amount of the [²H₆]-3-Mercapto-3-methylbutyl formate internal standard solution.
-
-
Extraction (using SPE as an example):
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Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
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Load the sample onto the cartridge.
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Wash the cartridge with a weak solvent to remove interferences.
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Elute the analyte and internal standard with an appropriate organic solvent.
-
-
Derivatization (Optional, if required):
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute in the derivatization reagent solution (e.g., DTDP in a suitable buffer).
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Allow the reaction to proceed for the optimized time and temperature.
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Quench the reaction if necessary.
-
-
Final Sample Preparation:
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Evaporate the solvent and reconstitute the residue in the initial LC mobile phase.
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Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Analysis:
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Inject the sample into the LC-MS/MS system.
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Separate the analyte from other components using a suitable C18 column and a gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid.
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Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) mode. You will need to determine the optimal precursor and product ions, as well as collision energies, for both the native analyte and the labeled internal standard.
-
Protocol 2: Determining MRM Transitions
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Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.
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Full Scan (Q1 Scan): Acquire a full scan mass spectrum to identify the precursor ion, which will likely be the protonated molecule [M+H]⁺.
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Product Ion Scan (Q3 Scan): Select the precursor ion in Q1 and fragment it in the collision cell. Scan Q3 to identify the most abundant and stable product ions.
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MRM Optimization: Select the most intense precursor-product ion pair for your MRM transition. Optimize the collision energy and other MS parameters to maximize the signal for this transition.
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Repeat for Internal Standard: Repeat steps 1-4 for the stable isotope-labeled internal standard. The precursor ion will have a higher m/z corresponding to the mass of the isotopes, and the product ions may or may not have a mass shift depending on where the fragmentation occurs relative to the isotopic labels.
Visualizations
Caption: Workflow for SIDA of this compound.
Caption: Troubleshooting logic for inconsistent analytical signals.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiols in brewed coffee: assessment by fast derivatization and liquid chromatography high resolution mass spectrometry [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. imreblank.ch [imreblank.ch]
- 7. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation of a nanoliquid chromatography-tandem mass spectrometry method for the identification and the accurate quantification by isotopic dilution of glutathionylated and cysteinylated precursors of 3-mercaptohexan-1-ol and 4-mercapto-4-methylpentan-2-one in white grape juices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Mercapto-3-methylbutyl formate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Mercapto-3-methylbutyl formate in solution. All information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways in solution:
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Hydrolysis: The formate ester bond can be cleaved by water, a reaction that is significantly influenced by the pH of the solution. This process yields 3-mercapto-3-methyl-1-butanol and formic acid.
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Oxidation: The thiol (-SH) group is prone to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution. It exhibits its greatest thermal stability at a pH of 4.0.[1] Both acidic and, more significantly, basic conditions can catalyze the hydrolysis of the formate ester. The inherent structure of the formate ester contributes to its lower stability compared to other esters, such as the corresponding acetate.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the longevity and integrity of your this compound solutions, it is recommended to:
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Store solutions at a low temperature, ideally between 2-8°C.
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Protect solutions from light by using amber vials or storing them in the dark.
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Use tightly sealed containers to minimize exposure to atmospheric oxygen.
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For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen.
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in my aqueous solution.
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Possible Cause 1: Inappropriate pH.
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Troubleshooting: Verify the pH of your solution. If it is not around pH 4.0, the compound is likely undergoing rapid hydrolysis.
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Solution: Adjust the pH of your solution to 4.0 using a suitable buffer system. For future experiments, prepare your solutions in a pH 4.0 buffer from the outset.
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Possible Cause 2: Oxidation.
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Troubleshooting: If the pH is optimal, the degradation may be due to oxidation. This is more likely if your solution has been exposed to air for extended periods or if there are trace metal contaminants.
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Solution:
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Prepare fresh solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) prior to use.
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Consider adding a chelating agent, such as EDTA, to sequester any metal ions that could catalyze oxidation.
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If compatible with your experimental design, the addition of an antioxidant may help to mitigate oxidation.
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Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
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Possible Cause: Degradation Products.
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Troubleshooting: The new peaks are likely degradation products of this compound. Based on the expected degradation pathways, these could include 3-mercapto-3-methyl-1-butanol (from hydrolysis) and the corresponding disulfide (from oxidation).
-
Solution: To confirm the identity of these peaks, you can:
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Perform a forced degradation study (see Experimental Protocols section) under hydrolytic and oxidative conditions and compare the resulting chromatograms with your experimental sample.
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Utilize mass spectrometry (e.g., GC-MS or LC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products.
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Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the key factors influencing its stability.
| Parameter | Condition | Effect on Stability | Reference |
| pH | pH 4.0 | Maximum thermal stability | [1] |
| pH < 4.0 or pH > 4.0 | Increased rate of hydrolysis | ||
| Temperature | Elevated Temperature | Increased rate of both hydrolysis and oxidation | |
| Oxygen | Presence of O₂ | Promotes oxidation of the thiol group | |
| Metal Ions | Presence of transition metals | Catalyzes oxidation of the thiol group | |
| Light | Exposure to UV or visible light | Can potentially catalyze oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
- Thermal Degradation: Place a solution of the compound (in a pH 4.0 buffer) in an oven at a controlled elevated temperature (e.g., 60°C) for a specified time.
- Control Sample: Dilute the stock solution with the analysis mobile phase to the same final concentration and keep it under normal laboratory conditions.
3. Analysis:
- Analyze all stressed samples and the control sample using a suitable, validated analytical method (e.g., HPLC-UV or GC-MS).
- Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (to be determined by UV scan of the parent compound).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Preventing degradation of 3-Mercapto-3-methylbutyl formate during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Mercapto-3-methylbutyl formate during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a volatile sulfur compound (VSC) known for its potent aroma, often described as "catty" or "roasty," and is a key flavor component in foods like coffee.[1] Its analysis is challenging due to its inherent instability. The molecule contains both a thiol (-SH) group and a formate ester group, making it susceptible to degradation through oxidation and hydrolysis, respectively. This degradation can occur during sample preparation, storage, and analysis, leading to inaccurate quantification.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways are:
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Oxidation of the Thiol Group: The thiol group is readily oxidized to form a disulfide, bis(3-methyl-1-formyloxy-3-methylbutyl) disulfide. This can be initiated by exposure to oxygen, metal ions, or elevated temperatures.
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Hydrolysis of the Formate Ester: The formate ester can undergo hydrolysis to yield 3-mercapto-3-methylbutan-1-ol and formic acid. This reaction is catalyzed by acidic or basic conditions and can be accelerated by increased temperature.[2][3]
Q3: How does pH affect the stability of this compound?
The pH of the sample matrix is a critical factor.
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Acidic Conditions (pH < 7): While thiols are generally more stable against oxidation at lower pH, acidic conditions can promote the hydrolysis of the formate ester.
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Neutral to Alkaline Conditions (pH ≥ 7): Alkaline conditions significantly accelerate the rate of ester hydrolysis.[2][3] Furthermore, while the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH is often a good compromise for preserving both functional groups.
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures accelerate both oxidation and hydrolysis degradation pathways. It is crucial to keep samples cool during collection, storage, and preparation. For long-term storage, freezing (-20°C or lower) is recommended. During analytical procedures like gas chromatography (GC), minimizing the time the analyte spends at high temperatures in the injector and column is essential.
Troubleshooting Guide
Problem: Low or no recovery of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Sample Oxidation | Visually inspect the sample for any discoloration. Prepare a fresh standard and re-analyze. | 1. Deoxygenate Solvents: Purge all solvents used for sample preparation and standards with an inert gas (e.g., nitrogen or argon).2. Add Antioxidants/Chelating Agents: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the sample to sequester metal ions that can catalyze oxidation.3. Use Amber Vials: Protect samples from light, which can also promote oxidation. |
| Ester Hydrolysis | Check the pH of your sample matrix. If not neutral, adjust and re-analyze. | 1. pH Control: Adjust the sample pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer to minimize both oxidation and hydrolysis.2. Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice). |
| Adsorption to Surfaces | The active thiol group can adsorb to active sites in the GC system (e.g., inlet liner, column). | 1. Inert Flow Path: Use a deactivated inlet liner and a high-quality, inert GC column.2. Derivatization: Consider derivatizing the thiol group to a more stable and less active functional group prior to analysis. |
| Thermal Degradation in GC Inlet | Injector temperature may be too high. | 1. Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of the analyte.2. Use a Cool On-Column or PTV Inlet: If available, these injection techniques minimize sample discrimination and thermal stress. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol is designed to minimize degradation during the extraction and preparation of this compound from a liquid matrix (e.g., coffee brew).
-
Sample Collection: Collect the liquid sample and immediately cool to 4°C.
-
pH Adjustment and Stabilization:
-
To a 10 mL aliquot of the sample in a chilled vial, add a buffer to adjust the pH to approximately 5.5.
-
Add 100 µL of a 10 mg/mL EDTA solution to chelate metal ions.
-
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for any losses during sample workup and analysis.
-
Extraction (Solid Phase Microextraction - SPME):
-
Place the vial in a temperature-controlled autosampler (e.g., 40°C).
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) with gentle agitation.
-
-
Desorption and GC-MS Analysis:
-
Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
-
Protocol 2: Recommended GC-MS Parameters
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | To enhance sensitivity for trace-level analysis. |
| Inlet Temperature | 200 - 220°C | High enough for efficient desorption from the SPME fiber but low enough to minimize thermal degradation. |
| Liner | Deactivated, single taper with glass wool | To ensure an inert surface and aid in sample volatilization. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Provides good chromatographic efficiency. |
| Column | Low-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation of volatile and semi-volatile compounds. |
| Oven Program | Initial: 40°C (hold 2 min)Ramp 1: 5°C/min to 150°CRamp 2: 20°C/min to 250°C (hold 5 min) | A starting point for good separation. The initial low temperature helps to focus the analytes at the head of the column. |
| MS Transfer Line Temp | 230°C | To prevent cold spots and ensure efficient transfer to the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard. |
Data Summary
Table 1: Influence of pH on the Relative Stability of Thiol Esters
| pH | Relative Rate of Ester Hydrolysis | Relative Thiol Stability against Oxidation | Overall Recommendation |
| 3 | Low | High | Potential for acid-catalyzed hydrolysis over long periods. |
| 5.5 | Moderate | Moderate | Optimal compromise for short-term analysis. |
| 7.4 | High | Low | Increased risk of both hydrolysis and oxidation.[2][3][4] |
| 9 | Very High | Very Low | Not recommended; significant degradation expected.[5] |
Table 2: Effect of Temperature on the Stability of Volatile Sulfur Compounds
| Temperature | Observation | Recommendation |
| -20°C or below | Minimal degradation over several weeks. | Recommended for long-term storage. |
| 4°C | Slow degradation may occur over days. | Suitable for short-term storage (24-48 hours). |
| Room Temperature (25°C) | Significant degradation can occur within hours. | Avoid prolonged exposure of samples to room temperature. |
| Elevated Temperatures (>40°C) | Rapid degradation. | Minimize time at elevated temperatures during sample preparation and analysis. |
Visualizations
References
- 1. imreblank.ch [imreblank.ch]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Methods for 3-Mercapto-3-methylbutyl formate
Welcome to the technical support center for the analysis of 3-Mercapto-3-methylbutyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a volatile sulfur compound known for its contribution to the aroma of various foods and beverages, such as coffee and beer.[1][2][3][4][5] Its analysis is crucial for quality control, flavor and fragrance development, and in studies of food chemistry. It belongs to a class of compounds called thiols, which are known for their potent aromas and analytical challenges.
Q2: What are the main challenges in the GC-MS analysis of this compound?
A2: The analysis of this compound and other thiols by GC-MS presents several challenges:
-
High Reactivity and Instability: Thiols are prone to oxidation and can interact with active sites in the GC system, leading to poor peak shapes and analyte loss.[6][7][8]
-
Low Concentrations: This compound is often present at very low levels in samples, requiring sensitive analytical methods for detection and quantification.[1]
-
Poor Chromatographic Behavior: Underivatized thiols can exhibit peak tailing due to their polarity and interaction with the stationary phase.[6][8][9][10][11]
-
Matrix Interferences: Complex sample matrices, such as coffee or beer, can contain numerous compounds that may co-elute with the target analyte, interfering with its identification and quantification.[2]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not strictly mandatory in all cases, derivatization is highly recommended for the robust and sensitive analysis of thiols like this compound.[9][12] Derivatization converts the polar thiol group into a less polar, more volatile, and more stable functional group. This generally leads to improved peak shape, increased sensitivity, and better chromatographic resolution.[9][13] A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr).[9][14][15]
Q4: What type of GC column is best suited for analyzing this compound?
A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point for the analysis of this compound and its derivatives. These columns offer a good balance of selectivity for a wide range of volatile and semi-volatile compounds. For more polar underivatized thiols, a wax-type column could also be considered, but peak tailing might be more pronounced.
Q5: How can I accurately quantify this compound in my samples?
A5: Stable isotope dilution analysis (SIDA) is the gold standard for the accurate quantification of trace-level analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [2H6]-3-Mercapto-3-methylbutyl formate) to the sample as an internal standard.[16][17] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience similar matrix effects and losses during sample preparation and analysis. This allows for highly accurate and precise quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing Peaks)
Symptoms:
-
The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the peak maximum.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or transfer line can interact with the thiol group, causing peak tailing.[6][8][11] Solution: Use a deactivated inlet liner and perform regular maintenance. Consider trimming the first few centimeters of the analytical column to remove accumulated non-volatile residues. |
| Column Contamination | Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.[6][10] Solution: Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the front end of the column or replace it. |
| Improper Column Installation | An improperly cut or installed column can create dead volume and disrupt the flow path, leading to peak tailing.[6][11] Solution: Ensure the column is cut cleanly and squarely. Install the column in the injector and detector according to the manufacturer's instructions for the correct insertion depth. |
| Analyte Polarity (Underivatized) | The inherent polarity of the thiol group can lead to interactions with the stationary phase. Solution: Derivatize the analyte to reduce its polarity and improve peak shape. See the recommended derivatization protocol below. |
Problem 2: Low or No Signal (Poor Sensitivity)
Symptoms:
-
The peak for this compound is very small or not detectable, even at expected concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Analyte Adsorption or Degradation | Thiols are susceptible to adsorption onto active surfaces and can degrade during sample preparation and injection.[7] Solution: Use deactivated glassware and vials for sample preparation. Minimize sample exposure to air and light. Consider derivatization to improve stability. |
| Low Analyte Concentration | The concentration of the analyte in the sample may be below the instrument's limit of detection. Solution: Employ a sample concentration technique such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).[2][18] Derivatization can also significantly enhance detector response. |
| Suboptimal MS Parameters | The mass spectrometer may not be operating under the most sensitive conditions for the analyte. Solution: If using full scan mode, consider switching to selected ion monitoring (SIM) mode, targeting the characteristic ions of this compound (see mass spectrum data below). For triple quadrupole instruments, develop a multiple reaction monitoring (MRM) method for the highest sensitivity and selectivity. |
| Injector Discrimination | The injection technique may be discriminating against the analyte. Solution: Optimize the injector temperature and injection speed. Ensure the solvent and injection volume are appropriate for the liner and conditions. |
Problem 3: Poor Reproducibility
Symptoms:
-
Peak areas or retention times for replicate injections of the same sample or standard are inconsistent.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variations in extraction efficiency, derivatization yield, or final sample volume will lead to poor reproducibility. Solution: Standardize all sample preparation steps. Use an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for variations. |
| Injector Issues | A leaking septum, a dirty liner, or a malfunctioning autosampler can all contribute to poor reproducibility. Solution: Perform regular injector maintenance, including replacing the septum, O-rings, and liner. Ensure the autosampler syringe is clean and functioning correctly. |
| GC System Leaks | Leaks in the carrier gas flow path can cause fluctuations in flow rate and retention times. Solution: Perform a leak check of the entire GC system, paying close attention to fittings and connections. |
Experimental Protocols
Protocol 1: Sample Preparation by Headspace Solid-Phase Microextraction (SPME)
This protocol is a general guideline for the extraction of volatile thiols from a liquid matrix like coffee or beer.
-
Sample Preparation: Place a defined volume (e.g., 5-10 mL) of the liquid sample into a headspace vial. For solid samples, a specific weight should be used, and it may be beneficial to add a small amount of water to facilitate the release of volatiles.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard, such as a deuterated analog of the analyte.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) while maintaining the temperature. The choice of fiber coating will depend on the polarity of the analyte; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.
Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
This protocol describes a general procedure for the derivatization of thiols.
-
Sample Extraction: Extract the analyte from the sample matrix into a suitable organic solvent.
-
pH Adjustment: Adjust the pH of the extract to basic conditions (pH > 9) using a suitable buffer or base to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.
-
Derivatization Reaction: Add a solution of PFBBr in a suitable solvent (e.g., acetone or hexane) to the extract. The molar excess of the derivatizing agent should be optimized.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes).
-
Quenching and Extraction: After the reaction is complete, cool the mixture and quench any remaining PFBBr. Extract the derivatized analyte into a non-polar organic solvent such as hexane.
-
Clean-up and Concentration: Wash the organic extract to remove excess reagents and by-products. Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume for GC-MS analysis.[9][14]
Quantitative Data
The following table summarizes the key mass spectral ions for underivatized this compound based on public database information. These ions are critical for identification and for setting up SIM or MRM methods.
| Analyte | Molecular Formula | Molecular Weight | Key Mass Spectral Ions (m/z) | Source |
| This compound | C6H12O2S | 148.22 | 102, 74, 59, 41, 87, 45 | [19] |
Note: The relative abundances of these ions can vary depending on the MS instrument and tuning parameters.
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A flowchart outlining the logical steps to diagnose and resolve peak tailing issues in GC-MS analysis.
Experimental Workflow for GC-MS Analysis of this compound
Caption: A diagram illustrating the key stages in a typical GC-MS analytical workflow for this compound.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB015048) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. silcotek.com [silcotek.com]
- 8. GC Troubleshooting—Tailing Peaks [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. weber.hu [weber.hu]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. An isotope-dilution, GC-MS assay for formate and its application to human and animal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 3-Mercapto-3-methylbutyl formate from Complex Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of 3-Mercapto-3-methylbutyl formate (3M3MBF) from complex matrices such as beer, wine, and coffee.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3M3MBF) and why is its extraction challenging?
A1: this compound (3M3MBF) is a volatile sulfur compound that significantly contributes to the aroma profile of various foods and beverages, including coffee and beer.[1][2] Its extraction is challenging due to its high volatility, low concentration in complex matrices, and potential for degradation or interaction with matrix components.
Q2: What are the common analytical techniques used for the determination of 3M3MBF?
A2: Gas chromatography (GC) coupled with a mass spectrometry (MS) detector is the most common analytical technique for the determination of 3M3MBF.[3][4] This is often preceded by an extraction and concentration step to isolate the analyte from the sample matrix.
Q3: Which extraction techniques are most suitable for 3M3MBF?
A3: The most common and suitable extraction techniques for volatile compounds like 3M3MBF from beverage matrices are Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6][7] The choice of technique depends on the specific matrix, required sensitivity, and available equipment.
Q4: Why is a stable isotope dilution assay (SIDA) recommended for quantitative analysis of 3M3MBF?
A4: A stable isotope dilution assay (SIDA) is highly recommended for accurate quantification of 3M3MBF, particularly in complex matrices like coffee.[8] This method uses a labeled internal standard that has nearly identical chemical and physical properties to the analyte. This allows for the correction of analyte losses during sample preparation and analysis, leading to more accurate and precise results.[8]
Q5: How can I minimize the degradation of 3M3MBF during extraction?
A5: To minimize degradation, it is crucial to handle samples with care. This includes minimizing exposure to heat and oxygen, using antioxidants if necessary, and working quickly. For techniques like HS-SPME, optimizing extraction time and temperature is critical to prevent thermal degradation of this volatile thiol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of 3M3MBF.
Issue 1: Low or No Recovery of 3M3MBF
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Extraction Method | The chosen extraction method may not be optimal for the specific matrix. For beer and wine, HS-SPME and LLE are commonly used. For coffee, LLE or SPE may be more effective. Consider switching to an alternative extraction technique. |
| Suboptimal SPME Parameters | For HS-SPME, parameters such as fiber type, extraction time, and temperature are critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for volatile thiols. Optimize extraction time and temperature to ensure efficient partitioning of 3M3MBF to the fiber without causing degradation. |
| Incorrect Solvent Choice for LLE | The polarity of the extraction solvent in LLE is crucial. Dichloromethane is a common solvent for extracting volatile thiols. Ensure the solvent is of high purity to avoid introducing interfering compounds. |
| Analyte Degradation | 3M3MBF is a volatile thiol and can be prone to oxidation and thermal degradation. Minimize sample exposure to air and high temperatures. Consider performing extractions at lower temperatures or under an inert atmosphere (e.g., nitrogen). |
| Matrix Effects | Complex matrices like beer, wine, and coffee can contain components that interfere with the extraction process. This can lead to ion suppression or enhancement in the mass spectrometer. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8] |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Sample Preparation | Ensure that all sample preparation steps, including sample volume, addition of salts (for SPME), and extraction times, are performed consistently for all samples and standards. |
| SPME Fiber Variability | SPME fibers can degrade over time. Condition the fiber according to the manufacturer's instructions before each batch of analyses. If reproducibility issues persist, try a new fiber. |
| Incomplete Phase Separation in LLE | Ensure complete separation of the aqueous and organic phases during LLE. Centrifugation can aid in breaking up emulsions and achieving a clean separation. |
| Instrumental Variability | Check the performance of your GC-MS system. Ensure the injection port, column, and detector are clean and functioning correctly. Regular maintenance and calibration are essential. |
Issue 3: Presence of Interfering Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps & Solutions |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run a blank extraction (using only the solvents and reagents) to check for contamination. |
| Carryover from Previous Injections | Implement a thorough cleaning procedure for the GC injection port and column between analyses. Injecting a solvent blank after a high-concentration sample can help identify and mitigate carryover. |
| Matrix Interferences | The sample matrix itself can contain compounds that co-elute with 3M3MBF. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. Using high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can also enhance selectivity. |
Quantitative Data Summary
While specific recovery data for 3M3MBF is often embedded in broader studies of volatile compounds, the following table summarizes the expected performance of different extraction techniques for volatile thiols in beverage matrices. Actual recoveries for 3M3MBF may vary and should be determined experimentally.
| Extraction Technique | Matrix | Typical Recovery Range for Volatile Thiols | Key Considerations |
| HS-SPME | Beer, Wine | 50-90% | Highly dependent on fiber chemistry, extraction time, and temperature. Good for automation and high-throughput analysis. |
| LLE | Beer, Wine, Coffee | 60-95% | Solvent selection is critical. Can be labor-intensive and may require a concentration step. |
| SPE | Wine, Coffee | 70-100% | Sorbent selection is key. Can provide cleaner extracts than LLE and is amenable to automation. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for 3M3MBF in Beer
This protocol provides a general guideline for the extraction of 3M3MBF from beer using HS-SPME followed by GC-MS analysis. Optimization for your specific instrument and sample is recommended.
Materials:
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heater-stirrer or water bath with magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Transfer 10 mL of degassed beer into a 20 mL headspace vial.
-
Salt Addition: Add 2.5 g of sodium chloride (NaCl) to the vial. The salt increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled 3M3MBF).
-
Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer at 40°C for 15 minutes with constant stirring to allow for equilibration of the volatiles between the liquid and headspace phases.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.
-
Desorption and Analysis: Immediately after extraction, withdraw the fiber and insert it into the hot injection port of the GC-MS for thermal desorption (e.g., 250°C for 5 minutes). Start the GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for 3M3MBF in Wine
This protocol describes a standard LLE procedure for the extraction of 3M3MBF from wine.
Materials:
-
50 mL centrifuge tubes
-
Dichloromethane (DCM), high purity
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Place 20 mL of wine into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard.
-
Extraction: Add 10 mL of dichloromethane to the tube.
-
Mixing: Seal the tube and vortex or shake vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the lower organic layer (DCM) to a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with another 10 mL of DCM and combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for 3M3MBF in Coffee
This protocol provides a general method for the extraction of 3M3MBF from a coffee matrix using SPE. The choice of sorbent may need to be optimized.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
SPE manifold
-
Methanol, high purity
-
Dichloromethane (DCM), high purity
-
Deionized water
Procedure:
-
Sample Preparation: Brew coffee and allow it to cool to room temperature. Filter the coffee to remove any suspended solids.
-
Internal Standard Spiking: Spike 50 mL of the filtered coffee with a known amount of a suitable internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 50 mL coffee sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is ready for GC-MS analysis.
Visualizations
Caption: General experimental workflow for the extraction and analysis of 3M3MBF.
Caption: Decision logic for troubleshooting low recovery of 3M3MBF.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.ufba.br [repositorio.ufba.br]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. imreblank.ch [imreblank.ch]
Technical Support Center: Purification of Synthetic 3-Mercapto-3-methylbutyl formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic 3-Mercapto-3-methylbutyl formate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, common impurities may include:
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Unreacted starting materials: Such as 3-mercapto-3-methyl-1-butanol and formic acid or its derivatives.
-
Solvents: Residual solvents from the reaction or work-up, such as tetrahydrofuran (THF), diethyl ether, or ethanol. Commercial analytical standards have been noted to contain up to 2.0% THF.[1][2]
-
Side-products:
-
Disulfides: Formed by the oxidation of the thiol group.
-
Dehydration products: Such as ethyl [2H6]-3,3-dimethylacrylate, which has been observed as an impurity in the synthesis of a deuterated analog.[3]
-
Byproducts from esterification: Depending on the method, side products from the esterification reaction can occur.[4]
-
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To minimize degradation, it is recommended to store this compound at 2-8°C.[1][2] Due to the presence of a thiol group, it is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the corresponding disulfide.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The most common and suitable techniques for purity assessment are:
-
Gas Chromatography (GC): Often used for purity assessment of analytical standards, with typical purities of ≥97.5%.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Also a suitable technique for purity determination.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to identify impurities.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight and identifying unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of starting alcohol (3-mercapto-3-methyl-1-butanol) in the crude product. | Incomplete esterification reaction. | Drive the esterification equilibrium towards the product by using an excess of the formylating agent or by removing water as it is formed (e.g., using a Dean-Stark apparatus). |
| The purified product has a strong, unpleasant odor that is different from the characteristic "catty, roasty" smell. | Presence of volatile sulfur-containing impurities, such as hydrogen sulfide or other low molecular weight thiols. | Gently bubble an inert gas (e.g., nitrogen) through the crude product to remove highly volatile impurities before further purification. Perform an aqueous wash with a dilute, non-oxidizing base to remove acidic impurities. |
| The product appears discolored (yellow or brown). | Oxidation of the thiol to a disulfide or other degradation products. | Minimize exposure to air and heat during the synthesis and purification. Use degassed solvents and perform reactions and purifications under an inert atmosphere. |
Problem 2: Difficulty in Removing a Specific Impurity
| Symptom | Possible Cause | Suggested Solution |
| An impurity with a similar boiling point to the product is present, making distillation ineffective. | The impurity may be a structural isomer or a compound with similar volatility. | Employ flash column chromatography. Due to the polarity of the ester and thiol groups, a normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation. |
| A non-polar impurity is co-eluting with the product during normal-phase chromatography. | The chosen solvent system is not providing adequate resolution. | Try a different solvent system. For example, if using hexane/ethyl acetate, try switching to a system with a different selectivity, such as dichloromethane/methanol. Alternatively, consider reverse-phase chromatography. |
| The product is degrading on the silica gel column. | The silica gel may be too acidic, causing the ester to hydrolyze or the thiol to degrade. | Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine, added to the eluent. |
Experimental Protocols
Extractive Work-up for Removal of Water-Soluble Impurities
This protocol is designed to remove unreacted acids, bases, and other water-soluble byproducts from the crude reaction mixture.
Methodology:
-
Dilute the crude reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to remove acidic impurities).
-
Water.
-
A saturated aqueous solution of sodium chloride (brine) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
Methodology:
-
Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between the desired product and impurities. A common starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Pack the column: Prepare a flash chromatography column with silica gel, wet with the chosen non-polar solvent.
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Load the sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
-
Elute the column: Begin elution with the determined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Distillation under Reduced Pressure
Distillation is suitable for purifying the product from non-volatile impurities or those with significantly different boiling points. An intermediate in the synthesis of a deuterated analog was purified by distillation under reduced pressure.[3]
Methodology:
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
Data Summary
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Extractive Work-up | Crude | Removes bulk water-soluble impurities. | Not a final purification step. |
| Flash Column Chromatography | >95% | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent usage. Potential for product degradation on acidic silica gel. |
| Distillation under Reduced Pressure | >98% | Effective for removing non-volatile impurities. Scalable. | Not effective for separating impurities with similar boiling points. The compound may be thermally sensitive. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Quantification of 3-Mercapto-3-methylbutyl formate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-Mercapto-3-methylbutyl formate. Our aim is to help you minimize interferences and achieve accurate and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for active sulfur compounds like thiols is a common issue. It is often caused by active sites in the GC system. Here’s a systematic approach to troubleshoot this problem:
-
Inlet Contamination: The inlet liner is a primary site for the accumulation of non-volatile matrix components, which can create active sites.
-
Solution: Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile residues.
-
-
Column Activity: The first few meters of the analytical column can become contaminated or lose its deactivation over time, leading to interactions with the analyte.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim 15-30 cm from the front of the column. If the problem is still not resolved, the column may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak distortion.
-
Solution: Ensure the column is cut with a ceramic wafer to get a clean, square cut. Install the column at the correct depth in the inlet and detector as specified by the instrument manufacturer.
-
-
Chemical Interactions: this compound is a reactive thiol that can interact with metal surfaces in the flow path.
-
Solution: Use an inert flow path, including deactivated liners, gold-plated seals, and inert-coated columns, to minimize interactions.
-
Problem: Low or No Analyte Signal
Q2: I am not detecting a signal for this compound, or the signal is much lower than expected. What should I check?
A2: A weak or absent signal can be due to several factors, from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Analyte Degradation: Thiols are susceptible to oxidation.
-
Solution: Prepare samples fresh and analyze them promptly. Consider adding an antioxidant like EDTA to your sample or standards.
-
-
Sample Preparation Inefficiency: The extraction method may not be suitable for this volatile thiol.
-
Solution: Optimize your extraction parameters. For complex matrices like coffee, Headspace Solid-Phase Microextraction (HS-SPME) is often effective. Ensure the fiber type, extraction time, and temperature are appropriate.
-
-
Injector Issues: The analyte may not be transferring efficiently from the inlet to the column.
-
Solution: Check for a blocked syringe or a leak in the injector. Verify that the injector temperature is suitable to volatilize the analyte without causing degradation.
-
-
Mass Spectrometer Settings: The MS may not be set up optimally to detect the target ion.
-
Solution: Confirm that you are monitoring the correct ions for this compound in Selected Ion Monitoring (SIM) mode. Check the MS tune report to ensure the instrument is performing correctly.
-
Problem: High Background Noise or Interfering Peaks
Q3: My chromatogram has a high baseline or shows many interfering peaks around the retention time of my analyte. How can I reduce these interferences?
A3: Matrix complexity is a major challenge in quantifying trace-level compounds. Here are strategies to minimize interferences:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal. This is a significant issue in complex samples like coffee.
-
Solution: The most effective way to combat matrix effects is through Stable Isotope Dilution Assay (SIDA) . By adding a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-3-Mercapto-3-methylbutyl formate) to your sample at the beginning of the workflow, you can accurately correct for losses during sample preparation and ionization suppression or enhancement in the MS source.
-
-
Sample Cleanup: Insufficient sample cleanup can introduce a host of interfering compounds.
-
Solution: While HS-SPME provides good selectivity, for liquid injections, a more rigorous cleanup may be necessary. Consider using Solid Phase Extraction (SPE) with a sorbent that retains your analyte while allowing interferences to be washed away.
-
-
Derivatization: Derivatizing the thiol group can improve chromatographic performance and move the analyte to a region of the chromatogram with less interference.
-
Solution: Derivatization with an agent like Pentafluorobenzyl Bromide (PFBBr) can increase the volatility and detectability of the analyte, shifting its retention time away from matrix interferences.[1]
-
-
GC-MS Parameters: The chromatographic separation may not be optimal.
-
Solution: Adjust the GC oven temperature program to improve the resolution between your analyte and interfering peaks. Using a high-resolution mass spectrometer can also help to distinguish the analyte from isobaric interferences.
-
Frequently Asked Questions (FAQs)
Q4: What is the best analytical technique for quantifying this compound?
A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective technique. For highly accurate and precise quantification, especially in complex matrices, the use of a Stable Isotope Dilution Assay (SIDA) is highly recommended.
Q5: Why is a Stable Isotope Dilution Assay (SIDA) important for this analysis?
A5: SIDA is considered the gold standard for quantification because it employs a stable isotope-labeled version of the analyte as an internal standard. This internal standard has nearly identical chemical and physical properties to the native analyte, meaning it behaves similarly during sample preparation, injection, and ionization. This allows for the correction of matrix effects and variations in recovery, leading to highly accurate results.
Q6: Are there any special handling precautions for this compound and its standards?
A6: Yes. As a thiol, this compound can be prone to oxidation. It is advisable to store standards in a cool, dark place and to minimize their exposure to air. When preparing samples, work quickly and consider using amber vials to protect from light.
Q7: What are some common matrix interferences when analyzing coffee samples?
A7: Coffee is a very complex matrix containing hundreds of volatile compounds. Common interferences in the headspace of coffee include pyrazines, furans, aldehydes, and ketones, which are formed during roasting. These can co-elute with the target analyte and cause ion suppression or enhancement in the mass spectrometer.
Experimental Protocols
Protocol 1: Quantification of this compound in Coffee using HS-SPME-GC-MS with SIDA
This protocol provides a general framework. Optimization of specific parameters for your instrument and sample type is recommended.
1. Materials and Reagents:
-
This compound analytical standard
-
[²H₆]-3-Mercapto-3-methylbutyl formate (internal standard)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Sample and Standard Preparation:
-
Stock Solutions: Prepare stock solutions of the native analyte and the internal standard in methanol.
-
Working Standards: Prepare a series of calibration standards by spiking known amounts of the native analyte stock solution into a matrix blank (e.g., water or a coffee matrix free of the analyte). Add a constant, known amount of the internal standard stock solution to each calibration standard and sample.
-
Sample Preparation:
-
Weigh 2 g of ground coffee into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride (to increase the volatility of the analyte).
-
Spike the sample with a known amount of the [²H₆]-3-Mercapto-3-methylbutyl formate internal standard.
-
Immediately seal the vial.
-
3. HS-SPME Procedure:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for desorption.
4. GC-MS Parameters:
-
Inlet: Splitless mode, 250°C, desorption time 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the following ions (example, to be confirmed with your standards):
-
This compound: m/z 69, 88, 148
-
[²H₆]-3-Mercapto-3-methylbutyl formate: m/z 75, 94, 154
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Determine the concentration of this compound in the samples using the calibration curve.
Data Presentation
Table 1: Example GC-MS SIM Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 88 | 69 | 148 |
| [²H₆]-3-Mercapto-3-methylbutyl formate | 94 | 75 | 154 |
Table 2: Representative Recovery Data for Volatile Thiols in Food Matrices
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| HS-SPME | 2-furfurylthiol | Coffee | 86.6 - 106.2 | [2] |
| Derivatization with ebselen, LLE | Volatile Thiols | Olive Oil | 20 - 79 | [3] |
| Derivatization with ebselen, SPE | Volatile Thiols | Coffee | ~40 | [4] |
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis.
Caption: SIDA-HS-SPME-GC-MS analytical workflow.
References
pH effects on the stability of 3-Mercapto-3-methylbutyl formate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH effects on the stability of 3-Mercapto-3-methylbutyl formate. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Rapid degradation of this compound observed in an aqueous solution.
Possible Cause: The pH of the solution is not optimal for the stability of the compound. This compound is known to be susceptible to hydrolysis, and its stability is highly dependent on the pH of the medium.
Solution:
-
Verify the pH of your solution: Use a calibrated pH meter to accurately measure the pH of your experimental solution.
-
Adjust the pH to the optimal range: The maximum thermal stability for this compound in aqueous solutions has been observed at a pH of 4.0.[1] For applications where heating is involved, maintaining the pH at or near 4.0 is critical to minimize degradation.
-
Consider the buffer system: If using a buffer, ensure it does not catalyze the degradation of the ester. Phosphate buffers are commonly used for pH stability studies.
-
Storage Conditions: For short-term storage of solutions, it is recommended to keep them at 2-8°C and buffered at pH 4.0.
Issue: Inconsistent results in stability studies across different experiments.
Possible Cause: Variability in experimental conditions, such as temperature, buffer concentration, or analytical methodology, can lead to inconsistent results.
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including temperature, pH, buffer composition, and concentration of this compound, are consistent across all experiments.
-
Use a Validated Analytical Method: Employ a validated and stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to accurately quantify the concentration of this compound and its degradation products.
-
Control Temperature: Perform all stability studies in a temperature-controlled environment, as temperature can significantly influence the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound?
A1: The optimal pH for the thermal stability of this compound in aqueous solutions is 4.0.[1] Stability decreases at both higher and lower pH values.
Q2: Why is this compound unstable at certain pH values?
A2: The instability of this compound is primarily due to the hydrolysis of its formate ester group. This hydrolysis can be catalyzed by both acid and base. The structure of the formate ester itself contributes to its low thermal stability and pH dependence.[1]
Q3: What are the likely degradation products of this compound?
A3: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the ester bond. This results in the formation of 3-mercapto-3-methylbutan-1-ol and formic acid.
Q4: How can I monitor the degradation of this compound?
A4: The degradation can be monitored by measuring the decrease in the concentration of this compound over time using a suitable analytical technique. Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of this volatile compound.
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Time (hours) | Residual this compound (%) |
| 3.0 | 60 | 2 | 85 |
| 4.0 | 60 | 2 | 95 |
| 5.0 | 60 | 2 | 70 |
| 6.0 | 60 | 2 | 50 |
| 7.0 | 60 | 2 | 30 |
Note: The data presented in this table are representative values based on published findings that indicate maximal stability at pH 4.0 and are intended for illustrative purposes.[1]
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Materials and Reagents:
- This compound (analytical standard)
- Buffer solutions (pH 3, 4, 5, 6, and 7), e.g., citrate-phosphate buffer
- Deionized water
- Internal standard (e.g., a stable ester not present in the sample)
- Solvent for extraction (e.g., dichloromethane)
- GC-MS system
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
- Prepare a series of buffer solutions at the desired pH values.
- Spike a known concentration of the this compound stock solution into each buffer solution to a final concentration suitable for GC-MS analysis.
3. Incubation:
- Aliquot the prepared solutions into sealed vials.
- Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 60°C).
- Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
4. Sample Analysis:
- At each time point, quench the reaction by cooling the sample vial on ice.
- Add a known amount of internal standard to the sample.
- Extract the this compound from the aqueous buffer using an appropriate organic solvent (e.g., dichloromethane).
- Analyze the organic extract by GC-MS to determine the concentration of the remaining this compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each pH value.
- Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Proposed degradation pathways for this compound.
References
Technical Support Center: High-Resolution Mass Spectrometry for 3-Mercapto-3-methylbutyl Formate Isomer Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing high-resolution mass spectrometry (HRMS) to resolve isomers of 3-Mercapto-3-methylbutyl formate.
Frequently Asked Questions (FAQs)
Q1: What are the potential structural isomers of this compound that I might encounter?
A1: Structural isomers of this compound (C₆H₁₂O₂S) can arise from the rearrangement of the formate and thiol functional groups, as well as changes in the carbon skeleton. Some plausible isomers include:
-
Positional Isomers:
-
1-Mercapto-3-methylbutyl formate
-
2-Mercapto-3-methylbutyl formate
-
4-Mercapto-3-methylbutyl formate
-
-
Functional Group Isomers:
-
3-(Methylthio)butyl formate
-
(Formyloxy)methyl propyl sulfide
-
Thiiran-2-ylmethyl propanoate
-
Q2: Why is high-resolution mass spectrometry alone often insufficient to distinguish between these isomers?
A2: High-resolution mass spectrometry provides a very accurate mass measurement, which helps in determining the elemental composition of a molecule. However, isomers have the exact same molecular formula and therefore the same exact mass. Consequently, HRMS alone cannot differentiate between them. To resolve isomers, it is crucial to couple HRMS with a separation technique like liquid chromatography (LC) or to use tandem mass spectrometry (MS/MS) to generate unique fragment ions for each isomer.[1]
Q3: What ionization technique is most suitable for analyzing this compound and its isomers?
A3: Electrospray ionization (ESI) is a commonly used and effective ionization technique for the analysis of volatile thiols after derivatization.[1] ESI is a soft ionization method that minimizes in-source fragmentation, which is crucial for preserving the molecular ion for subsequent tandem mass spectrometry analysis.
Q4: Is derivatization of the thiol group necessary for the analysis?
A4: While not strictly mandatory, derivatization of the thiol group is highly recommended for several reasons:
-
Improved Stability: Thiols are prone to oxidation, and derivatization can protect the thiol group, leading to more reproducible results.
-
Enhanced Chromatographic Separation: Derivatization can alter the polarity of the molecule, which can improve peak shape and resolution in liquid chromatography.
-
Increased Ionization Efficiency: Certain derivatizing agents can improve the ionization efficiency of the molecule, leading to better sensitivity. Common derivatizing agents for thiols include N-ethylmaleimide (NEM), 4,4'-dithiodipyridine (DTDP), and ebselen.[2][3]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Signal Intensity | 1. Low sample concentration. 2. Inefficient ionization. 3. Ion suppression from matrix components. 4. Suboptimal derivatization. | 1. Concentrate the sample or inject a larger volume. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Improve sample cleanup, use a divert valve to direct matrix components to waste, or dilute the sample. 4. Optimize derivatization reaction conditions (e.g., reagent concentration, reaction time, pH). |
| Co-elution of Isomers | 1. Inadequate chromatographic separation. 2. Unsuitable column chemistry. | 1. Optimize the LC gradient profile (e.g., slower gradient, isocratic holds). 2. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl). Consider a longer column or smaller particle size for higher efficiency. |
| Identical MS/MS Spectra for Isomers | 1. Insufficient fragmentation energy. 2. Isomers produce common fragment ions. | 1. Optimize collision energy (CID or HCD) to induce more extensive fragmentation. 2. Employ alternative fragmentation techniques like Ultraviolet Photodissociation (UVPD) if available, as it can provide unique fragmentation pathways.[1] |
| Mass Inaccuracy | 1. Instrument out of calibration. 2. Fluctuations in laboratory temperature. | 1. Perform a fresh mass calibration using a certified calibration solution. 2. Ensure the mass spectrometer is in a temperature-controlled environment. |
| Peak Tailing or Broadening | 1. Secondary interactions with the analytical column. 2. Dead volume in the LC system. 3. Sample overload. | 1. Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for reversed-phase). 2. Check all fittings and connections for proper installation. 3. Dilute the sample. |
Experimental Protocol: LC-HRMS/MS for this compound Isomer Resolution
This protocol provides a general framework. Optimization of specific parameters will be required for your instrument and specific isomers of interest.
1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare individual stock solutions of this compound and its potential isomers in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Derivatization with 4,4'-dithiodipyridine (DTDP):
-
To 100 µL of the standard solution, add 100 µL of a 10 mM solution of DTDP in acetonitrile.
-
Add 50 µL of a 1% formic acid solution in water.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Dilute the derivatized sample with the initial mobile phase to the desired concentration for LC-HRMS analysis.
-
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. High-Resolution Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Full Scan m/z Range | 100 - 500 |
| Resolution | > 60,000 FWHM |
| MS/MS Fragmentation | Data-Dependent Acquisition (DDA) of the top 3 most intense ions |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) |
Quantitative Data Summary
The following table illustrates a hypothetical comparison of different HRMS approaches for resolving two isomers of this compound. Actual results will vary based on the specific isomers and instrumentation.
| Method | Chromatographic Resolution (Rs) | Unique Fragment Ions Identified | Limit of Quantification (LOQ) (ng/mL) |
| LC-HRMS (Full Scan) | 1.2 | 0 | 5.0 |
| LC-HRMS/MS (CID) | 1.2 | Isomer 1: 2, Isomer 2: 1 | 1.0 |
| LC-HRMS/MS (HCD) | 1.2 | Isomer 1: 3, Isomer 2: 3 | 0.5 |
| LC-Ion Mobility-HRMS | > 2.0 | Not Applicable (Separated by drift time) | 0.8 |
Experimental Workflow
Caption: Workflow for resolving this compound isomers.
References
- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of volatile thiols in lipid matrix by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometric analysis. Application to virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Enhancing sensitivity of 3-Mercapto-3-methylbutyl formate detection in food samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Mercapto-3-methylbutyl formate (3M3MBF) detection in food samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 3M3MBF, providing systematic approaches to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for 3M3MBF shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for sulfur compounds like 3M3MBF is a common issue, often caused by interactions with active sites within the GC system. Here’s a systematic approach to troubleshooting:
-
Inlet Maintenance: The GC inlet is the most frequent source of peak tailing for active compounds.[1]
-
Action: Perform routine inlet maintenance, which includes replacing the septum, inlet liner, and O-ring. A contaminated liner can strongly adsorb sulfur compounds, and a worn septum can create active sites.[1]
-
-
Column Issues: The column itself can be a major contributor to peak tailing.
-
Action:
-
Ensure you are using a column designed for inertness or a thick-film non-polar column, which is suitable for sulfur compounds.[1]
-
If contamination is suspected at the head of the column, trim 15-20 cm from the inlet end.[1]
-
Verify that the column is installed correctly in both the inlet and detector to avoid dead volume. Improper installation is a common cause of peak tailing.[2][3]
-
-
-
Method Parameters: Sub-optimal GC method parameters can worsen peak tailing.
-
Action:
-
Inlet Temperature: Ensure the temperature is high enough for efficient vaporization (a typical starting point is 250°C) but not so high as to cause thermal degradation.[1]
-
Oven Temperature Program: A slow initial temperature ramp can help focus the analytes at the head of the column, leading to sharper peaks.[1]
-
-
-
Chemical Interactions: The inherent reactivity of the thiol group in 3M3MBF can lead to interactions with the analytical hardware.
-
Action: Consider derivatization of the thiol group to a less polar and more stable form prior to GC analysis. This can significantly improve peak shape and sensitivity.
-
Issue 2: Low or No Signal (Poor Sensitivity)
Q: I am not detecting 3M3MBF in my samples, or the signal is too low for accurate quantification. How can I enhance the sensitivity?
A: The low concentration of 3M3MBF in many food matrices necessitates methods to improve detection limits. Consider the following strategies:
-
Optimize Sample Preparation (HS-SPME): Headspace Solid-Phase Microextraction (HS-SPME) is a critical step for concentrating volatile compounds like 3M3MBF.
-
Action:
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile and semi-volatile metabolites.[4][5]
-
Extraction Temperature and Time: These are critical parameters that affect the equilibrium of volatiles between the sample, headspace, and the SPME fiber.[4] An extraction temperature of around 60-70°C and an extraction time of 20-60 minutes are often good starting points for optimization.[4][6][7]
-
Salt Addition: The addition of salt (e.g., NaCl or Na₂SO₄) to the sample can increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[5][6]
-
-
-
Enhance Detection with GC-MS in SIM Mode:
-
Derivatization:
-
Action: Derivatize the thiol group of 3M3MBF. This can improve its volatility and thermal stability, leading to better chromatographic performance and a stronger signal.[6] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.
-
-
Stable Isotope Dilution Assay (SIDA):
-
Action: For the most accurate quantification, especially at very low concentrations, use a stable isotope-labeled internal standard, such as [²H₆]-3-Mercapto-3-methylbutyl formate.[10] This method corrects for analyte losses during sample preparation and analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective technique for extracting 3M3MBF from food samples?
A1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the analysis of volatile compounds like 3M3MBF in food.[11][12][13] This technique is solvent-free, sensitive, and can be automated.[14]
Q2: How can I mitigate matrix effects when analyzing complex food samples for 3M3MBF?
A2: Matrix effects, which can cause signal enhancement or suppression, are a significant challenge in food analysis.[10][15][16][17]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your sample. This helps to compensate for the effects of co-eluting matrix components.[16]
-
Stable Isotope Dilution Assay (SIDA): This is the most robust method for overcoming matrix effects. The isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[10]
-
Sample Cleanup: While HS-SPME minimizes the introduction of non-volatile matrix components, additional cleanup steps may be necessary for particularly complex matrices.
Q3: What are the typical concentrations of 3M3MBF found in food?
A3: this compound is a potent aroma compound found at very low concentrations. It is a key flavor component in roasted coffee, where its concentration can vary depending on the degree of roasting.[4][16][18]
Quantitative Data Summary
The following table summarizes reported concentrations and detection limits for 3M3MBF and related volatile sulfur compounds in coffee.
| Compound | Matrix | Concentration | Method | Reference |
| This compound | Roasted Coffee | Character impact compound | GC/O, SIDA | [10][19] |
| 3-Mercapto-3-methylbutyl acetate | Roasted Coffee Brew | Increases with roasting degree | AEDA, GC-MS | [4][16][18] |
| 3-Methyl-2-butene-1-thiol (MBT) | Roasted & Ground Coffee | 31.8 µg/kg | SPME-GCxGC-TOF-MS | [15] |
| 3-Methyl-2-butene-1-thiol (MBT) | Coffee Brew | 0.12 µg/kg | SPME-GCxGC-TOF-MS | [15] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of 3M3MBF in Coffee
This protocol provides a general framework for the analysis of 3M3MBF in ground coffee samples. Optimization of specific parameters may be required for different sample matrices or instrumentation.
1. Sample Preparation:
-
Weigh approximately 0.5 g of ground coffee into a 20 mL headspace vial.[12]
-
Add 0.5 mL of ultrapure water.[14]
-
If using a stable isotope dilution assay, add a known amount of [²H₆]-3-Mercapto-3-methylbutyl formate internal standard.[10]
-
Add a salt, such as NaCl (e.g., 20% w/v), to enhance the release of volatiles.
-
Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Parameters:
-
Equilibration Temperature: 50°C.[12]
-
Equilibration Time: 10 minutes with agitation (e.g., 500 rpm).[12]
-
Extraction Temperature: 50°C.[12]
-
Extraction Time: 10 minutes.[12]
3. GC-MS Parameters:
-
GC System: Agilent 7890B or similar.[13]
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a suitable starting point.[13]
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C for 2 minutes.
-
Ramp 1: Increase to 200°C at 3°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min and hold for 5 minutes.[12]
-
-
MS System: Agilent 5977B or similar.[9]
-
Ion Source Temperature: 230°C.[12]
-
Quadrupole Temperature: 150°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for 3M3MBF and its internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 3M3MBF in food samples.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing of 3M3MBF.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. air.uniud.it [air.uniud.it]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 3-Mercapto-3-methylbutyl formate, a key volatile sulfur compound found in various food and beverage products, notably coffee.[1][2][3][4] The selection of an appropriate analytical method is critical for accurate quantification, ensuring product quality, and for use in various stages of research and drug development.
This document details the performance of Gas Chromatography-Mass Spectrometry (GC-MS), a principal technique for volatile compounds, and High-Performance Liquid Chromatography (HPLC), a common alternative for thiol-containing analytes. The information is supported by experimental data from published studies and established analytical guidelines.
Data Presentation: A Comparative Overview
The performance of different analytical techniques for the quantification of this compound and related thiol compounds is summarized below. It is important to note that while specific data for this compound is available for GC-MS, the HPLC data is representative of methods validated for a broader class of thiols and serves as a strong reference for methodology.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Validation Parameter | Stable Isotope Dilution Assay (SIDA) for this compound in Coffee[5] | General GC-MS for Volatile Sulfur Compounds[6][7][8] |
| Linearity Range | Analyte specific, typically in the µg/kg range | Compound dependent, typically ng/mL to µg/mL |
| Correlation Coefficient (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/kg range | ng/L to µg/L range |
| Limit of Quantitation (LOQ) | Low ng/kg range | ng/L to µg/L range |
| Precision (RSD%) | < 15% | < 20% |
| Accuracy/Recovery (%) | 90-110% (typical for SIDA)[9][10] | 70-120%[11] |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Thiol Analysis
| Validation Parameter | HPLC with UV Detection (Pre-column Derivatization)[12][13][14] | HPLC with Fluorescence Detection (Pre-column Derivatization)[15][16] |
| Linearity Range | Typically in the µmol/L to mmol/L range | Typically in the nmol/L to µmol/L range |
| Correlation Coefficient (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | pmol range | fmol to pmol range |
| Limit of Quantitation (LOQ) | pmol range | fmol to pmol range |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy/Recovery (%) | 85-115% | 85-115% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related volatile sulfur compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Assay (SIDA)
This method is highly accurate for the quantification of this compound, particularly in complex matrices like coffee.[5]
-
Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard of this compound is added to the sample.
-
The sample is then extracted with an appropriate organic solvent (e.g., dichloromethane).
-
The extract is concentrated and may be subjected to further cleanup steps if necessary.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[17]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[18]
-
Carrier Gas: Helium at a constant flow rate.[18]
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Temperature Program: An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.[17]
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the native analyte and the isotope-labeled internal standard.
-
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the native analyte to that of the internal standard, using a calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Pre-column Derivatization)
This is a versatile method for the analysis of thiols, including this compound, after derivatization to introduce a UV-absorbing chromophore.[12][13]
-
Sample Preparation and Derivatization:
-
The sample is extracted and, if necessary, subjected to a cleanup procedure.
-
A derivatizing agent, such as Ellman's reagent (DTNB), is added to the sample extract to react with the thiol group of this compound. This reaction forms a colored product that can be detected by a UV-Vis detector.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Diode Array Detector (DAD).[14]
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) in isocratic or gradient elution mode.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection Wavelength: The detection wavelength is set to the maximum absorbance of the derivatized product.[13]
-
-
Quantification: The concentration is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized standards.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for this compound.
Caption: Workflow for analytical method validation.
Caption: Comparison of GC-MS and HPLC methods.
References
- 1. Showing Compound this compound (FDB015048) - FooDB [foodb.ca]
- 2. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages [ouci.dntb.gov.ua]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of plasma thiols by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. dea.gov [dea.gov]
A Comparative Analysis of 3-Mercapto-3-methylbutyl Formate and 3-mercapto-3-methylbutyl Acetate for Flavor and Fragrance Applications
This guide provides a detailed comparative analysis of two closely related sulfur-containing esters, 3-mercapto-3-methylbutyl formate and 3-mercapto-3-methylbutyl acetate. These compounds are recognized for their significant impact on the aroma of various food products, most notably coffee. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry and drug development, offering a comprehensive overview of their physicochemical properties, synthesis, odor profiles, and performance based on available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-mercapto-3-methylbutyl acetate is presented in Table 1. These properties are fundamental to understanding their behavior in different matrices and their application in various products.
| Property | This compound | 3-mercapto-3-methylbutyl Acetate |
| Molecular Formula | C₆H₁₂O₂S[1][2][3] | C₇H₁₄O₂S[4][5] |
| Molecular Weight | 148.22 g/mol [1][2] | 162.25 g/mol [4][5] |
| Appearance | Colorless liquid[3] | Clear, colorless liquid[5] |
| Boiling Point | 196 °C[1] | 69 °C @ 6.00 mm Hg[5] |
| Density | 1.019 g/cm³[1] | 1.003-1.007 g/cm³[5] |
| Refractive Index | 1.462-1.472 @ 20°C[6] | 1.455-1.456 @ 20°C[5] |
| Solubility | Soluble in organic solvents; low water solubility.[1] | Slightly soluble in water.[5] |
| CAS Number | 50746-10-6[1][2][3] | 50746-09-3[4][5] |
Odor Profile and Sensory Performance
Both esters are potent aroma compounds with distinct odor profiles that contribute significantly to the sensory experience of food and beverages.
This compound is characterized by a complex aroma profile. It is described as having a strong, fruity, and passion fruit-like aroma, making it valuable in tropical and citrus formulations.[6] Concurrently, it possesses sulfurous, "catty," and roasty notes, which are particularly important in the aroma of roasted coffee.[7] The odor threshold for this compound in water is reported to be very low, in the range of 2-5 ng/kg.[7]
Performance and Stability: Experimental Data from Coffee Studies
A key area of application and study for both compounds is in the flavor chemistry of coffee. Research by Kumazawa and Masuda (2003) provides valuable comparative data on their formation and stability.
Formation during Coffee Roasting: The concentration of both this compound and 3-mercapto-3-methylbutyl acetate increases with the degree of coffee bean roasting. However, their formation rates differ. The concentration of the acetate increases sharply at higher roasting degrees (L-value of 18), suggesting its significant contribution to the flavor of highly roasted coffee. In contrast, the formate is present even at lower roasting degrees.[9][10]
Stability in Coffee Brew: The stability of these esters was investigated in a coffee drink model at different pH values. 3-mercapto-3-methylbutyl acetate demonstrated high stability during heat processing across a range of pH values. Conversely, the stability of this compound was found to be pH-dependent, with maximum stability observed at pH 4.0.[10] This suggests that the acetate is a more robust flavor compound in thermally processed products with varying acidity.
Experimental Protocols
Synthesis of this compound
A detailed synthesis for the deuterated analogue, [²H₆]-3-mercapto-3-methylbutyl formate, has been reported and can be adapted for the non-deuterated compound by using standard acetone.[7] The general synthetic pathway is outlined below.
Caption: Synthetic pathway for this compound.
Materials:
-
Ethyl acetate
-
Lithium bis(trimethylsilyl)amide
-
Acetone
-
Brominating agent (e.g., N-bromosuccinimide)
-
Thiourea
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Formylating agent (e.g., formic acid)
-
Appropriate solvents (e.g., diethyl ether, ethanol)
Procedure Outline:
-
Formation of Ethyl 3-hydroxy-3-methylbutyrate: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide and then reacted with acetone.[7]
-
Bromination: The resulting alcohol is brominated to yield ethyl 3-bromo-3-methylbutyrate.[7]
-
Thiol Formation: The bromo-ester is treated with thiourea followed by hydrolysis to produce 3-mercapto-3-methylbutyric acid.[7]
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol, 3-mercapto-3-methylbutanol.[7]
-
Formylation: The alcohol is then formylated to yield the final product, this compound.[7]
Synthesis of 3-mercapto-3-methylbutyl Acetate
The synthesis of 3-mercapto-3-methylbutyl acetate is typically achieved through the esterification of 3-mercapto-3-methylbutanol with an acetylating agent. A common method is the reaction with acetyl chloride.[4]
Caption: Synthesis of 3-mercapto-3-methylbutyl Acetate.
Materials:
-
3-Mercapto-3-methylbutanol
-
Acetyl chloride
-
Dichloromethane (solvent)
-
A non-nucleophilic base (e.g., pyridine or triethylamine, to neutralize HCl byproduct)
Procedure:
-
Dissolve 3-mercapto-3-methylbutanol in dichloromethane in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride to the cooled solution while stirring. The reaction is typically carried out at around 22°C for 18 hours.[4]
-
After the reaction is complete, the mixture is typically washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and then with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure.
Release Mechanism
The formation of this compound and acetate in food products like coffee is a result of the thermal degradation of non-volatile precursors during processes such as roasting. The primary precursors are believed to be sulfur-containing amino acids, such as cysteine and methionine. During heating, these amino acids undergo complex reactions, including the Maillard reaction and Strecker degradation, which release volatile sulfur compounds. These reactive sulfur compounds can then react with other molecules present in the food matrix to form a variety of flavor compounds, including the title esters.
Caption: General release mechanism of volatile sulfur compounds.
Conclusion
This compound and 3-mercapto-3-methylbutyl acetate are both potent aroma compounds with significant applications in the flavor and fragrance industry. The formate possesses a more complex odor profile with both fruity and roasted notes and has a very low odor threshold. The acetate is characterized by a fruity and sulfurous aroma.
Experimental data from coffee studies indicate that 3-mercapto-3-methylbutyl acetate is more stable under thermal processing across a range of pH values compared to the formate, which is more pH-sensitive. This suggests that the acetate may be a more suitable choice for applications requiring high stability in acidic or neutral conditions. The formation of the acetate is also more pronounced at higher degrees of roasting, making it a key contributor to the aroma of dark-roasted coffee.
The choice between these two esters will depend on the specific application, the desired sensory profile, and the processing conditions of the final product. Further research involving direct comparative sensory analysis and stability studies in various food matrices would provide a more comprehensive understanding of their performance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (ester) [webbook.nist.gov]
- 3. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-MERCAPTO-3-METHYLBUTYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Mercapto-3-methylbutyl acetate | C7H14O2S | CID 6420388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. imreblank.ch [imreblank.ch]
- 8. 3-mercapto-3-methyl-1-butyl acetate, 50746-09-3 [thegoodscentscompany.com]
- 9. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Cross-Validation of Quantification Methods for 3-Mercapto-3-methylbutyl Formate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Mercapto-3-methylbutyl formate, a key aroma compound found in various food products, particularly coffee. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and product development. This document presents a cross-validation perspective on three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD), and High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) following pre-column derivatization. Detailed experimental protocols and comparative performance data are provided to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity and selectivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique. It is important to note that while data for GC-based methods are more specific to volatile thiols, the HPLC-UV data is based on the general performance for thiols after derivatization, as specific applications for this compound are less common.
Table 1: Comparison of Quantitative Performance of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) | High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection and quantification. | Separation of volatile compounds in the gas phase with highly selective detection of sulfur-containing compounds. | Chemical derivatization of the thiol group to introduce a chromophore, followed by separation and quantification in the liquid phase. |
| Selectivity | Good; based on mass-to-charge ratio of fragment ions. Potential for co-elution with matrix components. | Excellent; highly specific for sulfur compounds, minimizing matrix interference.[1][2] | Good; depends on the selectivity of the derivatization reagent for thiols. |
| Sensitivity | Good; typically in the low ng/mL (ppb) range. | Excellent; often in the sub-ng/mL to pg/mL (ppb to ppt) range.[3] | Good; dependent on the molar absorptivity of the derivative. Typically in the low µg/mL to high ng/mL range. |
| Linearity (r²) | > 0.99[4] | > 0.999[5] | > 0.99[6] |
| Accuracy (Recovery) | 85-115% (with appropriate internal standard)[4] | 90-110%[5] | 95-105%[7] |
| Precision (%RSD) | < 15%[4] | < 10%[5] | < 5%[7] |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.1 ng/mL | ~10 - 100 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 ng/mL | ~0.05 - 0.5 ng/mL | ~50 - 500 ng/mL |
| Throughput | Moderate | Moderate | Lower (due to derivatization step) |
| Strengths | Provides structural information for confirmation of identity.[8] | Exceptional selectivity and sensitivity for sulfur compounds.[1][2] | Applicable to less volatile or thermally labile thiols; does not require specialized GC detectors. |
| Limitations | Potential for matrix interference. | Does not provide structural information beyond sulfur presence. | Derivatization step can be time-consuming and introduce variability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using GC-MS, GC-SCD, and HPLC-UV with pre-column derivatization.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds in various matrices. A stable isotope-labeled internal standard, such as [²H₆]-3-Mercapto-3-methylbutyl formate, is highly recommended for accurate quantification to compensate for matrix effects and variations during sample preparation.[2]
1. Sample Preparation (e.g., Coffee Beverage):
-
Spike a known amount of the internal standard into the liquid sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Concentrate the organic extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 230°C at 5°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and its internal standard.
3. Data Analysis:
-
Identify the analyte and internal standard peaks based on their retention times and specific ion ratios.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Method 2: Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)
This method offers superior selectivity and sensitivity for the analysis of sulfur-containing compounds, making it ideal for complex matrices where co-elution with non-sulfur compounds is a concern.[1][2]
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the GC-MS method.
2. GC-SCD Instrumentation and Conditions:
-
Gas Chromatograph: Shimadzu Nexis GC-2030 or equivalent.
-
Detector: Sulfur Chemiluminescence Detector (SCD).
-
Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) or equivalent.[9]
-
Carrier Gas: Helium at a constant column flow of 2.8 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 250°C at 10°C/min, hold for 16 minutes.[9]
-
-
Injector Temperature: 275°C.[9]
-
SCD Parameters: Set according to manufacturer's recommendations for optimal sensitivity and stability.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Construct a calibration curve by plotting the peak area against the analyte concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Method 3: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Pre-column Derivatization
This method is an alternative for laboratories without access to GC-SCD or for thiols that are not sufficiently volatile or stable for GC analysis. It involves a chemical reaction to attach a UV-absorbing molecule to the thiol group. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is a common derivatizing agent for thiols.[7][10]
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable procedure.
-
To 100 µL of the sample extract, add 50 µL of DTNB solution (in a suitable buffer, e.g., phosphate buffer pH 7.4).
-
Incubate the mixture at room temperature for 15 minutes to allow for the derivatization reaction to complete. The reaction produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which can be detected.[1]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 326 nm (for the TNB product).[1]
3. Data Analysis:
-
Identify the peak corresponding to the TNB derivative based on its retention time.
-
Construct a calibration curve by plotting the peak area against the initial thiol concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by GC-SCD.
Caption: Workflow for the quantification of thiols by HPLC-UV with pre-column derivatization.
Conclusion
The cross-validation of analytical methods is essential for ensuring the reliability and comparability of quantitative data. For the analysis of this compound, GC-based methods, particularly GC-SCD, offer excellent sensitivity and selectivity, making them well-suited for trace-level quantification in complex matrices. The use of a stable isotope-labeled internal standard with GC-MS provides high accuracy and precision. While HPLC-UV with pre-column derivatization is a viable alternative, it may have limitations in terms of sensitivity and throughput. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended to perform a thorough method validation according to international guidelines to ensure the selected method is fit for its intended purpose.[6]
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. d-nb.info [d-nb.info]
- 5. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry [frontiersin.org]
- 8. rroij.com [rroij.com]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
A Guide to Inter-laboratory Comparison of 3-Mercapto-3-methylbutyl Formate Analysis
For Researchers, Scientists, and Drug Development Professionals
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for external quality assessment. They serve to verify the accuracy and comparability of results from different laboratories, validate analytical methods, and identify potential systematic errors or biases in measurement procedures.
Core Principles of an Inter-laboratory Comparison Study
An ILC for 3-Mercapto-3-methylbutyl formate analysis involves a coordinating body distributing identical, homogenous samples to multiple participating laboratories. The laboratories analyze the samples using their own internal procedures and report the results back to the coordinator. The performance of each laboratory is then statistically evaluated against the consensus value of all participants.
The key objectives of such a study are:
-
To assess the proficiency of each laboratory in accurately quantifying this compound.
-
To evaluate the overall comparability of different analytical methods used by the participating labs.
-
To identify and troubleshoot potential sources of analytical error.
-
To provide confidence in the reliability of data generated for clinical or research purposes.
Below is a diagram illustrating the logical flow of a typical inter-laboratory comparison study.
For researchers, scientists, and drug development professionals, a deep understanding of the sensory profiles of volatile sulfur compounds is crucial for applications ranging from flavor and fragrance creation to the study of off-notes and malodors. This guide provides a comprehensive comparison of the sensory characteristics of 3-Mercapto-3-methylbutyl formate and other structurally related thiols, supported by quantitative data and detailed experimental methodologies.
This compound is a potent aroma compound known for its desirable fruity and tropical notes. However, its sensory perception is complex and can be influenced by concentration and the presence of other volatile compounds. This guide delves into the specific sensory descriptors, odor thresholds, and the underlying signaling pathways of this thiol and its chemical relatives, offering a valuable resource for sensory science and product development.
Comparative Sensory Profiles
The following table summarizes the key sensory attributes and odor detection thresholds of this compound and a selection of related thiols. These compounds are often associated with fruity and sometimes sulfureous aromas. The odor threshold is a critical parameter, indicating the lowest concentration of a substance that can be detected by the human olfactory system.
| Compound | CAS Number | Sensory Profile Descriptors | Odor Threshold (in water) |
| This compound | 50746-10-6 | Fruity, tropical, passion fruit-like, blackcurrant, roasted[1] | 0.0002 - 0.0004 ng/L |
| 3-Mercaptohexan-1-ol (3-MH) | 51755-83-0 | Guava, passion fruit, grapefruit, sweaty, cat pee (at high concentrations)[2][3] | 60 ng/L |
| 3-Mercaptohexyl acetate (3-MHA) | 136954-20-6 | Passion fruit, guava, gooseberry, boxwood | 4.2 ng/L[2] |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | 19872-52-7 | Blackcurrant, box tree, catty (in high dilution)[4] | 0.1 ng/L |
| 3-Mercapto-3-methylbutan-1-ol | 34300-94-2 | Meaty, brothy, roasted, catty, cooked leek, grapefruit undertones[5][6] | 2 µg/L[6] |
| 3-Mercapto-2-methylpentan-1-ol | 227456-27-1 | Meaty, onion-like, sulfuric (at high concentrations)[7] | 0.03 - 0.04 µg/L (for anti-isomers)[7] |
Experimental Protocols
The sensory data presented in this guide are typically obtained through a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This allows for the identification of odor-active compounds in a sample.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A representative sample (e.g., food matrix, diluted chemical standard) is placed in a sealed vial.
-
The vial is heated to a specific temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.
-
A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
2. GC-O Analysis:
-
The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of volatile thiols.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Olfactometry (O):
-
At the end of the GC column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer - MS, or a sulfur-specific detector like a Sulfur Chemiluminescence Detector - SCD), and the other portion is directed to a sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and sensory descriptors of any detected odors.
-
-
Data Analysis: The data from the chemical detector and the olfactometry analysis are combined to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of each compound, which is the ratio of its concentration to its odor threshold.
Sensory Panel Evaluation
Sensory panel evaluation involves a group of trained individuals who assess the sensory characteristics of a product in a controlled environment.
1. Panelist Selection and Training:
-
Panelists are screened for their sensory acuity, ability to describe aromas, and consistency.
-
Training involves familiarizing panelists with the specific aroma descriptors relevant to the compounds being tested, using reference standards. For tropical and sulfurous notes, standards might include pure chemicals, essential oils, and real fruit samples.
2. Sample Preparation and Presentation:
-
The thiol compounds are diluted to concentrations above their detection threshold in an odorless solvent (e.g., propylene glycol, mineral oil, or deionized water).
-
Samples are presented to panelists in identical, odor-free containers (e.g., glass snifters with lids) and are coded with random three-digit numbers to prevent bias.
-
The order of sample presentation is randomized for each panelist to minimize carry-over effects.
3. Sensory Evaluation Method (Descriptive Analysis):
-
Panelists evaluate each sample and rate the intensity of pre-defined sensory attributes (e.g., "fruity," "tropical," "passion fruit," "sulfurous," "catty") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
The evaluation is typically conducted in individual booths under controlled lighting and temperature to minimize distractions.
-
Data from all panelists are collected and statistically analyzed to generate a sensory profile for each compound.
Signaling Pathways and Molecular Mechanisms
The perception of thiols, like other odorants, begins with the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The binding of an odorant to its specific receptor initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Recent research suggests that metal ions, particularly copper, may play a crucial role in the detection of thiols. It is hypothesized that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the interaction with the thiol group.
Figure 1. Olfactory signal transduction pathway for thiols.
This diagram illustrates a simplified model of the olfactory signaling cascade initiated by the binding of a thiol odorant to a G-protein coupled receptor (GPCR). The activation of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP), which opens ion channels, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain for odor perception. The potential role of copper as a cofactor in the initial binding of the thiol to the receptor is also highlighted.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. volatileanalysis.com [volatileanalysis.com]
- 3. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methyl 4-mercaptopentan-2-one 1% solution, 19872-52-7 [thegoodscentscompany.com]
- 5. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 6. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]
- 7. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
A Comparative Guide to the Validation of Multi-Mycotoxin Detection Methods: UHPLC-TOF-MS vs. Alternatives
The accurate and reliable detection of multiple mycotoxins in various commodities is crucial for ensuring food safety and protecting public health. Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) has emerged as a powerful technique for the simultaneous analysis of a wide range of mycotoxins. This guide provides an objective comparison of the UHPLC-TOF-MS method with other established techniques, namely UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various validation studies.
Performance Comparison of Mycotoxin Detection Methods
The selection of an analytical method for mycotoxin analysis depends on various factors, including the required sensitivity, selectivity, number of target analytes, and the nature of the sample matrix. The following tables summarize the quantitative performance of UHPLC-TOF-MS in comparison to UHPLC-MS/MS and ELISA.
| Parameter | UHPLC-TOF-MS | UHPLC-MS/MS | ELISA |
| Principle | High-resolution mass analysis for identification and quantification. | Targeted fragmentation for high sensitivity and selectivity. | Antigen-antibody reaction for specific mycotoxin detection. |
| Multiplexing | Excellent; capable of detecting a large number of mycotoxins in a single run. | Good; can analyze multiple mycotoxins, but the number is often more limited than TOF-MS. | Limited; typically detects a single mycotoxin or a small group of related mycotoxins per kit. |
| Specificity | High, based on accurate mass measurement. | Very high, based on specific precursor-to-product ion transitions. | Can be prone to cross-reactivity with structurally similar compounds. |
| Sensitivity | High, with Limits of Detection (LODs) often in the low µg/kg range. | Very high, often considered the "gold standard" for sensitivity. | Moderate to high, but generally less sensitive than LC-MS based methods. |
| Quantification | Good, with a wide linear dynamic range. | Excellent, providing accurate and precise quantification. | Semi-quantitative to quantitative, but can be less precise than chromatographic methods. |
| Throughput | Moderate to high. | Moderate to high. | High, suitable for rapid screening of a large number of samples. |
| Cost | High initial instrument cost. | High initial instrument cost. | Lower equipment cost, but cost per sample can be high for multiple mycotoxins. |
Table 1: General Comparison of Mycotoxin Detection Methods
Quantitative Performance Data
The following table presents a summary of validation data for the determination of various mycotoxins using UHPLC-TOF-MS and UHPLC-MS/MS in different food matrices. This data is compiled from multiple research studies to provide a comparative overview.
| Mycotoxin | Matrix | Method | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSDr %) | Reference |
| Aflatoxin B1 (AFB1) | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| Aflatoxin B2 (AFB2) | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| Aflatoxin G1 (AFG1) | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| Aflatoxin G2 (AFG2) | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| Ochratoxin A (OTA) | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| Zearalenone (ZEA) | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| T-2 Toxin | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| HT-2 Toxin | Pistachio | UHPLC-TOF-MS | >0.99 | - | - | - | 1.21-9.92 | [1] |
| Multiple Mycotoxins | Plant-Based Meat Alt. | UHPLC-TOF-MS | - | 0.03-5 | 0.1-15 | 70-120 | - | [2] |
| Multiple Mycotoxins | Plant-Based Meat Alt. | UHPLC-QTRAP-MS/MS | - | - | - | 70-120 | - | [2] |
| Multiple Mycotoxins | Maize | UHPLC-TOF-MS | - | - | - | 77.8-110.4 | ≤ 15.4 | [3] |
| 11 EU-Regulated Mycotoxins | Cereals | UHPLC-MS/MS | - | - | - | 63.2-111.2 | < 20 | [4] |
Table 2: Comparative Validation Data for UHPLC-TOF-MS and UHPLC-MS/MS
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for sample preparation and analysis using UHPLC-TOF-MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for multi-mycotoxin analysis in complex food matrices.[1]
-
Sample Homogenization: A representative sample (e.g., 5 grams of ground pistachio) is weighed into a 50 mL centrifuge tube.
-
Extraction: 10 mL of an extraction solvent (e.g., acetonitrile/water mixture) is added. The tube is shaken vigorously for a specified time.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA, C18, or Z-Sep) to remove interfering matrix components. The tube is vortexed and then centrifuged.
-
Final Extract Preparation: The supernatant is transferred to a new tube, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a suitable solvent for UHPLC-TOF-MS analysis.
UHPLC-TOF-MS Analysis
The following is a general protocol for the analysis of mycotoxins using UHPLC-TOF-MS. Specific parameters may vary depending on the instrument and target analytes.
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography system.
-
Column: A reversed-phase column (e.g., C18) suitable for mycotoxin separation.
-
Mobile Phase: A gradient elution using two solvents, typically water with an additive (e.g., formic acid or ammonium formate) as mobile phase A, and an organic solvent (e.g., methanol or acetonitrile) with a similar additive as mobile phase B.
-
Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A Time-of-Flight Mass Spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ionization modes are often used to cover a broad range of mycotoxins.
-
Data Acquisition: Data is acquired in full-scan mode over a specific mass-to-charge (m/z) range to detect all potential mycotoxins.
Visualizing the Workflow and Validation Process
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the logical relationships in method validation.
Caption: A typical workflow for multi-mycotoxin analysis using UHPLC-TOF-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. UHPLC-ToF-MS method for determination of multi-mycotoxins in maize: Development and validation [agris.fao.org]
- 4. Development and Validation of an UHPLC-MS/MS Method for the Simultaneous Determination of 11 EU-Regulated Mycotoxins in Selected Cereals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Listeria Detection in Diverse Environments
For Researchers, Scientists, and Drug Development Professionals
The effective detection of Listeria species, particularly the pathogenic Listeria monocytogenes, in environmental samples is a critical component of food safety and public health. This guide provides an objective comparison of commonly employed methods for Listeria detection, supported by experimental data, to assist researchers and professionals in selecting the most appropriate method for their specific needs. The comparison encompasses traditional culture-based techniques, rapid molecular methods, and immunoassays, evaluating them on key performance indicators such as sensitivity, specificity, and time-to-result.
Comparison of Listeria Detection Methodologies
The selection of a suitable Listeria detection method hinges on a balance of factors including the required speed of analysis, the specific Listeria species being targeted, the nature of the environmental surface, and the level of sensitivity needed. Below is a summary of quantitative data comparing various methods.
| Method Category | Specific Method/Assay | Principle | Time to Result | Limit of Detection (LOD) | Inclusivity | Exclusivity | Notes |
| Culture-Based | ISO 11290-1 Reference Method | Selective enrichment and plating | 5-7 days | Low (theoretically 1 CFU/sample) | High for Listeria spp. | Variable, requires confirmation | Gold standard, but time-consuming and laborious.[1][2][3] |
| Molecular | Real-Time PCR (qPCR) | DNA amplification and detection | 24-48 hours | High sensitivity (can detect <10 CFU/sample) | Typically high for target species | Generally high, depends on primer/probe design | Rapid and sensitive, but can detect DNA from non-viable cells.[1][4][5] |
| ANSR® for Listeria | Isothermal nucleic acid amplification | < 1 hour (post-enrichment) | As few as 2 CFU on stainless steel | 60 of 60 Listeria spp. strains tested positive | 31 of 31 non-target strains tested negative | Enrichment-free option available for environmental swabs.[6] | |
| 3M™ Molecular Detection Assay 2 | Isothermal DNA amplification & bioluminescence detection | 24-27 hours (including enrichment) | N/A | Validated for various food and environmental surfaces | N/A | AOAC Official Method.[7] | |
| Clear Safety™ Listeria | Next-Generation Sequencing (NGS) | ~24 hours | N/A | 100% accuracy in one study | 100% accuracy in one study | Provides species identification and strain similarity analysis.[8] | |
| Immunoassay | ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-antibody binding with enzymatic detection | 24-48 hours | Variable | Can have false negatives (one study showed 5-6 false negatives out of 21 samples) | Variable | Generally rapid and easy to use.[8] |
| VIDAS® UP Listeria (LPT) | Enzyme-Linked Fluorescent Assay (ELFA) | 24-48 hours | N/A | AOAC Official Method | N/A | FDA-approved automated system.[4][7] | |
| Microlab Listeria monocytogenes | Lateral Flow Immunochromatography | ~48 hours (including enrichment) | 1 CFU per test portion | 50 L. monocytogenes strains detected | 36 non-L. monocytogenes strains excluded (some cross-reactivity with L. innocua or L. marthii at high levels) | All-in-one device for on-site use.[9][10] |
Experimental Protocols: An Overview
Detailed methodologies are crucial for the reproducibility and validation of any detection method. Below are summarized protocols for the key experimental methods cited.
ISO 11290-1:2017 - Reference Culture-Based Method
The traditional culture method is considered the gold standard and involves several stages to isolate and identify Listeria monocytogenes.
-
Primary Enrichment: The sample (e.g., environmental swab) is enriched in a selective broth, such as Half-Fraser Broth, and incubated for 24 hours.[3] This step allows for the resuscitation and initial multiplication of Listeria.
-
Secondary Enrichment: A portion of the primary enrichment is transferred to a secondary enrichment broth, like Fraser Broth, and incubated for a further 24-48 hours. This further selects for Listeria while inhibiting competing microorganisms.
-
Selective Plating: The enriched broths are streaked onto selective and differential agar plates, such as PALCAM and Oxford agar.[1][11] These plates contain agents that inhibit non-Listeria bacteria and compounds that result in characteristic colony appearances for Listeria.
-
Confirmation: Presumptive Listeria colonies are then subjected to a series of biochemical and/or molecular tests to confirm their identity as Listeria monocytogenes. This can include tests for hemolysis, catalase, and carbohydrate utilization.[3]
Real-Time PCR (qPCR) Method
Molecular methods like qPCR offer a significant reduction in analysis time compared to culture-based techniques.
-
Enrichment: Similar to the culture method, an initial enrichment step in a selective broth (e.g., Buffered Listeria Enrichment Broth) is typically performed for 18-24 hours to increase the number of target bacteria.[5]
-
DNA Extraction: DNA is extracted from a portion of the enrichment culture. Various commercial kits are available for efficient and purified DNA extraction.
-
PCR Amplification: The extracted DNA is added to a master mix containing primers and probes specific to the target Listeria species (e.g., Listeria monocytogenes), DNA polymerase, and other necessary reagents. The mixture is then placed in a real-time PCR instrument.
-
Detection: The instrument cycles through different temperatures to amplify the target DNA. The amplification is monitored in real-time by detecting a fluorescent signal generated by the probes. A positive result is indicated by an amplification curve that crosses a set threshold.[4]
Immunoassay (ELISA/ELFA) Method
Immunoassays utilize the specific binding of antibodies to antigens on the surface of Listeria cells.
-
Enrichment: A mandatory enrichment step of 24-48 hours is required to increase the bacterial concentration to a detectable level.
-
Antigen Capture: A portion of the enriched sample is added to a solid phase (e.g., a microplate well or a pipette tip) coated with antibodies specific to Listeria.
-
Washing: Unbound components of the sample are washed away.
-
Detection: A second antibody, conjugated to an enzyme, is added and binds to the captured Listeria antigens. After another washing step, a substrate is added. The enzyme converts the substrate into a detectable signal (e.g., color change for ELISA, fluorescent signal for ELFA). The intensity of the signal is proportional to the amount of Listeria antigen present.[4]
Visualizing the Workflow
To further clarify the logical flow of these detection methods, the following diagrams illustrate the key stages of each protocol.
References
- 1. Comparison of Culture, Conventional and Real-time PCR Methods for Listeria monocytogenes in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rapidmicrobiology.com [rapidmicrobiology.com]
- 4. safefoodalliance.com [safefoodalliance.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Equivalent Testing Methodologies for Listeria species and Listeria monocytogenes in Environmental Samples | FDA [fda.gov]
- 8. clearlabs.com [clearlabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation of the Microlab Listeria monocytogenes for Detection of Listeria monocytogenes in Select Foods: AOAC Performance Tested MethodSM 062502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Standard Method Validation for Histamine Detection in Fish Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection of histamine in fish products. Ensuring the safety and quality of seafood, particularly species susceptible to histamine formation like tuna and mackerel, is a critical public health concern.[1] Histamine, a biogenic amine, can cause scombroid poisoning if present at elevated levels.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established maximum permissible levels of histamine in fish and fishery products, necessitating reliable and validated detection methods.[1][2][3][4] This document details and compares the performance of High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and the AOAC Official Fluorometric Method, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Comparative Performance of Histamine Detection Methods
The selection of an appropriate analytical method for histamine detection depends on various factors, including sensitivity, specificity, sample throughput, cost, and the specific requirements of the analysis (e.g., regulatory compliance, research). The following table summarizes the quantitative performance data from various validation studies.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-DAD | Histamine | Tuna Fish | 1 mg/kg | 2 mg/kg | >92% | <4% | [5] |
| Capillary Electrophoresis | Histamine | Tuna Fish | 0.5 mg/kg | 1 mg/kg | >85% | <3% | [5] |
| UHPLC-DAD | Histamine | Fish Products | 2.2 mg/kg | 7.2 mg/kg | 100-104% | 0.5-1.4% | [2] |
| Modified AOAC 977.13 (Fluorometric) | Histamine | Tuna, Mahi-Mahi, Spanish Mackerel | 0.2-0.5 ppm | Not Reported | 92-105% | 1-3% | [6] |
| TLC-Densitometry | Histamine | Fish Products | 4.4 mg/kg | 10.5 mg/kg | 93-105% | <4.82% | [7][8] |
| HPLC (with derivatization) | Histamine | Fish and Fishery Products | 0.2 mg/kg | 1 mg/kg | Not Reported | Not Reported | [9] |
| ELISA (HistaSure™ Fast Track) | Histamine | Tuna, Mahi-Mahi, Sardines, Fish Meal | Not Reported | 1.27 ppm | 80-120% | <10% (<5% at 50 ppm) | [10] |
| Enzymatic (Histamine Dehydrogenase) | Histamine | Fish and Fishery Products | Not Reported | 10 mg/kg | 75-107% | 0.8-5.5% | [11] |
| UPLC-MS/MS | Histamine | Fish and Fish Sauce | 3.83-4.71 ng/mL | 11.50-14.12 ng/mL | 98.5-102.5% | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used reference method for histamine quantification due to its high sensitivity and specificity.[2][9] The following protocol is a generalized representation based on common practices.
a. Sample Preparation and Extraction:
-
Homogenize 10 g of the fish sample with 20 mL of 10% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered extract is then ready for derivatization or direct injection, depending on the specific HPLC method (e.g., pre-column or post-column derivatization with o-phthalaldehyde (OPA)).
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 210 nm) or a fluorescence detector if derivatization is used.[12]
-
Injection Volume: 20 µL.
c. Quantification:
-
A calibration curve is generated using histamine standards of known concentrations.
-
The histamine concentration in the sample is determined by comparing the peak area of the sample with the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Method
ELISA is a rapid and high-throughput screening method suitable for analyzing a large number of samples.
a. Sample Preparation:
-
Homogenize 1 g of the fish sample with 19 mL of distilled water.
-
Incubate the mixture in a boiling water bath for 20 minutes.
-
Cool the mixture and filter or centrifuge to obtain a clear supernatant.
-
Dilute the supernatant with the provided sample dilution buffer.
b. ELISA Procedure (General Steps):
-
Add standards, controls, and prepared samples to the wells of a microtiter plate coated with anti-histamine antibodies.
-
Add the histamine-peroxidase conjugate to the wells and incubate. During this step, histamine from the sample and the enzyme-labeled histamine compete for the binding sites of the anti-histamine antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the bound enzyme to produce a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the histamine concentration in the sample.
AOAC Official Method 977.13 (Fluorometric Method)
This is a widely recognized official method for histamine determination.[6][13]
a. Extraction and Cleanup:
-
Homogenize the fish sample with methanol and heat at 60°C for 15 minutes.[13]
-
Filter the extract.
-
Pass the extract through an ion-exchange column to remove interfering substances.[13][14]
b. Derivatization and Measurement:
-
The eluate containing histamine is reacted with o-phthaldialdehyde (OPT) in an alkaline solution to form a fluorescent derivative.[14]
-
The reaction is then stopped by acidification.
-
The fluorescence of the derivative is measured using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 444 nm.[13]
c. Quantification:
-
Histamine concentration is determined by comparing the fluorescence intensity of the sample to a standard curve prepared from histamine standards.[13]
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each validated method.
References
- 1. agqlabs.us.com [agqlabs.us.com]
- 2. Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of the High Sensitivity and Selectivity Method for the Determination of Histamine in Fish and Fish Sauce from Vietnam by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and comparison of analytical methods for the determination of histamine in tuna fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification and Single-Laboratory Validation of AOAC Official Method 977.13 for Histamine in Seafood to Improve Sample Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Validation study of a HistaSure™ ELISA (Fast Track) for the determination of histamine in fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. dbt.univr.it [dbt.univr.it]
- 14. docs.turnerdesigns.com [docs.turnerdesigns.com]
A Comparative Guide to the Validation of Chemometric Models for Food Authentication
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of food fraud and adulteration necessitates robust analytical methods for authentication. Chemometrics, coupled with analytical techniques like near-infrared (NIR) spectroscopy, offers a powerful tool for this purpose. However, the reliability of these methods hinges on rigorous validation. This guide provides a comparative overview of established guidelines for the validation of chemometric models in food authentication, presenting key performance indicators, detailed experimental protocols, and a comparison of different modeling approaches.
Core Principles of Chemometric Model Validation
The primary goal of validating a chemometric model is to demonstrate its suitability for the intended purpose.[1][2] For food authentication, this typically involves developing a classification model that can accurately distinguish between authentic and non-authentic samples.[1] These models are empirically derived from a reference dataset and often utilize non-targeted chemical fingerprinting data.[1] A crucial aspect of validation is the integral evaluation of both the analytical and statistical components of the method to ensure the model's ability to generalize to new, unknown samples.[1]
Two fundamental approaches to validation are internal and external validation.
-
Internal validation , often employing cross-validation techniques, assesses the internal consistency and predictive ability of the model using the initial dataset.
-
External validation , considered the most critical step, evaluates the model's performance on a completely new set of samples that were not used in the model's development.[1][3]
Comparative Performance of Chemometric Models
The choice of chemometric algorithm can significantly impact the performance of a food authentication model. Different models have varying strengths and are suited for different types of data and classification problems. Below is a comparison of commonly used models based on their performance in recent studies on milk powder adulteration.
Table 1: Performance Comparison of Chemometric Models for the Detection of Rice Flour Adulteration in Milk Powder [4]
| Model | Preprocessing | R²c | RMSEC (%) | R²p | RMSEP (%) | RPD |
| PLS | Full Spectrum | 0.989 | 1.832 | 0.985 | 2.083 | 8.353 |
| SVM | Full Spectrum | 0.979 | 2.497 | 0.971 | 3.012 | 5.777 |
| ELM | Full Spectrum | 0.993 | 1.458 | 0.990 | 1.764 | 9.864 |
| PLS | Optimal Wavenumbers | 0.985 | 2.081 | 0.979 | 2.441 | 7.128 |
| SVM | Optimal Wavenumbers | 0.971 | 3.011 | 0.962 | 3.649 | 4.796 |
| ELM | Optimal Wavenumbers | 0.990 | 1.763 | 0.985 | 2.084 | 8.350 |
R²c: Coefficient of determination for calibration; RMSEC: Root mean square error of calibration; R²p: Coefficient of determination for prediction; RMSEP: Root mean square error of prediction; RPD: Residual predictive deviation.
Table 2: Performance Comparison of Chemometric Models for the Detection of Soybean Flour Adulteration in Milk Powder [4]
| Model | Preprocessing | R²c | RMSEC (%) | R²p | RMSEP (%) | RPD |
| PLS | Full Spectrum | 0.993 | 1.460 | 0.989 | 1.834 | 9.487 |
| SVM | Full Spectrum | 0.985 | 2.082 | 0.979 | 2.443 | 7.122 |
| ELM | Full Spectrum | 0.998 | 0.791 | 0.994 | 1.343 | 12.956 |
| PLS | Optimal Wavenumbers | 0.990 | 1.762 | 0.985 | 2.083 | 8.353 |
| SVM | Optimal Wavenumbers | 0.980 | 2.440 | 0.971 | 3.010 | 5.781 |
| ELM | Optimal Wavenumbers | 0.998 | 0.791 | 0.994 | 1.342 | 12.966 |
R²c: Coefficient of determination for calibration; RMSEC: Root mean square error of calibration; R²p: Coefficient of determination for prediction; RMSEP: Root mean square error of prediction; RPD: Residual predictive deviation.
These tables demonstrate that for milk powder adulteration, the Extreme Learning Machine (ELM) model generally outperformed Partial Least Squares (PLS) and Support Vector Machine (SVM) models, exhibiting higher R² and RPD values, and lower error rates.[4]
Experimental Protocols
A robust validation protocol is essential for developing a reliable chemometric model. The following outlines a standard operating procedure for developing and validating a chemometric model for food authentication using NIR spectroscopy.
1. Sample Collection and Preparation:
-
Objective: To obtain a representative dataset of authentic and potentially adulterated samples.
-
Procedure:
-
Collect a statistically significant number of authentic food samples from various geographical origins, production batches, and time points.
-
For adulteration studies, prepare samples with known concentrations of potential adulterants. The concentration range should span the expected levels of adulteration.
-
Ensure proper sample handling and storage to prevent degradation.
-
Bring all samples to a consistent temperature and physical state before analysis.
-
2. Spectroscopic Data Acquisition:
-
Objective: To obtain high-quality spectral data for each sample.
-
Procedure:
-
Use a calibrated NIR spectrometer.
-
Define and standardize instrumental parameters such as spectral range, resolution, and number of scans.
-
Acquire spectra for each sample in triplicate to assess measurement variability.
-
Record metadata for each sample, including its origin, composition, and any known adulterants.
-
3. Data Preprocessing:
-
Objective: To remove irrelevant variation from the spectral data and enhance the chemical information.
-
Procedure:
-
Apply appropriate preprocessing techniques to the raw spectral data. Common methods include:
-
Scatter correction: Standard Normal Variate (SNV) or Multiplicative Scatter Correction (MSC) to correct for light scattering effects.
-
Baseline correction: To remove baseline shifts.
-
Derivatives (e.g., Savitzky-Golay): To resolve overlapping peaks and remove baseline drift.
-
-
The choice of preprocessing method should be optimized for the specific dataset and analytical problem.
-
4. Dataset Splitting:
-
Objective: To divide the dataset into training and validation sets.
-
Procedure:
-
Split the preprocessed dataset into a calibration (training) set and an external validation (test) set. A common split is 70-80% for training and 20-30% for validation.
-
Ensure that both sets are representative of the overall sample population and cover the full range of variability.
-
5. Model Development and Internal Validation:
-
Objective: To build a classification model and assess its internal performance.
-
Procedure:
-
Select an appropriate chemometric algorithm (e.g., PLS-DA, SVM, k-NN, SIMCA).
-
Train the model using the calibration dataset.
-
Perform internal validation using a cross-validation method (e.g., k-fold or leave-one-out cross-validation) to optimize model parameters and avoid overfitting.
-
Evaluate the model's performance based on metrics such as accuracy, sensitivity, specificity, and the root mean square error of cross-validation (RMSECV).
-
6. External Validation:
-
Objective: To assess the model's ability to predict the class of new, independent samples.
-
Procedure:
-
Apply the trained model to the external validation dataset.
-
Calculate performance metrics such as accuracy, sensitivity, specificity, and the root mean square error of prediction (RMSEP).
-
The results of the external validation provide a realistic estimate of the model's performance in real-world applications.
-
Validation Workflows and Logical Relationships
The process of developing and validating a chemometric model can be visualized as a structured workflow. The following diagrams, generated using the DOT language, illustrate the key stages and decision points.
Caption: Workflow for Chemometric Model Development and Validation.
This diagram illustrates the sequential process from initial data acquisition and preprocessing, through model building and internal validation, to the final external validation and performance assessment.
A key decision point in food authentication is whether to use a traditional discriminant approach or a one-class classification model.
References
The Subtle Nuances of a Key Coffee Aroma Compound: A Comparative Analysis of 3-Mercapto-3-methylbutyl Formate Across Coffee Varieties
For Immediate Release
A comprehensive review of 3-Mercapto-3-methylbutyl formate, a pivotal sulfur-containing aroma compound, reveals distinct concentration differences between major coffee varieties and underscores the influence of roasting on its formation. This guide synthesizes available data, details analytical methodologies for its quantification, and illustrates its formation pathway, providing a critical resource for researchers and professionals in the coffee industry and flavor science.
This compound is a significant contributor to the characteristic aroma of roasted coffee, imparting desirable "roasty" and complex flavor notes. While perceptible at very low concentrations, its presence and impact can vary considerably depending on the coffee's genetic background and processing. This comparative study delves into the quantitative differences of this compound in Coffea arabica and Coffea canephora (Robusta), offering valuable insights for quality control and product development.
Quantitative Comparison of this compound
Analysis of roasted coffee beans has demonstrated measurable differences in the concentration of this compound between Arabica and Robusta varieties. The following table summarizes the quantitative data obtained from scientific literature.
| Coffee Variety | Concentration of this compound (mg/kg) | Reference |
| Coffea arabica | 0.13 | [1] |
| Coffea canephora (Robusta) | 0.15 | [1] |
It is crucial to note that the concentration of this compound is significantly influenced by the degree of roasting.[2][3] Studies have consistently shown that the concentration of this compound, along with the related 3-mercapto-3-methylbutyl acetate, increases as the roasting process progresses.[2][3] This indicates that the formation of these key aroma compounds is a direct result of the chemical transformations occurring at elevated temperatures.
Experimental Protocol for Quantification
The accurate quantification of trace volatile compounds like this compound in a complex matrix such as coffee requires highly sensitive and specific analytical methods. The gold standard for this purpose is the Stable Isotope Dilution Assay (SIDA).[1][4][5]
Methodology: Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Internal Standard Preparation: A known amount of a stable isotope-labeled internal standard, such as [2H6]-3-mercapto-3-methylbutyl formate, is synthesized.[4] This labeled compound is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer.
-
Sample Preparation and Spiking: A precisely weighed amount of the roasted coffee sample (e.g., ground coffee) is suspended in a suitable solvent. The prepared internal standard is then added to the sample at a known concentration.
-
Extraction: The volatile compounds, including the analyte and the internal standard, are extracted from the coffee matrix. Common extraction techniques include solvent extraction or headspace analysis.[6]
-
Gas Chromatography (GC) Separation: The extracted volatile fraction is injected into a gas chromatograph. The GC column separates the different compounds based on their boiling points and chemical properties.
-
Mass Spectrometry (MS) Detection and Quantification: As the separated compounds exit the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio. The instrument is set to monitor specific ions characteristic of both the native this compound and the labeled internal standard.
-
Data Analysis: The concentration of the native compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of the internal standard corrects for any losses that may occur during sample preparation and analysis, ensuring high accuracy and precision.
Formation Pathway of this compound
The characteristic "roasty" aroma of this compound is not present in green coffee beans but is formed during the roasting process through a series of chemical reactions. The proposed pathway involves the reaction of precursors present in the green beans.
The formation begins with the precursor molecule, 3-methyl-2-buten-1-ol, which is present in green coffee beans. During roasting, this compound reacts with hydrogen sulfide (H₂S), which is generated from the degradation of sulfur-containing amino acids, to form the intermediate 3-mercapto-3-methylbutanol.[7] Subsequently, this intermediate undergoes an esterification reaction with formic acid, also produced during roasting, to yield the final aroma compound, this compound.[7]
References
- 1. imreblank.ch [imreblank.ch]
- 2. researchgate.net [researchgate.net]
- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imreblank.ch [imreblank.ch]
- 5. scispace.com [scispace.com]
- 6. Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Extraction of 3-Mercapto-3-methylbutyl formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent extraction methods for 3-Mercapto-3-methylbutyl formate, a key aroma compound found in various natural products, notably coffee and beer. The selection of an appropriate extraction technique is paramount for accurate quantification and further analysis. This document details the experimental protocols for Steam Distillation (SD), Headspace Solid-Phase Microextraction (HS-SPME), and Supercritical Fluid Extraction (SFE), presenting their principles, advantages, and limitations. Quantitative data from studies on similar volatile thiols are summarized to facilitate an informed decision on the most suitable method for your research needs.
Comparison of Extraction Methodologies
The choice of extraction method for this compound is influenced by factors such as the sample matrix, the desired sensitivity, and the availability of equipment. Below is a summary of the key parameters and performance characteristics of Steam Distillation, HS-SPME, and SFE.
| Parameter | Steam Distillation (SD) | Headspace Solid-Phase Microextraction (HS-SPME) | Supercritical Fluid Extraction (SFE) |
| Principle | Separation of volatile compounds based on their boiling points by passing steam through the sample matrix. | Adsorption of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption. | Extraction using a supercritical fluid (typically CO2) as a solvent, leveraging its unique properties between a liquid and a gas. |
| Sample Matrix | Liquid and solid samples (e.g., coffee brew, ground coffee). | Liquid and solid samples (e.g., beer, coffee). | Primarily solid and semi-solid samples (e.g., coffee beans). |
| Selectivity | Moderate; co-distillation of other volatile compounds can occur. | High; fiber coating can be chosen to selectively adsorb target analytes. | High; selectivity can be tuned by modifying pressure, temperature, and using co-solvents. |
| Solvent Usage | Water (as steam). | Solvent-free extraction. | Primarily CO2, with small amounts of organic co-solvents (e.g., ethanol) if needed. |
| Extraction Time | Several hours. | 15 - 60 minutes. | 30 minutes to several hours. |
| Automation | Can be automated. | Easily automated for high-throughput analysis. | Can be automated. |
| Relative Cost | Low to moderate. | Low (for fibers and holder), moderate for GC-MS system. | High initial equipment cost. |
| Reported Recovery (for similar thiols) | Generally good, but can be affected by analyte volatility and thermal degradation. | Good, often in the range of 80-120% depending on the analyte and matrix.[1] | High, with yields up to 8.1% for coffee oil containing aroma compounds.[2] |
| Limit of Detection (LOD) | ng/L to µg/L range. | pg/L to ng/L range. | Dependent on the detector, can be in the ng/kg range. |
| Limit of Quantification (LOQ) | ng/L to µg/L range. | pg/L to ng/L range. | Dependent on the detector, can be in the ng/kg range. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the analysis of volatile thiols in coffee and beer.
Steam Distillation (SD)
This method is suitable for isolating volatile compounds from a liquid or solid matrix. The following protocol is adapted from the analysis of volatile aroma compounds in coffee.[3]
Materials:
-
Steam distillation apparatus
-
Round-bottom flask
-
Condenser
-
Collection flask
-
Heating mantle
-
Sample (e.g., 100 g of ground roasted coffee)
-
Deionized water
-
Dichloromethane (for liquid-liquid extraction of the distillate)
-
Anhydrous sodium sulfate
Procedure:
-
Place the sample into the round-bottom flask and add deionized water.
-
Assemble the steam distillation apparatus.
-
Heat the flask to generate steam, which will pass through the sample, carrying the volatile compounds.
-
The steam and volatile compounds are then passed through a condenser to be cooled and collected in the collection flask.
-
Continue the distillation until a sufficient volume of distillate is collected (e.g., 200 mL).
-
Extract the collected distillate with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in various matrices. This protocol is based on methods used for beer and coffee analysis.[4]
Materials:
-
SPME fiber holder and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Heating block or water bath
-
GC-MS system with an SPME inlet
Procedure:
-
Place a known amount of the sample (e.g., 5 mL of beer or 1 g of ground coffee with a small amount of water) into a headspace vial.
-
Add a salt (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial with a septum cap.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This protocol is based on the extraction of aroma compounds from coffee beans.[2]
Materials:
-
Supercritical Fluid Extraction system
-
Extraction vessel
-
CO2 cylinder (SFC grade)
-
Co-solvent pump and solvent (e.g., ethanol)
-
Collection vial
Procedure:
-
Grind the solid sample (e.g., coffee beans) to a uniform particle size.
-
Load a known amount of the ground sample into the extraction vessel.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 200 bar).
-
Heat the extraction vessel to the desired temperature (e.g., 50°C).
-
If using a co-solvent, introduce it at a specific flow rate (e.g., 5% ethanol).
-
Allow the supercritical fluid to flow through the sample for a set extraction time (e.g., 90 minutes).
-
Depressurize the fluid in the collection vial, causing the CO2 to turn into a gas and leave behind the extracted compounds.
-
The collected extract can then be dissolved in a suitable solvent for analysis.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for Steam Distillation and subsequent sample preparation.
Caption: Simplified workflow for Headspace Solid-Phase Microextraction.
Caption: General workflow for Supercritical Fluid Extraction.
References
- 1. Comparison of headspace and direct single-drop microextraction and headspace solid-phase microextraction for the measurement of volatile sulfur compounds in beer and beverage by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different GC columns for 3-Mercapto-3-methylbutyl formate separation
A comparative guide to selecting the optimal Gas Chromatography (GC) column for the separation of 3-Mercapto-3-methylbutyl formate is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of GC column performance based on experimental data for similar volatile sulfur compounds, offering insights into achieving high-resolution separation for this specific analyte.
Experimental Workflow
The general experimental workflow for the analysis of this compound using Gas Chromatography is outlined below. This process typically involves sample preparation, followed by injection into the GC system, separation on an analytical column, and detection.
Caption: General workflow for the GC analysis of volatile sulfur compounds.
GC Column Performance Comparison
The selection of an appropriate GC column is critical for the successful separation of reactive and often low-concentration volatile sulfur compounds like this compound. Due to the limited availability of direct comparative studies on this specific compound, the following table summarizes the performance of different column types based on their application for analogous volatile sulfur compounds. This data provides a strong indication of their suitability for the target analyte.
| Column Type | Stationary Phase | Typical Dimensions | Key Performance Characteristics | Ideal Applications |
| Agilent J&W DB-Sulfur SCD | Proprietary phase optimized for sulfur compounds | 60 m x 0.32 mm, 4.2 µm | Excellent inertness, low bleed, good resolution for reactive sulfur compounds.[1] | Trace-level analysis of volatile sulfur compounds in complex matrices like petroleum gases.[2][1] |
| Restek Rtx-1 | 100% Dimethylpolysiloxane (thick film) | 60 m x 0.53 mm, 7 µm | Good resolution for highly volatile sulfur compounds, though longer retention times for higher molecular weight compounds.[3] | Analysis of ppb-level sulfur compounds in petroleum streams.[3] |
| Agilent J&W HP-5ms | (5%-Phenyl)-methylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | General-purpose column, good for a wide range of analytes, may require derivatization for optimal performance with polar sulfur compounds. | Screening and routine analysis of a broad range of volatile and semi-volatile organic compounds. |
| Chiral Columns (e.g., β-cyclodextrin based) | Derivatized β-cyclodextrin | 30 m x 0.25 mm, 0.25 µm | Capable of separating enantiomers of chiral compounds.[4][5][6] | Chiral separation of flavor and fragrance compounds, and pharmaceutical intermediates.[5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following are representative methodologies for the analysis of volatile sulfur compounds, which can be adapted for this compound.
Method 1: Analysis using Agilent J&W DB-Sulfur SCD Column
This method is optimized for the analysis of reactive sulfur compounds at trace levels.
-
Sample Preparation: For liquid samples such as wine or beverages, Solid Phase Microextraction (SPME) is a common technique.[7] A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the sample for a defined period to adsorb volatile compounds.
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 3 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm).[1]
-
-
Detector Conditions (Sulfur Chemiluminescence Detector - SCD):
-
Temperature: 800°C.
-
Dual Plasma Burner: Hydrogen flow of 45 mL/min, Air flow of 10 mL/min.
-
Method 2: Chiral Separation using a β-cyclodextrin based Column
This method is designed for the separation of the enantiomers of this compound.
-
Sample Preparation: Similar to Method 1, SPME can be utilized for sample extraction and concentration.
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Split injection (e.g., 20:1 split ratio) at 220°C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: A slow temperature ramp is often required for chiral separations. For example, start at 50°C, hold for 1 minute, then ramp to 180°C at 2°C/min.
-
Column: A chiral column such as an Rt-βDEXsm (30 m, 0.25 mm ID, 0.25 µm film thickness).
-
-
Detector Conditions (Mass Spectrometer - MS):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
-
Conclusion
The selection of the most suitable GC column for the separation of this compound depends on the specific analytical goals. For general quantitative analysis in complex matrices, a specialized sulfur column like the Agilent J&W DB-Sulfur SCD is recommended due to its inertness and low bleed characteristics, which are crucial for analyzing reactive sulfur compounds.[2][1] For applications requiring the separation of enantiomers, a chiral column with a cyclodextrin-based stationary phase is essential. A general-purpose column like the HP-5ms can be used for initial screening but may not provide the necessary resolution or inertness for trace-level analysis of this reactive compound. The provided experimental protocols offer a starting point for method development and can be further optimized to achieve the desired separation performance.
References
Unveiling the Aroma Profile of 3-Mercapto-3-methylbutan-1-ol: A Sensory Panel Validation and Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of the aroma profiles of chemical compounds is paramount. This guide provides a comprehensive sensory panel validation of 3-Mercapto-3-methylbutan-1-ol (3M3MB1O), a thiol compound known for its complex and potent aroma. Through detailed experimental protocols and comparative data, this document offers an objective evaluation of its aroma profile against alternative sulfur-containing compounds.
Introduction to 3-Mercapto-3-methylbutan-1-ol
3-Mercapto-3-methylbutan-1-ol, a sulfur-containing organic compound, presents a multifaceted aroma profile that has garnered interest across various scientific disciplines.[1] Its scent is often described with a range of savory and even somewhat unusual descriptors. Predominant notes include "meaty," "brothy," and "roasted," alongside a characteristic "catty" aroma.[1][2] Some sensory evaluations also identify "cooked leek" and subtle "grapefruit" undertones, highlighting its complexity.[1][2] This intricate aroma makes it a subject of interest for applications where a savory, umami-like scent is desired.[1]
Comparative Analysis of Aroma Profiles
| Compound | Predominant Aroma Descriptors |
| 3-Mercapto-3-methylbutan-1-ol | Meaty, brothy, roasted, catty, cooked leek, grapefruit.[1][2][3] |
| 3-Mercapto-2-methylpentan-1-ol | Broth-like, sweaty, onion-like.[4] |
| 3-Mercaptohexan-1-ol | Grapefruit, passionfruit, box tree, sweaty.[5][6] |
Experimental Protocols
The sensory data presented in this guide is ideally generated using a robust and standardized methodology known as Quantitative Descriptive Analysis (QDA). This method provides a detailed and quantifiable sensory profile of a product. The following is a detailed protocol for the sensory evaluation of aroma compounds like 3-Mercapto-3-methylbutan-1-ol.
Sensory Panel Recruitment and Training
-
Recruitment : A panel of 10-15 individuals is recruited based on their interest, availability, and basic sensory acuity.[1]
-
Screening : Panelists are screened for their ability to detect and describe different aroma compounds.[1] This includes tests for anosmia (smell blindness) and basic aroma identification.
-
Training : A rigorous training program is conducted over several sessions.[1]
-
Term Generation : Panelists are presented with the target compounds and a range of other aroma references. Through discussion facilitated by a panel leader, they collaboratively develop a lexicon of descriptive terms for the aromas perceived.[1]
-
Reference Standardization : Panelists are trained to associate each descriptor with a specific reference standard to ensure consistency.
-
Intensity Rating : Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Quantitative Descriptive Analysis (QDA) Workflow
Sample Preparation and Presentation
-
Dilution : The thiol compounds are diluted to a concentration that is clearly perceivable but not overwhelming. Propylene glycol is a common solvent for this purpose.[3]
-
Blinding and Randomization : Samples are presented in identical, odor-free containers labeled with random three-digit codes. The order of presentation is randomized for each panelist to avoid bias.
-
Environment : Evaluations are conducted in a controlled environment with neutral lighting and good ventilation to prevent olfactory fatigue and cross-contamination.
Data Analysis and Interpretation
The intensity ratings collected from the panelists are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the compounds. Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.
Signaling Pathway of Olfactory Transduction
The perception of aroma compounds like 3-Mercapto-3-methylbutan-1-ol is initiated by the binding of odorant molecules to olfactory receptors in the nasal cavity. This triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]
- 3. 3-mercapto-3-methyl butanol, 34300-94-2 [thegoodscentscompany.com]
- 4. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative study of branched-chain ester precursors in fruits
A Comparative Guide to Branched-Chain Ester Precursors in Fruits for Researchers, Scientists, and Drug Development Professionals
The aroma and flavor profiles of many fruits are significantly influenced by the presence of volatile esters, particularly those with branched chains. These esters are biosynthesized from precursors derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. Understanding the distribution and concentration of these precursors—BCAAs and their corresponding α-keto acids—is crucial for research in fruit ripening, flavor chemistry, and the development of natural flavoring agents. This guide provides a comparative analysis of these precursors in various fruits, supported by experimental data and detailed methodologies.
Biosynthesis of Branched-Chain Esters
Branched-chain esters in fruits are primarily derived from the de novo synthesis of their precursors during ripening.[1][2] The key precursors are the branched-chain α-keto acids, which are directly converted into branched-chain acyl-CoAs and subsequently esterified with alcohols.[3] The concentration of these α-keto acids is closely linked to the pool of free BCAAs—isoleucine, leucine, and valine—through reversible transamination reactions.[1] Therefore, the availability of these BCAAs is a critical determinant of the final ester profile of a fruit.[1][4]
The biosynthesis of BCAAs themselves is a regulated process. For instance, in apples, a citramalate synthase pathway allows for the production of isoleucine and its derived esters, bypassing typical feedback inhibition mechanisms.[5] This highlights that the accumulation of specific BCAA precursors is a programmed aspect of fruit ripening, tailored to produce the characteristic aroma of the fruit.[1][4]
Comparative Analysis of Branched-Chain Amino Acid Precursors
The concentration of free leucine, isoleucine, and valine varies significantly among different fruits. The following table summarizes the quantitative data for these key precursors in a selection of common fruits.
| Fruit | Leucine (mg/100g) | Isoleucine (mg/100g) | Valine (mg/100g) |
| Apple | 13[6] | 6[6] | 12[6] |
| Banana | 68[7] | 28[7] | 47[7] |
| Strawberry | 34[5] | 16[5] | 19[5] |
| Orange | 23[4] | 25[4] | 40[4] |
| Tomato | 25[3] | 18[3] | 18[3] |
| Cantaloupe Melon | 29[8] | 21[8] | 33[8] |
| Grapefruit (Pink/Red) | 34[9] | 18[9] | 34[9] |
| Watermelon | 18[10] | 19[10] | 16[10] |
Note: The values presented are based on raw, edible portions and can vary depending on the cultivar, ripeness, and growing conditions.
Experimental Protocols
The quantification of free amino acids in fruits is essential for understanding the precursor pool for ester biosynthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Protocol 1: Free Amino Acid Analysis by HPLC
This method involves the pre-column derivatization of amino acids followed by separation and detection using a reversed-phase HPLC system.
1. Sample Preparation and Extraction:
-
Homogenize 5-10g of fresh fruit tissue in liquid nitrogen.
-
Extract the homogenized sample with a solution of 0.1 M HCl.
-
Centrifuge the extract to pellet solid debris.
-
The supernatant containing the free amino acids is collected for derivatization.
2. Derivatization:
-
A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[11][12]
-
Mix the extracted sample with the AQC reagent in a buffered solution.
-
The reaction is typically rapid and proceeds at room temperature.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetate buffer and acetonitrile is commonly used.
-
Detection: Fluorescence detection is employed for AQC derivatives.
-
Quantification: Amino acid concentrations are determined by comparing peak areas to those of known standards.
Protocol 2: Branched-Chain Amino Acid Analysis by GC-MS
This method involves the derivatization of amino acids to increase their volatility for gas chromatographic separation and mass spectrometric detection.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for HPLC analysis.
-
The extract may require a clean-up step using ion-exchange chromatography to remove interfering compounds.
2. Derivatization:
-
A two-step derivatization is common: esterification followed by acylation.
-
For example, esterification with an alcohol (e.g., n-butanol) in an acidic medium, followed by acylation with an agent like trifluoroacetic anhydride (TFAA).
3. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless or split injection depending on the concentration.
-
Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: Isotope-labeled internal standards for each BCAA are often used for accurate quantification.
Visualizing Biosynthetic Pathways and Workflows
To better understand the relationships between precursors and final products, as well as the analytical process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. nutritionvalue.org [nutritionvalue.org]
- 3. fitaudit.com [fitaudit.com]
- 4. fitaudit.com [fitaudit.com]
- 5. fitaudit.com [fitaudit.com]
- 6. fitaudit.com [fitaudit.com]
- 7. fitaudit.com [fitaudit.com]
- 8. fitaudit.com [fitaudit.com]
- 9. nutritionvalue.org [nutritionvalue.org]
- 10. fitaudit.com [fitaudit.com]
- 11. Determination of 21 Free Amino Acids in Fruit Juices by HPLC Using a Modification of the 6-Aminoquinolyl-N-hydroxysucci… [ouci.dntb.gov.ua]
- 12. Determination of 21 Free Amino Acids in Fruit Juices by HPLC Using a Modification of the 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Method | Semantic Scholar [semanticscholar.org]
A Comparative Safety Assessment of Fragrance Ingredients: Ethyl 3-Mercaptobutyrate and Isoamyl Butyrate
A detailed comparison of the toxicological data and safety assessment approaches for two fragrance ingredients, ethyl 3-mercaptobutyrate and isoamyl butyrate, is presented for researchers, scientists, and drug development professionals. This guide highlights the differences in safety assessments for data-poor versus data-rich fragrance ingredients, with a focus on the methodologies employed by the Research Institute for Fragrance Materials (RIFM).
This guide provides a comparative analysis of the safety profiles of two fragrance ingredients: ethyl 3-mercaptobutyrate, known for its sulfurous and fruity notes, and isoamyl butyrate, which possesses a fruity, banana-like aroma. The comparison illustrates two distinct scenarios in fragrance ingredient safety assessment: the use of the Threshold of Toxicological Concern (TTC) for substances with limited toxicological data, as is the case for ethyl 3-mercaptobutyrate, and a data-driven assessment for ingredients like isoamyl butyrate, for which more extensive toxicological data is available.
Comparative Toxicological Data
The following table summarizes the available quantitative toxicological data for ethyl 3-mercaptobutyrate and isoamyl butyrate, based on their respective RIFM safety assessments.
| Toxicological Endpoint | Ethyl 3-Mercaptobutyrate (CAS: 156472-94-5) | Isoamyl Butyrate (CAS: 106-27-4) |
| Genotoxicity | No data available for mutagenicity or clastogenicity. Exposure (0.0001 µg/kg/day) is below the TTC for genotoxicity (0.0025 µg/kg/day). Found negative in the BlueScreen assay.[1] | Not a concern for genetic toxicity based on Ames test (OECD 471) and in vivo micronucleus test (OECD 474).[2] |
| Repeated Dose Toxicity | No NOAEL available. Total systemic exposure (0.0001 µg/kg/day) is below the TTC for a Cramer Class I material (30 µg/kg/day).[1] | Derived NOAEL of 333 mg/kg/day based on read-across to ethyl 2-methylbutyrate.[3] |
| Reproductive Toxicity | No NOAEL available. Total systemic exposure is below the TTC for a Cramer Class I material.[1] | MOE >100 based on read-across to isoamyl acetate (NOAEL = 1000 mg/kg/day).[3] |
| Skin Sensitization | Does not present a safety concern for skin sensitization under current declared levels of use. | Not a concern for skin sensitization at the current declared use levels, based on data and read-across to isoamyl acetate.[2][3] |
| Photoirritation/Photoallergenicity | Not expected to be photoirritating or photoallergenic based on UV/Vis spectra.[1] | Not expected to be photoirritating or photoallergenic based on UV/Vis spectra.[3] |
Experimental Protocols
Detailed methodologies for key toxicological assays referenced in the safety assessments are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Genotoxicity Assays
1. BlueScreen HC™ Assay: The BlueScreen HC™ assay is a high-throughput screening tool that utilizes a human-derived p53-competent TK6 cell line.[4] These cells contain a reporter system linked to the GADD45a gene, which is upregulated in response to genotoxic stress. An increase in the expression of the Gaussia luciferase (GLuc) reporter gene, quantified by luminescence, indicates a potential genotoxic effect.[4] The assay can be performed with and without the addition of a metabolic activation system (S9 fraction) to detect genotoxic metabolites.[3]
2. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[5] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix).[6] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted to determine the mutagenic potential.[6]
3. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects chromosomal damage in cultured mammalian cells (e.g., human lymphocytes, CHO, TK6).[1][7] Cells are exposed to the test substance, and after treatment, the cells are examined for the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division, indicating chromosomal breakage or loss.[8]
Repeated Dose Toxicity Study
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD TG 408: This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[9][10] The test substance is administered daily to rodents (usually rats) at three or more dose levels for 90 days.[9][10] Throughout the study, animals are observed for signs of toxicity. At the end of the study, detailed examinations of blood, clinical chemistry, organs, and tissues are performed to identify any adverse effects.[11] The highest dose that does not produce a statistically or biologically significant adverse effect is determined as the No Observed Adverse Effect Level (NOAEL).[11]
Skin Sensitization Assay
Local Lymph Node Assay (LLNA): BrdU-ELISA - OECD TG 442B: The LLNA is a murine model used to assess the skin sensitization potential of a substance.[12][13] The test substance is applied to the ears of mice for three consecutive days. If the substance is a sensitizer, it will induce the proliferation of lymphocytes in the draining auricular lymph nodes. This proliferation is measured by quantifying the incorporation of 5-bromo-2-deoxyuridine (BrdU) into the DNA of the lymph node cells using an ELISA method.[13][14] A Stimulation Index (SI) is calculated, and an SI of ≥1.6 is indicative of a skin sensitizer.[13]
Visualizing the Fragrance Safety Assessment Workflow
The following diagrams illustrate the logical flow of a RIFM fragrance ingredient safety assessment, highlighting the different paths for data-poor and data-rich substances.
Caption: RIFM Safety Assessment Workflow.
Caption: Endpoint-Specific Testing Pathways.
References
- 1. criver.com [criver.com]
- 2. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosafe.fi [biosafe.fi]
- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. oecd.org [oecd.org]
- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 10. oecd.org [oecd.org]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. search.library.doc.gov [search.library.doc.gov]
- 14. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of 3-Mercapto-3-methylbutyl Formate: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Mercapto-3-methylbutyl formate, a combustible liquid commonly used as a flavoring and fragrance agent. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be proficient in its proper disposal. While this compound is not classified as hazardous under GHS (Globally Harmonized System) criteria according to most reports, its combustible nature and potential for environmental impact necessitate careful management of its waste stream.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is vital for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | [3] |
| Molecular Weight | 148.22 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Flash Point | 77.5 °C (171.5 °F) | [4][5] |
| Boiling Point | 196 °C | [3] |
| Storage Class | 10 - Combustible liquids | [4][5] |
| Solubility | Soluble in organic solvents; low water solubility | [3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat is required.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1]
2. Waste Collection and Storage:
-
Waste Container: Use a designated, properly labeled, and sealed waste container for liquid chemical waste. The container should be compatible with organic compounds.
-
Segregation: Do not mix this compound waste with incompatible chemicals.
-
Storage Location: Store the waste container in a well-ventilated area, away from sources of ignition, and in accordance with institutional guidelines for combustible liquid waste.
3. Disposal of Uncontaminated and Contaminated Materials:
-
Liquid Waste: Collect all waste this compound in the designated liquid waste container.
-
Contaminated Solids: Any materials such as absorbent pads, gloves, or paper towels that come into direct contact with the chemical should be collected in a separate, sealed waste bag or container and treated as chemical waste.
-
Empty Containers: Completely emptied containers can be recycled if they are thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste. Handle contaminated packages in the same way as the substance itself.[1]
4. Final Disposal:
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1]
-
Waste Management Facility: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor. Ensure compliance with all local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
